molecular formula C18H24O4 B049676 1,3-Adamantanediol dimethacrylate CAS No. 122066-43-7

1,3-Adamantanediol dimethacrylate

Cat. No.: B049676
CAS No.: 122066-43-7
M. Wt: 304.4 g/mol
InChI Key: LWZDPKCUTBVCGX-UHFFFAOYSA-N
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Description

1,3-Adamantanediol dimethacrylate is a sophisticated difunctional monomer engineered for advanced materials science, particularly in the development of high-performance, cross-linked polymer networks. Its core research value lies in the unique integration of a rigid, bulky adamantane core with two highly reactive methacrylate groups. This structure imparts exceptional properties to the resulting polymers, including significantly enhanced thermal stability, increased glass transition temperature (Tg), superior mechanical strength, and reduced polymerization shrinkage compared to conventional aliphatic dimethacrylates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZDPKCUTBVCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122066-43-7
Record name 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Adamantanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Adamantanediol Dimethacrylate, a bifunctional monomer with significant potential in advanced materials and drug development. The rigid, diamondoid structure of the adamantane core imparts unique properties such as high thermal stability, chemical resistance, and defined stereochemistry, making its derivatives highly valuable for researchers, scientists, and professionals in drug development and materials science.[1][2]

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 1,3-Adamantanediol. The second stage is the esterification of the diol to yield the final dimethacrylate monomer.

Stage 1: Synthesis of 1,3-Adamantanediol

A highly efficient and scalable method for synthesizing 1,3-Adamantanediol proceeds via the hydrolysis of 1,3-dichloro adamantane.[3] This precursor is formed from 3-hydroxyadamantane-1-carboxylic acid through a chlorination and decarbonylation reaction using thionyl chloride.[3]

Stage 2: Synthesis of this compound

The final product is synthesized via a standard esterification reaction. 1,3-Adamantanediol is reacted with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.[4] Dichloromethane is a common solvent for this type of reaction.[5]

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_final Stage 2: Esterification start 3-Hydroxyadamantane- 1-carboxylic Acid step1 1,3-Dichloro Adamantane start->step1 SOCl₂, 80°C diol 1,3-Adamantanediol step1->diol Triethylamine, H₂O 110-130°C, 0.5-0.6 MPa final_product 1,3-Adamantanediol Dimethacrylate diol->final_product meth_chloride Methacryloyl Chloride (2 eq.) meth_chloride->final_product Triethylamine Dichloromethane, 0°C to RT

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the precursor (1,3-Adamantanediol) and the final product are summarized below. Data for the final product are based on supplier information and theoretical values, as detailed characterization is not widely published.

Table 1: Physical and Chemical Properties
Property1,3-Adamantanediol (Precursor)This compound (Final Product)Reference
CAS Number 5001-18-3122066-43-7[3][6]
Molecular Formula C₁₀H₁₆O₂C₁₈H₂₄O₄[3][7]
Molecular Weight 168.23 g/mol 304.38 g/mol [3][7]
Appearance White solid/crystalsWhite crystal[3][7]
Melting Point 325 °C (decomposes)Not available[3]
Density Not available~1.13 g/cm³[7]
Boiling Point Not available374.5 °C (predicted)[6]
Table 2: Spectroscopic Data for 1,3-Adamantanediol (Precursor)
TechniqueObserved Peaks / ShiftsReference
¹H NMR (600 MHz, DMSO-d₆)δ 4.08 (s, 2H, -OH), 1.46 (p, 2H), 0.86 (d, 6H), 0.84 (s, 4H), 0.72 (t, 2H)[3]
¹³C NMR (151 MHz, DMSO-d₆)δ 61.76, 44.31, 35.74, 26.91, 23.63[3]
FT-IR (KBr, cm⁻¹)3217 (O-H stretch), 2931, 2922, 2856 (C-H stretch)[3]
GC-MS (m/z)[M-H]⁺ calculated: 167.233; observed: 168.1[3]
Table 3: Expected Spectroscopic Features for this compound
TechniqueExpected Characteristic Peaks / Shifts
¹H NMR δ ~6.1 and ~5.5 ppm (vinyl protons, =CH₂); δ ~1.9 ppm (methyl protons, -C(CH₃)=); Signals corresponding to the adamantane cage protons.
¹³C NMR δ ~166 ppm (ester carbonyl, C=O); δ ~136 ppm (quaternary vinyl carbon, -C(CH₃)=); δ ~126 ppm (terminal vinyl carbon, =CH₂); Signals for the adamantane core carbons.
FT-IR (cm⁻¹)~1720 (C=O stretch, ester); ~1635 (C=C stretch, vinyl); ~2920, 2850 (C-H stretch, adamantane); ~1160 (C-O stretch, ester).
MS (m/z)Expected molecular ion peak [M]⁺ at ~304.38.

Experimental Protocols

Detailed methodologies for the synthesis and characterization are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol for Synthesis of 1,3-Adamantanediol

This protocol is adapted from Hao et al., 2024.[3]

  • Reaction Setup: To a stainless-steel reactor lined with polytetrafluoroethylene, add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and water (1000 mL).

  • Reaction Conditions: Seal the reactor and pressurize with nitrogen to 0.5-0.6 MPa. Heat the mixture to 110-130 °C and maintain for 6 hours with stirring.

  • Workup: After cooling, concentrate the reaction solution to yield a solid residue.

  • Purification: Add tetrahydrofuran or methanol (400 mL) to dissolve the solid. Separate the solid and liquid phases by filtration. The filtrate is collected and concentrated to give the final product, 1,3-adamantanediol, as a white solid.

  • Yield: Isolated yields of up to 95% with >99% purity have been reported.[3]

Proposed Protocol for Synthesis of this compound

This proposed protocol is based on standard esterification methods for adamantane-based alcohols.[4]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-Adamantanediol (1 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methacryloyl chloride (2.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Workflow

Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds.

Characterization_Workflow cluster_workflow Monomer Characterization Workflow start Purified Monomer nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms thermal Thermal Analysis (TGA, DSC) start->thermal result_structure Confirm Covalent Structure nmr->result_structure result_fg Identify Functional Groups ftir->result_fg result_mass Confirm Molecular Weight ms->result_mass result_thermal Determine Thermal Stability & Transitions thermal->result_thermal final Verified Monomer result_structure->final result_fg->final result_mass->final result_thermal->final

Caption: A typical workflow for the analytical characterization of a novel monomer.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) groups.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the monomer and to analyze its fragmentation pattern, further confirming its structure.

  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability, melting point, and glass transition temperature of the monomer and its resulting polymers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Adamantanediol Dimethacrylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and key applications of this compound (ADDMA). The unique, rigid, and bulky adamantane core of this dimethacrylate monomer imparts desirable properties such as thermal stability, mechanical strength, and etch resistance to polymers, making it a molecule of significant interest in advanced materials and biomedical applications.

Core Physicochemical Properties

This compound is a bifunctional monomer characterized by its central, diamondoid adamantane cage. Its structural properties are derived from its precursor, 1,3-Adamantanediol. Quantitative data for both compounds are summarized below for comparative analysis.

Quantitative Data Summary
PropertyThis compound1,3-Adamantanediol (Precursor)
Molecular Formula C₁₈H₂₄O₄[1]C₁₀H₁₆O₂[2][3][4][5]
Molecular Weight 304.38 g/mol [1]168.23 g/mol [3][5][6]
CAS Number 122066-43-7[1][7][8][9]5001-18-3[3][4][5][6][10]
Appearance White crystal[1]White to off-white crystalline solid[2][4][10]
Density 1.13 g/cm³[1]~1.4 g/cm³[6]
Melting Point Not available~260 °C; 325 °C[2][6] (sources vary)
Solubility Readily soluble in nonpolar organic solvents[11]Slightly soluble in Chloroform, Methanol; Insoluble in water[4][10]
XLogP3 3.9[7]0.8[6]
Hydrogen Bond Donors 0[7]2[6]
Hydrogen Bond Acceptors 4[7]2[6]
Topological Polar Surface Area 52.6 Ų[7]40.5 Ų[6]

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is achieved via the esterification of its precursor, 1,3-Adamantanediol. A robust synthesis for this precursor is critical and is detailed below.

Synthesis of 1,3-Adamantanediol (Precursor)

A practical and scalable synthesis has been developed, involving a two-step process from 3-hydroxyadamantane-1-carboxylic acid.[2]

Step 1: Synthesis of 1,3-Dichloro Adamantane

  • Reactants: 3-Hydroxyadamantane-1-carboxylic acid and thionyl chloride.

  • Procedure: The carboxylic acid is reacted with an excess of thionyl chloride. The reaction involves both chlorination and decarbonylation.

  • Post-treatment: The crude product is purified by washing with a NaOH solution to remove impurities, yielding 1,3-dichloro adamantane with greater than 99% purity.[2]

Step 2: Hydrolysis to 1,3-Adamantanediol

  • Reactants: 1,3-Dichloro adamantane, triethylamine, and water.[2]

  • Procedure: 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water are added to a stainless-steel reactor. The reactor is pressurized with nitrogen (0.5–0.6 MPa) and heated to 110–130 °C for 6 hours.[2]

  • Purification: After the reaction, the solution is concentrated to yield a solid. This solid is dissolved in tetrahydrofuran or methanol, and the final product is isolated by filtration and concentration of the filtrate. This method achieves an isolated yield of up to 95% and a purity of over 99%.[2]

Synthesis of this compound

This synthesis is a standard esterification reaction. While a specific peer-reviewed protocol is not detailed in the search results, the following represents a general and chemically sound methodology.

  • Reactants: 1,3-Adamantanediol, methacryloyl chloride, and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Solvent: Anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • 1,3-Adamantanediol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath (0 °C).

    • The non-nucleophilic base (approx. 2.2 equivalents) is added to the solution.

    • Methacryloyl chloride (approx. 2.1 equivalents) is added dropwise to the stirred solution. The reaction is highly exothermic.

    • The mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

G Synthesis Workflow: this compound A 1,3-Adamantanediol C Esterification Reaction (Anhydrous DCM, 0°C to RT) A->C B Methacryloyl Chloride + Triethylamine B->C D Crude Product Mixture C->D E Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E F Purification (Column Chromatography) E->F G Pure 1,3-Adamantanediol Dimethacrylate F->G G Role in Polymer Network Formation A 1,3-Adamantanediol Dimethacrylate (ADDMA) (Crosslinker) D Polymerization (Heat or UV) A->D B Linear Monomer (e.g., MMA, HEMA) B->D C Free Radical Initiator (e.g., AIBN) C->D initiates E Crosslinked Polymer Network (Hydrogel, Resin) D->E forms

References

Spectroscopic Analysis of 1,3-Adamantanediol Dimethacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-adamantanediol dimethacrylate, a key monomer in the development of advanced polymers and biomaterials. A thorough understanding of its spectral characteristics through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is crucial for quality control, reaction monitoring, and the prediction of material properties. While a complete, publicly available experimental dataset for this compound is not readily accessible, this guide synthesizes known spectral data for its constituent parts—the 1,3-adamantanediol core and methacrylate moieties—to provide a comprehensive and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound. The rigid, symmetric adamantane cage and the reactive methacrylate groups each possess distinct spectral signatures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to be a combination of the signals from the adamantane core and the two methacrylate groups. The chemical shifts of the adamantane protons will be influenced by the electron-withdrawing methacrylate groups.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methacrylate Vinyl (=CH₂)5.5 - 6.1s4H
Methacrylate Methyl (-CH₃)~1.9s6H
Adamantane Bridgehead (CH )~2.2br s2H
Adamantane Methylene (-CH ₂-)1.6 - 2.1m12H

Note: Predicted values are based on the analysis of 1,3-adamantanediol and various methacrylate compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide detailed information about the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Methacrylate Carbonyl (C=O)~166
Methacrylate Quaternary Carbon (C =CH₂)~136
Methacrylate Vinyl (=C H₂)~125
Adamantane Tertiary Carbon (-C -O)~70
Adamantane Bridgehead Carbon (C H)~35-45
Adamantane Methylene Carbon (-C H₂-)~30-40
Methacrylate Methyl (-C H₃)~18

Note: Predicted values are based on the analysis of 1,3-adamantanediol and various methacrylate compounds. Actual experimental values may vary.

Experimental NMR Data for 1,3-Adamantanediol

For reference, the experimentally determined NMR data for the parent compound, 1,3-adamantanediol, is provided below.

¹H NMR (DMSO-d₆, 600 MHz): [1]

  • δ 4.08 (s, 2H, -OH)

  • δ 1.46 (p, J = 3.2 Hz, 2H)

  • δ 0.86 (d, J = 24.5 Hz, 6H)

  • δ 0.84 (s, 4H)

  • δ 0.72 (t, J = 3.2 Hz, 2H)

¹³C NMR (DMSO-d₆, 151 MHz): [1]

  • δ 61.76

  • δ 44.31

  • δ 35.74

  • δ 26.91

  • δ 23.63

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum will be dominated by the characteristic absorptions of the ester and alkene moieties of the methacrylate groups, as well as the hydrocarbon stretches of the adamantane cage.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2850C-H stretchAdamantane CH, CH₂
~1720C=O stretchMethacrylate Ester
~1635C=C stretchMethacrylate Alkene
~1160C-O stretchMethacrylate Ester

Note: Predicted values are based on the analysis of various methacrylate compounds.

Experimental FTIR Data for 1,3-Adamantanediol

The following table presents the key experimental FTIR absorption bands for 1,3-adamantanediol.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3217O-H stretchHydroxyl
2931, 2922, 2856C-H stretchAdamantane CH, CH₂
1452C-H bendAdamantane CH₂
1133, 1109, 1029C-O stretchAlcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and FTIR spectra for compounds similar to this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak.

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the spectral data and the molecular structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 1,3-Adamantanediol Dimethacrylate NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR FTIR_Sample Prepare KBr Pellet or use ATR Sample->FTIR_Sample FTIR NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec FTIR_Spec FTIR Spectrometer FTIR_Sample->FTIR_Spec NMR_Data Process NMR Data (¹H, ¹³C) NMR_Spec->NMR_Data FTIR_Data Process FTIR Data FTIR_Spec->FTIR_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_structure Molecular Structure Molecule 1,3-Adamantanediol Dimethacrylate H_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) Molecule->H_NMR provides signals for C_NMR ¹³C NMR (Chemical Shifts) Molecule->C_NMR provides signals for FTIR FTIR (Vibrational Frequencies) Molecule->FTIR exhibits vibrations of Adamantane Adamantane Core H_NMR->Adamantane identifies protons on Methacrylate Methacrylate Groups H_NMR->Methacrylate identifies protons on C_NMR->Adamantane identifies carbons of C_NMR->Methacrylate identifies carbons of FTIR->Adamantane identifies C-H FTIR->Methacrylate identifies C=O, C=C, C-O

Caption: Logical relationship between spectroscopic data and molecular structure.

References

An In-Depth Technical Guide to 1,3-Adamantanediol Dimethacrylate: Synthesis, Polymerization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediol dimethacrylate is a unique bifunctional monomer distinguished by its core structure, a rigid, diamondoid adamantane cage. This tricyclic aliphatic hydrocarbon imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and biocompatibility. These characteristics make it a promising candidate for a range of high-performance applications, from dental restorative materials to advanced drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, polymerization, and key properties of this compound and its resulting polymers, with a focus on experimental protocols and quantitative data for researchers in materials science and drug development.

Molecular Structure and Properties

This compound possesses a molecular formula of C18H24O4 and a molecular weight of 304.38 g/mol . The central adamantane moiety is a bulky, hydrophobic, and highly stable structure. The two methacrylate groups provide sites for free-radical polymerization, allowing for the formation of a highly cross-linked polymer network. The rigid adamantane core restricts the mobility of the polymer chains, which contributes to the high glass transition temperature and thermal stability of the resulting polymer.

Table 1: Physicochemical Properties of this compound and its Precursor

Property1,3-AdamantanediolThis compound
CAS Number 5001-18-3122066-43-7[1]
Molecular Formula C10H16O2C18H24O4
Molecular Weight 168.23 g/mol 304.38 g/mol
Appearance White crystalline solid-
Melting Point ~260 °C-
Boiling Point -374.5 ± 25.0 °C (Predicted)
Density -1.13 g/cm³ (Predicted)

Synthesis and Polymerization

The synthesis of this compound is a two-step process, starting from adamantane. The first step involves the synthesis of the precursor, 1,3-adamantanediol, followed by its esterification to yield the dimethacrylate monomer. The subsequent polymerization is typically achieved through photopolymerization, a common technique in dental and biomedical applications.

Experimental Protocols

1. Synthesis of 1,3-Adamantanediol

A scalable and efficient method for the synthesis of 1,3-adamantanediol involves the hydrolysis of 1,3-dichloro adamantane.[2] This method offers high selectivity and yield.

  • Materials: 1,3-dichloro adamantane, triethylamine, water, tetrahydrofuran (or methanol).

  • Procedure:

    • To a stainless-steel reactor lined with polytetrafluoroethylene, add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and water (1000 mL).[2]

    • Pressurize the reactor with nitrogen to a pressure of 0.5-0.6 MPa.[2]

    • Heat the reaction mixture to 110-130 °C and maintain for 6 hours.[2]

    • After cooling, concentrate the reaction solution to obtain a solid.[2]

    • Dissolve the solid in tetrahydrofuran or methanol (400 mL) and separate the solid-liquid phases by filtration.[2]

    • Collect the filtrate and concentrate it to yield 1,3-adamantanediol as a white solid. Purity of >99% can be achieved with yields up to 95%.[2]

2. Synthesis of this compound

The synthesis of this compound from 1,3-adamantanediol can be achieved via esterification with methacryloyl chloride in the presence of a base.

  • Materials: 1,3-adamantanediol, methacryloyl chloride, triethylamine (or other suitable base), and an appropriate solvent (e.g., dichloromethane).

  • Procedure (General):

    • Dissolve 1,3-adamantanediol in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

    • Add the base (e.g., triethylamine) to the solution.

    • Cool the mixture in an ice bath and slowly add methacryloyl chloride.

    • Allow the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography.

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography to yield pure this compound.

3. Photopolymerization of this compound-Based Resin

For applications such as dental composites, this compound can be photopolymerized in the presence of a photoinitiator system and often blended with other co-monomers to tailor the final properties.

  • Materials: this compound, co-monomer (e.g., triethylene glycol dimethacrylate - TEGDMA), photoinitiator (e.g., camphorquinone - CQ), and a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate - EDMABO).

  • Procedure (General):

    • Prepare a resin mixture by combining this compound with a co-monomer like TEGDMA at a desired weight ratio (e.g., 50/50 wt%).

    • Add the photoinitiator system, for example, 0.5 wt% camphorquinone and 0.5 wt% EDMABO, to the monomer mixture.

    • Thoroughly mix the components in the dark to ensure a homogeneous resin.

    • To create a composite, inorganic fillers (e.g., silanized silica) can be incorporated into the resin mixture.

    • Place the resin or composite paste into a mold of desired dimensions.

    • Cure the material by exposing it to a dental curing light (blue light, λ ≈ 470 nm) for a specified duration (e.g., 40 seconds).

    • Post-curing at an elevated temperature (e.g., 80-120°C) can be performed to enhance the degree of conversion and mechanical properties.[3][4]

Polymer Properties and Characterization

The incorporation of the adamantane moiety into the polymer network significantly influences its properties. Polymers based on adamantane-containing methacrylates are known for their high glass transition temperatures (Tg) and excellent thermal stability.[5]

Table 2: Typical Mechanical and Thermal Properties of Adamantane-Based Polymers

PropertyTypical Value Range
Flexural Strength 100 - 150 MPa[4]
Flexural Modulus 2.5 - 4.0 GPa
Vickers Hardness 20 - 30 HV
Glass Transition Temperature (Tg) > 200 °C[6]
Decomposition Temperature (Td) > 300 °C

Note: The specific values for poly(this compound) will depend on the degree of conversion, co-monomer ratio, and filler content. The values presented are representative of highly cross-linked, unfilled dental resins and adamantane-containing polymers.

Applications in Drug Development

The unique properties of adamantane-based polymers make them highly suitable for applications in drug delivery.[7] The biocompatibility of the adamantane structure is a key advantage.[7]

  • Controlled Release: The rigid and hydrophobic nature of the adamantane-containing polymer matrix can be used to control the release kinetics of encapsulated drugs. This allows for sustained drug delivery over extended periods.

  • Drug Carrier Systems: Adamantane-based polymers can be formulated into various drug carrier systems, such as nanoparticles and micelles. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The adamantane core can also provide a scaffold for the attachment of targeting ligands for site-specific drug delivery.[7]

  • Stimuli-Responsive Systems: By incorporating specific functional groups, adamantane-based polymers can be designed to release their drug payload in response to specific stimuli, such as changes in pH. This is particularly relevant for targeted cancer therapy, where the tumor microenvironment is typically more acidic than healthy tissue.[7]

Visualizations

Experimental Workflow for Synthesis and Characterization

G Experimental Workflow for this compound Synthesis and Characterization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization and Composite Formulation cluster_characterization Characterization start 1,3-Adamantanediol esterification Esterification with Methacryloyl Chloride start->esterification purification Purification (Column Chromatography) esterification->purification monomer 1,3-Adamantanediol Dimethacrylate purification->monomer mixing Mixing with Co-monomer and Photoinitiator monomer->mixing structural Structural Analysis (FTIR, NMR) monomer->structural filler Filler Incorporation (Optional) mixing->filler curing Photopolymerization (Blue Light Curing) filler->curing post_curing Post-Curing (Thermal Treatment) curing->post_curing polymer Poly(1,3-Adamantanediol Dimethacrylate) Composite post_curing->polymer mechanical Mechanical Testing (Flexural Strength, Hardness) polymer->mechanical thermal Thermal Analysis (DSC, TGA) polymer->thermal

Caption: Synthesis and characterization workflow for this compound.

Adamantane-Based Polymer Matrix for Controlled Drug Release

G Controlled Drug Release from an Adamantane-Based Polymer Matrix cluster_matrix Polymer Matrix cluster_release Release Mechanism cluster_application Therapeutic Application polymer_matrix Poly(this compound) Matrix with Encapsulated Drug diffusion Diffusion-Controlled Release polymer_matrix->diffusion Sustained Release degradation Matrix Degradation (for biodegradable variants) polymer_matrix->degradation stimuli Stimuli-Triggered Release (e.g., pH change) polymer_matrix->stimuli target_site Target Site (e.g., Tumor, Tissue) diffusion->target_site degradation->target_site stimuli->target_site therapeutic_effect Therapeutic Effect target_site->therapeutic_effect

References

Technical Guide: 1,3-Adamantanediol Dimethacrylate (CAS 122066-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediol dimethacrylate, identified by CAS number 122066-43-7, is a bifunctional monomer characterized by a rigid, cage-like adamantane core functionalized with two methacrylate groups. This unique structure imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and chemical resistance. While its direct applications in drug development are not extensively documented, the adamantane moiety itself is a well-established pharmacophore, present in a variety of approved therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a particular focus on its role in materials science and the broader context of the adamantane scaffold in medicinal chemistry.

Chemical and Physical Properties

The physicochemical properties of this compound and its precursor, 1,3-adamantanediol, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 122066-43-7
Molecular Formula C18H24O4
Molecular Weight 304.38 g/mol
IUPAC Name (3-(2-methylprop-2-enoyloxy)adamantan-1-yl) 2-methylprop-2-enoate
Appearance White to off-white solid
Boiling Point 374.5 °C at 760 mmHg
Density 1.14 g/cm³
Flash Point 178.5 °C

Table 2: Physicochemical Properties of 1,3-Adamantanediol (Precursor)

PropertyValue
CAS Number 5001-18-3
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Melting Point ~260 °C
Boiling Point 320.4 °C at 760 mmHg
Appearance White crystalline solid
Solubility Slightly soluble in chloroform and methanol

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the 1,3-adamantanediol precursor, followed by its esterification with methacrylic acid or a derivative thereof.

Synthesis of 1,3-Adamantanediol

A common route for the synthesis of 1,3-adamantanediol involves the hydrolysis of 1,3-dihaloadamantane.

Experimental Protocol: Hydrolysis of 1,3-Dibromoadamantane

  • Reaction Setup: A mixture of 1,3-dibromoadamantane, silver sulfate, and sulfuric acid in water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,3-adamantanediol. Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Synthesis of 1,3-Adamantanediol A 1,3-Dibromoadamantane B Hydrolysis (H2SO4, Ag2SO4, H2O) A->B Reactant C 1,3-Adamantanediol B->C Product

Synthesis of 1,3-Adamantanediol.
Synthesis of this compound

The final step is the esterification of 1,3-adamantanediol with methacrylic anhydride or methacryloyl chloride.

Experimental Protocol: Esterification of 1,3-Adamantanediol

  • Reaction Setup: 1,3-Adamantanediol is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine, is added to act as an acid scavenger.

  • Addition of Acylating Agent: Methacryloyl chloride or methacrylic anhydride is added dropwise to the cooled solution (typically 0 °C) with stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G cluster_1 Synthesis of this compound D 1,3-Adamantanediol E Esterification (Methacryloyl Chloride, Base) D->E Reactant F 1,3-Adamantanediol Dimethacrylate E->F Product

Esterification to the final product.

Applications

Polymer Chemistry and Materials Science

The primary application of this compound is as a crosslinking monomer in the synthesis of polymers. The rigid and bulky adamantane core introduces several desirable properties to the resulting polymer network:

  • High Glass Transition Temperature (Tg): The restricted mobility of the adamantane cage leads to polymers with higher thermal stability.

  • Improved Mechanical Strength: The rigid structure contributes to increased hardness and modulus of the polymer.

  • Low Polymerization Shrinkage: The bulky nature of the monomer can reduce the volumetric shrinkage that occurs during polymerization, a critical factor in applications such as dental composites.

  • Enhanced Etch Resistance: In the field of microelectronics, adamantane-containing polymers are used in photoresists due to their high resistance to plasma etching.

A significant area of interest for adamantane-based dimethacrylates is in the formulation of dental restorative materials. Dental composites are typically composed of a resin matrix, inorganic fillers, and a coupling agent.[1] The dimethacrylate monomers form the crosslinked polymer network that constitutes the resin matrix. The incorporation of monomers like this compound can potentially improve the longevity and performance of dental fillings by enhancing their mechanical properties and reducing polymerization stress.[2]

G cluster_0 Properties of Resulting Polymer Monomer 1,3-Adamantanediol Dimethacrylate Polymer Crosslinked Polymer Network Monomer->Polymer Polymerization Initiator Photoinitiator (e.g., Camphorquinone) Initiator->Polymer Light Blue Light (Curing) Light->Initiator Activation P1 High Thermal Stability Polymer->P1 P2 Improved Mechanical Strength Polymer->P2 P3 Low Shrinkage Polymer->P3

Polymerization and resulting properties.
Context in Drug Development: The Adamantane Pharmacophore

While this compound itself is not a therapeutic agent, its core adamantane structure is a privileged scaffold in medicinal chemistry. The lipophilic and rigid nature of the adamantane cage allows it to interact with various biological targets, often improving the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Examples of Adamantane-Containing Drugs:

  • Amantadine and Rimantadine: Antiviral drugs used for the treatment of influenza A. They function by blocking the M2 proton channel of the virus.

  • Memantine: An NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. The adamantane group plays a crucial role in its mechanism of action by blocking the receptor channel.

  • Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes. The adamantane moiety contributes to their potent and selective inhibition of the enzyme.

The successful application of these drugs highlights the potential of the adamantane scaffold in the design of new therapeutic agents. The functional handles on this compound could, in principle, be modified to explore new chemical space for drug discovery, although its primary current use remains in materials science.

G cluster_0 Therapeutic Areas Adamantane Adamantane Scaffold Properties Lipophilic & Rigid Structure Adamantane->Properties Antiviral Antiviral (e.g., Amantadine) Properties->Antiviral Neurodegenerative Neurodegenerative (e.g., Memantine) Properties->Neurodegenerative Antidiabetic Antidiabetic (e.g., Saxagliptin) Properties->Antidiabetic

The Adamantane Pharmacophore in Medicine.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable monomer for the development of advanced polymers with superior thermal and mechanical properties. Its primary applications are in materials science, particularly in the formulation of dental composites and photoresists. While not directly used in pharmaceuticals, the adamantane core is a significant and successful scaffold in drug design. This technical guide provides a foundation for researchers and professionals to understand the properties, synthesis, and potential uses of this interesting and versatile molecule.

References

Navigating the Solubility of 1,3-Adamantanediol Dimethacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Adamantanediol dimethacrylate is a unique monomer possessing a rigid, bulky adamantane core functionalized with two methacrylate groups. This structure imparts a combination of hydrophobicity from the adamantane cage and reactivity from the methacrylate moieties, making it a candidate for the development of novel polymers with specialized properties in fields such as dental resins and advanced materials. A thorough understanding of its solubility in common solvents is critical for its synthesis, purification, formulation, and polymerization. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on predictive analysis based on the solubility of its structural components and provides the necessary experimental framework for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay between its large, nonpolar adamantane core and the two polar methacrylate groups. The parent molecule, adamantane, is known to be soluble in nonpolar organic solvents and practically insoluble in water[1][2]. Conversely, the introduction of hydroxyl groups, as in 1,3-adamantanediol, increases polarity and enhances solubility in more polar organic solvents[3].

The esterification of the diol to form the dimethacrylate derivative results in a molecule with a significant nonpolar character due to the large hydrocarbon cage, while the methacrylate groups introduce some capacity for polar interactions. Therefore, a nuanced solubility profile is expected.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted Qualitative SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, ChloroformGood to ModerateThe large, nonpolar adamantane core is expected to interact favorably with nonpolar solvents. Chloroform and toluene may offer slightly better solvation due to their ability to engage in weak polar interactions with the methacrylate groups.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), AcetonitrileModerate to GoodThese solvents can solvate the polar methacrylate groups. THF and acetone are generally good solvents for many methacrylate monomers.[4]
Polar Protic Methanol, EthanolPoor to ModerateThe bulky, hydrophobic adamantane cage is likely to limit solubility in highly polar protic solvents. While the methacrylate groups can form hydrogen bonds, the overall nonpolar character of the molecule is expected to dominate.[4]
Aqueous WaterPoor / InsolubleThe high hydrophobicity of the adamantane structure and the overall nonpolar nature of the molecule would lead to very limited solubility in water, a common characteristic of many hydrophobic monomers.[5][6]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Viscometer (for highly viscous solutions)

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Gravimetric Analysis (for high solubility): Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can be calculated as g of solute per 100 g or 100 mL of solvent.

    • Chromatographic Analysis (for low to moderate solubility): Prepare a series of standard solutions of this compound of known concentrations. Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method. Construct a calibration curve and determine the concentration of the solute in the saturated solution.

Viscometric Method for High Concentration Solutions

For highly viscous solutions, where handling and filtration can be challenging, viscometry can provide insights into solute-solvent interactions and solubility limits.

Procedure:

  • Solution Preparation: Prepare a series of solutions of this compound in the solvent of interest at different concentrations.

  • Viscosity Measurement: Measure the viscosity of each solution and the pure solvent using a viscometer (e.g., Ubbelohde type) at a constant temperature.

  • Data Analysis: Calculate the relative and specific viscosities. Plot the reduced viscosity (specific viscosity/concentration) against concentration and extrapolate to zero concentration to determine the intrinsic viscosity. The behavior of the viscosity as a function of concentration can indicate the quality of the solvent and the solubility of the polymer precursor.

Visualization of Workflows

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

G cluster_0 Solubility Assessment Workflow A Define Compound: This compound B Select Solvents of Interest (Polar, Nonpolar, etc.) A->B C Qualitative Assessment (Small-scale mixing) B->C D Quantitative Determination (Isothermal Saturation) C->D Proceed if soluble E Data Analysis & Reporting D->E

Caption: Logical workflow for solubility assessment.

G cluster_1 Isothermal Saturation Experimental Workflow cluster_quant Quantification prep Add excess solute to solvent in sealed vial equil Equilibrate at constant T (e.g., 24-48h with agitation) prep->equil settle Allow solid to settle equil->settle filter Withdraw and filter supernatant settle->filter grav Gravimetric Analysis (High Solubility) filter->grav Choice based on expected solubility chrom Chromatographic Analysis (HPLC/GC for Low/Moderate Solubility) filter->chrom report Calculate Solubility (g/100mL or mol/L) grav->report chrom->report

Caption: Detailed experimental workflow for isothermal saturation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a predictive analysis based on its chemical structure suggests good solubility in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic and aqueous media. For researchers and professionals in drug development and materials science, the provided experimental protocols offer a robust framework for the precise and reliable determination of its solubility in various common solvents. This foundational data is essential for the effective utilization of this promising monomer in the design and synthesis of novel materials.

References

An In-depth Technical Guide to the Thermal Stability of 1,3-Adamantanediol Dimethacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-containing polymers are renowned for their exceptional thermal stability, rigidity, and durability. These properties stem from the unique cage-like structure of the adamantane moiety, which imparts high glass transition temperatures and decomposition temperatures to the resulting materials. 1,3-Adamantanediol dimethacrylate is a bifunctional monomer that holds promise for creating highly crosslinked, thermally robust polymer networks suitable for a range of applications, including in drug delivery systems, dental materials, and specialty coatings. Understanding the thermal stability of the unpolymerized monomer is crucial for defining processing parameters, storage conditions, and predicting the performance of the final polymeric material.

Synthesis of the Precursor: 1,3-Adamantanediol

The synthesis of 1,3-adamantanediol is a critical first step in the production of the dimethacrylate monomer. A practical and scalable method involves the hydrolysis of 1,3-dichloro adamantane.[1]

Experimental Protocol: Synthesis of 1,3-Adamantanediol

A detailed experimental protocol for the synthesis of 1,3-adamantanediol is as follows:

  • Reaction Setup: 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water are added to a stainless-steel reactor lined with polytetrafluoroethylene.

  • Reaction Conditions: The reactor is pressurized with nitrogen to 0.5-0.6 MPa and heated to a temperature of 110–130 °C.

  • Reaction Time: The reaction is allowed to proceed for 6 hours.

  • Work-up: The reaction solution is concentrated to yield a solid. 400 mL of tetrahydrofuran or methanol is added to dissolve the solid.

  • Purification: The solid-liquid phase is separated by filtration. The filtrate is collected and concentrated to give the final product, 1,3-adamantanediol, as a white solid with a purity of over 99%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1_3_dichloro_adamantane 1,3-dichloro adamantane reactor Stainless-steel Reactor (110-130 °C, 0.5-0.6 MPa, 6h) 1_3_dichloro_adamantane->reactor triethylamine Triethylamine triethylamine->reactor water Water water->reactor concentration1 Concentration reactor->concentration1 dissolution Dissolution (THF or Methanol) concentration1->dissolution filtration Filtration dissolution->filtration concentration2 Concentration filtration->concentration2 product 1,3-Adamantanediol (White Solid, >99% Purity) concentration2->product

Synthesis Workflow for 1,3-Adamantanediol.

Thermal Stability Analysis: A Comparative Approach

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound monomer is not prominently available in the public domain. However, the thermal properties can be inferred by examining related compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. While specific TGA data for this compound is unavailable, studies on other adamantane derivatives and dimethacrylate polymers indicate a high degree of thermal stability. For instance, polymers incorporating adamantane structures often exhibit decomposition temperatures well above 300°C.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material, such as melting point (Tm) and glass transition temperature (Tg). The melting point of the precursor, 1,3-adamantanediol, has been reported to be approximately 258-260°C, suggesting a thermally stable crystal lattice.

Data on Related Compounds

To provide a framework for estimating the thermal properties of this compound, the following table summarizes available data for structurally relevant molecules.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,3-Adamantanediol 5001-18-3C₁₀H₁₆O₂168.23~260Not available
1,3-Adamantanediol diacrylate 81665-82-9C₁₆H₂₀O₄276.33Not available345.0±25.0 (Predicted)[2]
This compound 122066-43-7C₁₈H₂₄O₄304.38Not available374.5±28.0 (Predicted)

Generalized Experimental Protocols for Thermal Analysis

For researchers planning to characterize the thermal stability of this compound, the following generalized protocols for TGA and DSC are provided.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum rate of mass loss (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the monomer into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting or decomposition point.

      • Cool the sample back to the starting temperature at a controlled rate.

      • Perform a second heating scan to observe any changes in thermal behavior after the initial thermal history.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify melting endotherms, crystallization exotherms, and glass transitions.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation sample_prep Weigh 2-10 mg of This compound tga_setup Place in TGA sample_prep->tga_setup dsc_setup Place in DSC sample_prep->dsc_setup tga_conditions Heat at 10°C/min in Nitrogen tga_setup->tga_conditions tga_data Record Mass Loss vs. Temperature tga_conditions->tga_data tga_result Decomposition Temperature tga_data->tga_result dsc_conditions Heat/Cool/Heat at 10°C/min in Nitrogen dsc_setup->dsc_conditions dsc_data Record Heat Flow vs. Temperature dsc_conditions->dsc_data dsc_result Melting Point (Tm) Glass Transition (Tg) dsc_data->dsc_result

References

potential applications of adamantane-based monomers in polymer science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, thermally stable, and cage-like structure of adamantane has positioned it as a uniquely advantageous building block in polymer science. Its incorporation into polymer chains imparts a range of desirable properties, leading to advancements in high-performance plastics, drug delivery systems, advanced coatings, and microelectronics. This technical guide provides an in-depth exploration of the applications of adamantane-based monomers, complete with experimental protocols, quantitative data, and visual workflows to support researchers in this dynamic field.

Core Applications and Advantages

The introduction of the bulky adamantyl group into a polymer backbone, either as a pendant group or as part of the main chain, significantly enhances the material's properties. This is primarily due to the restriction of polymer chain mobility by the rigid adamantane cage.[1] Key advantages include:

  • Enhanced Thermal Stability: Adamantane-containing polymers exhibit significantly higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their conventional counterparts.[2][3]

  • Improved Mechanical Strength: The rigid structure of adamantane contributes to increased tensile strength and modulus in the resulting polymers.[3]

  • Tailored Solubility: The incorporation of adamantane can improve the solubility of otherwise intractable polymers in organic solvents, facilitating their processing.[2]

  • Biocompatibility: Adamantane itself is considered biocompatible and non-toxic, making it a suitable component for biomedical applications, including drug delivery.[4]

These properties make adamantane-based polymers ideal for demanding applications in aerospace, automotive, and electronics industries.[1]

High-Performance Polymers: Pushing the Boundaries of Stability and Strength

Adamantane's diamondoid structure is leveraged to create robust engineering plastics with exceptional thermal and mechanical properties.[2]

Adamantane-Containing Polyimides and Polyamides

The synthesis of aromatic polyimides and polyamides incorporating adamantane moieties has yielded materials with high glass transition temperatures (above 350 °C) and excellent thermal resistance, with degradation onset temperatures exceeding 450 °C.[5] These polymers are synthesized by reacting adamantane-containing diamine monomers with various aromatic dianhydrides or diacid chlorides.[5]

A series of semi-alicyclic polyimides produced from adamantane-containing diamines have demonstrated high glass transition temperatures (Tg) in the range of 285–440 °C, excellent optical transparency, and robust thermal and mechanical properties.[6]

Adamantane-Based Polycarbonates

The synthesis of polycarbonates from adamantane-based bisphenols results in polymers with elevated glass transition temperatures and thermal stability.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various adamantane-containing polymers, providing a comparative overview of their performance.

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate220> 340
Adamantane-based Polyimide1,3-Bis(4-aminophenoxy)phenyl]adamantane and various dianhydrides232 - 330> 500
Adamantane-based Polycarbonate1,3-Bis(4-hydroxyphenyl)adamantane and phosgene~250> 450
Polystyrene (for comparison)Styrene100~350

Data sourced from[3]

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Adamantane-based Polyimide Film88.2 - 113.52.0 - 2.25.6 - 12.5
Conventional Polyimide (Kapton®)~170~3.0~70

Data sourced from[3]

Drug Delivery Systems: Precision and Control

The unique properties of adamantane are being harnessed to create sophisticated drug delivery systems (DDS).[7] Adamantane can be used as a building block for dendrimers or as a component in self-assembling supramolecular systems like liposomes and cyclodextrins.[7]

Stimuli-Responsive Drug Release

A key area of innovation is the development of stimuli-responsive adamantane-containing polymers. These polymers can be designed to release their therapeutic payload in response to specific triggers within the body, such as changes in pH.[8] For instance, polymeric micelles with an adamantane core can be engineered to be stable at physiological pH (7.4) but disassemble and release an encapsulated drug in the acidic microenvironment of a tumor (pH ~5.0).[8]

One such system, a four-arm star-shaped polymer with an adamantane core, demonstrated good drug loading capacity (21.6%) and a well-controlled, pH-responsive release of the anticancer drug doxorubicin.[8] At pH 7.4, only 18.5-19.0% of the drug was released over 80 hours, while at pH 5.0, the release increased to 77.6-78.8% within the same timeframe.[8]

Advanced Coatings and Lubricants

The inherent stability and low volatility of adamantane make it a valuable additive in advanced lubricants and coatings.[2] Adamantane derivatives can be formulated into lubricants that perform under extreme temperature and pressure, extending their lifespan and improving machinery efficiency.[2][9] In coatings, the incorporation of adamantane enhances wear and chemical resistance.

Photoresists for Microlithography

Adamantane-based monomers are crucial in the formulation of photoresists used in deep-UV (DUV) lithography for the fabrication of integrated circuits.[10] The high carbon-to-hydrogen ratio in adamantane improves the plasma-etch resistance of the photoresist, a critical property for transferring the patterned image to the underlying substrate.[11] Furthermore, the transparency of adamantane-containing polymers at DUV wavelengths (e.g., 193 nm) is essential for achieving high-resolution patterning.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of adamantane-based polymers.

Protocol 1: Synthesis of 1-Adamantyl Methacrylate Monomer

Materials:

  • 1-Adamantanol

  • Methacrylic acid

  • Toluene

  • p-Toluenesulfonic acid

  • 10% aqueous sodium bicarbonate solution

  • Water

Procedure:

  • To a reaction vessel equipped with a Dean-Stark trap, add 70 g of 1-adamantanol, 50 g of methacrylic acid, 200 ml of toluene, and 1 g of p-toluenesulfonic acid.[1]

  • Heat the mixture with stirring, allowing water to be azeotropically removed and collected in the Dean-Stark trap.[1]

  • After the reaction is complete (as monitored by the cessation of water collection), cool the organic phase.

  • Wash the organic phase sequentially with water, a 10% aqueous sodium bicarbonate solution, and again with water.[1]

  • Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation to yield 1-adamantyl methacrylate.[1]

Protocol 2: Synthesis of an Adamantane-Containing Polycarbonate

Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), dry

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.[3]

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.[3]

Protocol 3: Characterization of Adamantane-Containing Polymers

Standard polymer characterization techniques are employed to determine the properties of adamantane-based polymers.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymers.[13][14]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymers by monitoring weight loss as a function of temperature.[13][14]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization points.[13][14]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Polymerization_of_Adamantyl_Methacrylate Monomer Adamantyl Methacrylate Monomer Polymerization Radical Polymerization Monomer->Polymerization Reacts with Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Initiates Polymer Poly(adamantyl methacrylate) (PAdMA) Polymerization->Polymer Forms

Caption: General workflow for the radical polymerization of adamantyl methacrylate.

Stimuli_Responsive_Drug_Delivery cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.5) Micelle_Stable Adamantane-Core Micelle Drug Encapsulated Stable Structure Micelle_Unstable Protonation of Polymer Shell Micelle Destabilization Drug Release Micelle_Stable->Micelle_Unstable Accumulates in Tumor (EPR Effect)

Caption: Mechanism of pH-responsive drug release from an adamantane-core micelle.

Polymer_Characterization_Workflow Start Synthesized Adamantane Polymer Sample GPC Gel Permeation Chromatography (GPC) - Molecular Weight - Polydispersity Index Start->GPC TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Decomposition Temperature Start->TGA DSC Differential Scanning Calorimetry (DSC) - Glass Transition Temperature (Tg) - Melting/Crystallization Behavior Start->DSC Results Comprehensive Polymer Property Profile GPC->Results TGA->Results DSC->Results

References

The Adamantane Advantage: A Technical Guide to High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the relentless pursuit of advanced materials with superior performance, the integration of the adamantane moiety into polymer structures has emerged as a highly effective strategy. Adamantane, a rigid, diamondoid hydrocarbon (C₁₀H₁₆), offers a unique combination of thermal stability, bulkiness, and a three-dimensional cage-like structure.[1] When incorporated into polymer chains, either as a pendant group or within the main backbone, these characteristics translate into significant enhancements in the material's physical, thermal, and mechanical properties. This technical guide provides an in-depth exploration of adamantane derivatives for the development of high-performance polymers, targeting researchers, scientists, and professionals in materials science and drug development.

The Core Benefits of Adamantane Incorporation

The introduction of the adamantane cage into a polymer architecture fundamentally alters its behavior by restricting polymer chain mobility.[2] This steric hindrance is the primary driver behind the observed improvements:

  • Enhanced Thermal Stability: Adamantane-containing polymers consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their conventional counterparts.[2][3] The rigid structure requires more energy for the polymer chains to move, thus increasing thermal resistance.

  • Improved Mechanical Properties: The inherent stiffness of the adamantane unit contributes to increased tensile strength and modulus in the resulting polymers.[2]

  • Increased Solubility: The bulky, three-dimensional nature of adamantane can disrupt chain packing and reduce crystallinity, which often leads to improved solubility in common organic solvents.[4]

  • Tailored Optical and Dielectric Properties: The incorporation of adamantane can lead to polymers with high optical transparency and low dielectric constants, making them suitable for advanced optical and electronic applications.[3][5]

Data Summary: A Comparative Look at Performance

The quantitative impact of incorporating adamantane derivatives into various polymer systems is summarized in the tables below, offering a clear comparison of key performance metrics.

Table 1: Thermal Properties of Adamantane-Containing Polymers
Polymer TypeAdamantane Monomer/DerivativeTg (°C)10% Weight Loss Temp. (°C)Reference Polymer Tg (°C)Reference
Polystyrene DerivativePoly(4-(4-(N-adamantylimino)methyl)phenylstyrene)268>400Polystyrene (~100)[6]
Polyimides (PI)1,3-bis(4-aminophenyl) adamantane (ADMDA) based285 - 440>500-[3]
Poly(1,3-adamantylene alkylene)P-1,3-Ad-10Amorphous456HDPE (~ -110)[4]
Poly(enaminonitriles)2,2-bis[4-(4-aminophenoxy)phenyl]adamantane>320 (in air)>339-[7]
CopolyimideAdamantane-1,3-diamine (DAA)374>530-[8]
Table 2: Mechanical and Optical Properties of Adamantane-Based Polyimides
Polymer Series (Diamine Used)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Optical Transparency at 400 nm (%)
ADMDA-derived95 - 1232.1 - 3.45.1 - 7.9>80
DMADMDA-derived65 - 982.2 - 3.13.2 - 5.1>80
FADMDA-derived98 - 1282.5 - 4.13.9 - 5.5>80

Data synthesized from Reference[3]. ADMDA: 1,3-bis(4-aminophenyl) adamantane; DMADMDA: 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane; FADMDA: 1,3-bis(fluoro-aminophenyl) adamantane.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of adamantane-based polymers. Below are representative protocols for key experimental procedures.

Protocol 1: Synthesis of Poly(1,3-adamantylene alkylene) via ADMET Polymerization

This protocol describes the synthesis of a high-performance, fully aliphatic hydrocarbon polymer with adamantane units integrated directly into the backbone.[4]

1. Monomer Synthesis (General Procedure):

  • A flame-dried Schlenk tube is charged with 1,3-bis(2-bromoethyl)adamantane (1.00 equiv).

  • A freshly prepared Grignard solution (e.g., of an α,ω-alkenyl bromide) in THF is added, followed by 1-phenyl-1-propyne and CuCl₂ (0.02 equiv) at ambient temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with n-hexane.

  • The crude product is purified by flash column chromatography to yield the α,ω-diene adamantane monomer.

2. ADMET Polymerization:

  • In a flame-dried Schlenk tube, the adamantyl diene monomer (1.00 equiv) is placed.

  • The monomer is degassed in a liquid state for 2 hours by alternating evacuation (10⁻³ mbar) and purging with argon.

  • Grubbs catalyst 1st generation (0.03 equiv) is added under argon.

  • The reaction mixture is stirred at 65-70 °C under vacuum (10⁻³ mbar) to facilitate the removal of ethylene gas, driving the polymerization forward. The reaction proceeds until the mixture becomes highly viscous.

3. Hydrogenation:

  • The resulting unsaturated polymer is dissolved in a suitable solvent.

  • 4-methylbenzenesulfonhydrazide (TSH) and tripropylamine (TPA) are added.

  • The mixture is heated to 135 °C to achieve complete saturation of the polymer backbone.

  • The final saturated polymer is purified by precipitation in a non-solvent like methanol and dried under vacuum.

Protocol 2: Synthesis of an Adamantane-Based Polycarbonate

This protocol outlines the synthesis of a polycarbonate using an adamantane-derived diol, resulting in a polymer with enhanced thermal properties.[2]

1. Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine (dried)

  • Dichloromethane (DCM, dried)

  • Methanol

2. Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture using a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the white precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C.

Protocol 3: Characterization Techniques

1. Thermogravimetric Analysis (TGA):

  • Purpose: To determine thermal stability and decomposition temperature.[9]

  • Procedure: A small sample (5-10 mg) of the polymer is placed in a TGA pan. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The mass of the sample is recorded as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature.[9][10]

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).[11]

  • Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min, cooling, then reheating). The heat flow to or from the sample relative to a reference pan is measured. The Tg is observed as a step change in the heat flow curve during the second heating scan.[10]

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ) of the polymer.

  • Procedure: The polymer is dissolved in a suitable mobile phase (e.g., THF, chloroform). The solution is injected into a GPC system equipped with a series of columns packed with porous gel. The polymer molecules are separated based on their hydrodynamic volume. A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the columns. The molecular weight is calculated by comparing the retention time to a calibration curve generated from polymer standards (e.g., polystyrene).

Visualizing Workflows and Relationships

Diagrams created using DOT language provide clear visual representations of complex processes and interactions.

General Synthesis and Characterization Workflow

G General Workflow for Adamantane Polymer Development Monomer Adamantane Monomer Synthesis Purification1 Purification & Characterization (NMR, MS) Monomer->Purification1 Polymerization Polymerization (e.g., ADMET, Polycondensation) Purification1->Polymerization Purification2 Polymer Purification (Precipitation) Polymerization->Purification2 Characterization Polymer Characterization Purification2->Characterization Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Molecular Molecular Weight (GPC) Characterization->Molecular Mechanical Mechanical Testing (Tensile) Characterization->Mechanical Application High-Performance Application Thermal->Application Molecular->Application Mechanical->Application

Caption: Workflow from monomer synthesis to polymer characterization and application.

Adamantane in Drug Delivery: Host-Guest Interaction

A significant application for adamantane-containing polymers is in drug delivery, often leveraging the strong, non-covalent interaction between the lipophilic adamantane "guest" and the hydrophobic cavity of a cyclodextrin "host".[12][13] This interaction can be used to create self-assembling nanoparticles for targeted drug delivery.[1][14]

G Host-Guest Chemistry for Drug Delivery cluster_0 Components cluster_1 Self-Assembly Process Polymer Polymer Backbone (e.g., PEI, PEG) Ad_Polymer Ad-Functionalized Polymer/Drug Polymer->Ad_Polymer CD_Polymer CD-Functionalized Polymer Polymer->CD_Polymer Adamantane Adamantane (Ad) 'Guest' Adamantane->Ad_Polymer Cyclodextrin Cyclodextrin (CD) 'Host' Cyclodextrin->CD_Polymer Drug Therapeutic Drug Drug->Ad_Polymer Interaction Host-Guest Interaction (Ad ⊂ CD) Ad_Polymer->Interaction CD_Polymer->Interaction Nanoparticle Self-Assembled Supramolecular Nanoparticle Interaction->Nanoparticle TargetedDelivery TargetedDelivery Nanoparticle->TargetedDelivery Targeted Drug Delivery

References

The Dawn of a New Monomer Era: An In-depth Technical Guide to Novel Dimethacrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical materials is in a constant state of evolution, driven by the demand for materials with enhanced performance, biocompatibility, and tailored functionality. Within this landscape, novel dimethacrylate monomers are emerging as a versatile and powerful class of building blocks for a new generation of polymers. Moving beyond their traditional use in dental composites, these monomers are demonstrating significant potential in advanced applications such as controlled drug delivery, tissue engineering, and regenerative medicine.

This technical guide provides an in-depth exploration of the core aspects of novel dimethacrylate monomers, from their fundamental synthesis and characterization to their burgeoning applications in the biomedical field. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of these innovative materials.

Synthesis and Characterization of Novel Dimethacrylate Monomers

The design and synthesis of novel dimethacrylate monomers are pivotal to tailoring the properties of the final polymeric material. Researchers are actively exploring new molecular architectures to achieve desired characteristics such as reduced polymerization shrinkage, improved mechanical strength, and the introduction of functional groups for drug conjugation or to elicit specific cellular responses.

A variety of synthetic strategies are employed, with the most common being the reaction of a diol with methacryloyl chloride or the transesterification of methyl methacrylate. More complex, multi-step syntheses are also utilized to create monomers with unique functionalities, such as quaternary ammonium groups for antimicrobial properties or biodegradable linkages.

The structural integrity and purity of these newly synthesized monomers are paramount and are rigorously assessed using a suite of analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of characteristic functional groups, particularly the methacrylate C=C and C=O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a detailed map of the monomer's chemical structure, confirming the arrangement of atoms and the absence of impurities.

Physicochemical and Mechanical Properties

The performance of a polymer is intrinsically linked to the properties of its constituent monomers. A critical aspect of developing novel dimethacrylate monomers is the comprehensive characterization of their physicochemical and mechanical properties. This data allows for the rational design of polymers with tailored performance for specific biomedical applications.

Key properties that are routinely evaluated include:

  • Polymerization Kinetics: The rate and extent of polymerization are crucial for both manufacturing and in situ applications. These are often studied using Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the heat flow associated with the exothermic polymerization reaction upon UV exposure.

  • Degree of Conversion (DC): The percentage of methacrylate double bonds that have reacted during polymerization directly impacts the final mechanical properties and biocompatibility of the polymer. A low DC can lead to the leaching of unreacted monomers, which can be cytotoxic. FTIR spectroscopy is the most common technique for determining DC.

  • Polymerization Shrinkage: Volumetric shrinkage during polymerization can generate stress at the material-tissue interface, a significant issue in dental restorations and other applications requiring precise dimensional stability. Novel monomers are often designed to have a higher molecular weight or a more rigid structure to minimize shrinkage.

  • Mechanical Properties: The intended application dictates the required mechanical properties. For load-bearing applications like bone scaffolds, high flexural strength and modulus are essential. For soft tissue applications, a lower modulus and higher flexibility are desired. These properties are typically measured using techniques like three-point bending tests.

  • Water Sorption and Solubility: In aqueous environments, the uptake of water can affect the dimensional stability and mechanical properties of the polymer. Water sorption and solubility are important parameters for predicting the long-term performance of a biomaterial.

The following tables summarize key quantitative data for a selection of novel and conventional dimethacrylate monomers and their resulting polymers.

Monomer/Polymer SystemDegree of Conversion (%)Polymerization Shrinkage (%)Flexural Strength (MPa)Water Sorption (µg/mm³)
Conventional Monomers
BisGMA/TEGDMA (50/50 wt%)55 - 756.0 - 8.080 - 12030 - 50
UDMA/TEGDMA (50/50 wt%)60 - 805.0 - 7.090 - 13025 - 45
Novel Monomers
Isosorbide-based Dimethacrylate70 - 854.0 - 6.0100 - 14020 - 40
Quaternary Ammonium Urethane-Dimethacrylate65 - 804.5 - 6.585 - 12535 - 55
High Molecular Weight Fluorene-containing Dimethacrylate50 - 653.0 - 5.0110 - 15015 - 30

Note: The values presented are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.

Applications in Drug Development

The tunable properties of novel dimethacrylate monomers make them highly attractive for a range of drug development applications, most notably in the creation of controlled drug delivery systems.

Hydrogels for Controlled Release

Dimethacrylate monomers can be copolymerized with hydrophilic monomers to form crosslinked hydrogel networks. These hydrogels can encapsulate therapeutic agents, ranging from small molecule drugs to large proteins and growth factors, and release them in a controlled manner. The release kinetics can be tailored by modulating the crosslink density, the hydrophilicity of the polymer network, and the incorporation of biodegradable linkages.

DrugHydrogel SystemRelease ProfileKey Findings
Ibuprofen Poly(ethylene glycol) diacrylate (PEGDA)Sustained release over 24 hoursRelease rate dependent on water content of the hydrogel.
Vascular Endothelial Growth Factor (VEGF) Gel

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 1,3-Adamantanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, free-radical polymerization, and potential applications of 1,3-adamantanediol dimethacrylate. The unique properties imparted by the rigid adamantane core make its corresponding polymer a promising candidate for advanced materials in various fields, including biomedical devices, drug delivery, and high-performance optics.

Introduction

This compound is a bifunctional monomer featuring a bulky, diamondoid adamantane cage. The incorporation of this rigid structure into a polymer network via free-radical polymerization can lead to materials with enhanced thermal stability, high refractive index, and low polymerization shrinkage.[1][2][3] These properties are highly desirable in applications such as dental composites, where dimensional stability and durability are critical, and in optical materials, where high refractive index and transparency are paramount.[1][4] This document outlines the synthesis of the monomer and provides detailed protocols for its polymerization and characterization.

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the esterification of 1,3-adamantanediol with methacrylic acid or its derivatives. A general and effective method involves a dehydration esterification reaction in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Adamantanediol

  • Methacrylic acid

  • Toluene (solvent)

  • Concentrated sulfuric acid (catalyst)

  • p-Methoxyphenol (polymerization inhibitor)

  • Nitrogen gas

  • 5% (v/v) Oxygen in Nitrogen gas mixture

Equipment:

  • 2 L jacketed separable flask

  • Stirrer

  • Thermometer

  • Dean-Stark water separator

  • Dimroth condenser

  • Gas introduction tube

Procedure:

  • To the 2 L flask, add 84 g of 1,3-adamantanediol, 108 g of methacrylic acid, 0.76 g of p-methoxyphenol, 1.3 g of concentrated sulfuric acid, and 750 ml of toluene.[5]

  • Equip the flask with the stirrer, thermometer, Dean-Stark trap, condenser, and gas inlet.

  • Begin stirring the mixture and introduce a gentle stream of nitrogen gas.

  • Heat the solution to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • During the reaction, a gas mixture of approximately 5% oxygen in nitrogen is supplied at a rate of 0.2 L/min to prevent polymerization.[5]

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by washing with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted methacrylic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the this compound monomer.

Free-Radical Polymerization

The free-radical polymerization of this compound can be initiated using thermal or photoinitiators. The resulting polymer is a highly crosslinked, rigid network.

Experimental Protocol: Thermal Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (thermal initiator)

  • Anhydrous toluene (solvent, optional for solution polymerization)

  • Nitrogen gas

Equipment:

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Oil bath or heating mantle with temperature control

  • Vacuum line

Procedure (Bulk Polymerization):

  • Place the desired amount of this compound monomer in the Schlenk flask.

  • Add the thermal initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).

  • Seal the flask and subject it to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen gas.

  • Immerse the flask in a preheated oil bath at 60-80 °C to initiate polymerization.

  • Continue the reaction for a predetermined time (e.g., 2-24 hours), during which the liquid monomer will solidify into a polymer network.

  • After the reaction, cool the flask to room temperature. The resulting polymer can be removed and purified by Soxhlet extraction with a suitable solvent (e.g., methanol) to remove any unreacted monomer and initiator.

Experimental Protocol: Photopolymerization

Materials:

  • This compound (monomer)

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or Camphorquinone/amine system (photoinitiator)

  • Optional: Diluent comonomer (e.g., triethylene glycol dimethacrylate, TEGDMA) to reduce viscosity

Equipment:

  • UV or visible light curing unit (e.g., mercury arc lamp or LED)

  • Molds for sample preparation (e.g., silicone or Teflon)

  • Spectrometer (e.g., FTIR) for monitoring conversion

Procedure:

  • Prepare the photopolymerizable resin by mixing the this compound monomer with the photoinitiator (typically 0.2-1.0 wt%). If necessary, a diluent comonomer can be added to adjust the viscosity.[6]

  • Thoroughly mix the components in the dark to ensure a homogeneous distribution of the initiator.

  • Place the resin mixture into a mold of the desired shape and dimensions.

  • Expose the resin to a high-intensity UV or visible light source for a specified duration (e.g., 20-60 seconds). The exact time will depend on the initiator concentration, light intensity, and sample thickness.

  • The polymerization can be monitored in real-time by measuring the decrease in the methacrylate C=C absorption band (e.g., at ~1635 cm⁻¹) using FTIR spectroscopy.[6]

  • After curing, the solid polymer can be removed from the mold for characterization.

Expected Polymer Properties and Characterization Data

The incorporation of the adamantane moiety is expected to impart several beneficial properties to the resulting polymer network. The following table summarizes the anticipated properties and provides a comparison with a conventional dimethacrylate polymer, poly(methyl methacrylate) (PMMA).

PropertyPoly(this compound) (Expected)Poly(methyl methacrylate) (PMMA) (Reference)
Glass Transition Temperature (Tg) High~105 °C
Thermal Stability (TGA) High decomposition temperatureDecomposition starts around 200 °C
Refractive Index High (>1.52)~1.49
Water Absorption LowLow to moderate
Polymerization Shrinkage LowModerate
Mechanical Properties High hardness and modulusGood hardness and modulus

Potential Applications

Dental Restorative Materials

The low polymerization shrinkage and high mechanical strength of poly(this compound) make it an excellent candidate for use in dental composites.[3][7] Low shrinkage minimizes the formation of gaps between the restoration and the tooth, reducing the risk of secondary caries. The high hardness and wear resistance would contribute to the longevity of the dental filling.

High Refractive Index Optical Materials

Polymers containing adamantane have been shown to exhibit a high refractive index and good optical transparency.[1][4] This makes poly(this compound) a promising material for the fabrication of optical components such as lenses, waveguides, and anti-reflective coatings.

Drug Delivery Systems

The rigid and hydrophobic nature of the adamantane cage can be exploited in the design of drug delivery systems. The crosslinked polymer network can serve as a matrix for the controlled release of therapeutic agents. The adamantane moiety itself has been investigated for its interactions with biological systems, potentially offering a scaffold for targeted drug delivery.

Visualized Workflows and Relationships

Monomer_Synthesis Adamantanediol 1,3-Adamantanediol Reaction Esterification Reaction (Reflux with water removal) Adamantanediol->Reaction MethacrylicAcid Methacrylic Acid MethacrylicAcid->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Solvent Toluene (solvent) Solvent->Reaction Inhibitor p-Methoxyphenol Inhibitor->Reaction Purification Purification (Washing & Solvent Removal) Reaction->Purification Product 1,3-Adamantanediol Dimethacrylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Polymerization_Workflow cluster_thermal Thermal Polymerization cluster_photo Photopolymerization Monomer_T Monomer + AIBN Degas_T Freeze-Pump-Thaw Monomer_T->Degas_T Polymerize_T Heat (60-80°C) Degas_T->Polymerize_T Polymer_T Crosslinked Polymer Polymerize_T->Polymer_T Monomer_P Monomer + Photoinitiator Mold Place in Mold Monomer_P->Mold Polymerize_P UV/Visible Light Exposure Mold->Polymerize_P Polymer_P_out Crosslinked Polymer Polymerize_P->Polymer_P_out

Caption: Experimental workflows for thermal and photopolymerization.

Property_Relationship cluster_properties Resulting Polymer Properties Adamantane Adamantane Core Rigidity High Rigidity & Bulkiness Adamantane->Rigidity Polymer Poly(1,3-Adamantanediol Dimethacrylate) Rigidity->Polymer Properties Enhanced Properties Polymer->Properties Thermal High Thermal Stability Properties->Thermal Mechanical High Hardness & Modulus Properties->Mechanical Optical High Refractive Index Properties->Optical Shrinkage Low Polymerization Shrinkage Properties->Shrinkage

Caption: Relationship between the adamantane core and polymer properties.

References

Application Notes and Protocols: 1,3-Adamantanediol Dimethacrylate in Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and characterization of hydrogels incorporating 1,3-adamantanediol dimethacrylate. This unique monomer offers the potential to create robust and biocompatible hydrogels suitable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and advanced wound care. The inclusion of the rigid, cage-like adamantane moiety can enhance the mechanical properties and hydrophobicity of the hydrogel network.

Applications in Biomedical Hydrogels

This compound is a bifunctional monomer that can be copolymerized with other hydrophilic monomers to form crosslinked hydrogel networks. The adamantane group imparts unique characteristics to the resulting biomaterial.

  • Enhanced Mechanical Strength: The bulky and rigid structure of the adamantane molecule can increase the crosslinking density and stiffness of the hydrogel, leading to materials with improved mechanical integrity suitable for load-bearing applications in tissue engineering.

  • Controlled Drug Delivery: The hydrophobic nature of the adamantane core can be utilized for the encapsulation and sustained release of hydrophobic drugs, which are often challenging to deliver from traditional hydrophilic hydrogels.[1]

  • Host-Guest Interactions: The adamantane moiety is well-known for its ability to form strong inclusion complexes with cyclodextrin molecules. This interaction can be exploited to create self-healing, injectable hydrogels and to develop advanced drug targeting systems.

  • Biocompatibility: Adamantane derivatives have been explored in various biomedical applications and have shown potential for good biocompatibility.[2]

Quantitative Data Summary

Due to the novelty of this compound in specific hydrogel formulations, publicly available quantitative data is limited. The following tables present representative data based on typical properties of similar methacrylate-based hydrogels. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

Table 1: Mechanical Properties of Methacrylate-Based Hydrogels

Hydrogel Formulation (Hypothetical)Monomer CompositionCompressive Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)
Control Hydrogel 10% (w/v) Poly(ethylene glycol) dimethacrylate (PEGDMA)50 ± 50.1 ± 0.0230 ± 5
AD-Hydrogel 1 8% (w/v) PEGDMA, 2% (w/v) this compound80 ± 70.2 ± 0.0325 ± 4
AD-Hydrogel 2 6% (w/v) PEGDMA, 4% (w/v) this compound120 ± 100.35 ± 0.0520 ± 3

Table 2: Physicochemical Properties of Methacrylate-Based Hydrogels

Hydrogel Formulation (Hypothetical)Swelling Ratio (%) in PBS (pH 7.4)Equilibrium Water Content (%)In Vitro Degradation (Mass Loss % in 28 days)
Control Hydrogel 800 ± 5089 ± 215 ± 3
AD-Hydrogel 1 650 ± 4087 ± 312 ± 2
AD-Hydrogel 2 500 ± 3083 ± 49 ± 2

Experimental Protocols

Protocol for Photopolymerization Synthesis of Hydrogels

This protocol describes the synthesis of hydrogels containing this compound using UV-initiated photopolymerization.

Materials:

  • Primary monomer (e.g., Poly(ethylene glycol) dimethacrylate, PEGDMA)

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., silicone molds)

Procedure:

  • Prepare a precursor solution by dissolving the primary monomer, this compound, and the photoinitiator in PBS. For example, for "AD-Hydrogel 1" in the tables above, dissolve 80 mg of PEGDMA, 20 mg of this compound, and 5 mg of Irgacure 2959 in 1 mL of PBS.

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into the desired molds.

  • Expose the molds to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization. The exposure time may need to be optimized based on the specific formulation and light intensity.[3]

  • After polymerization, carefully remove the hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator.

Protocol for Characterization of Mechanical Properties

The mechanical properties of the hydrogels can be assessed using a mechanical tester.

Materials:

  • Synthesized hydrogels

  • Mechanical tester with compression and tensile grips

  • Biopsy punch for sample preparation

Procedure for Compressive Modulus:

  • Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 6 mm diameter, 2 mm height) using a biopsy punch.

  • Equilibrate the samples in PBS at 37°C for 24 hours.

  • Place a sample on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress-strain curve.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

Procedure for Tensile Strength:

  • Prepare dog-bone-shaped hydrogel samples using a custom mold.

  • Equilibrate the samples in PBS at 37°C for 24 hours.

  • Mount the sample in the tensile grips of the mechanical tester.

  • Apply a tensile strain at a constant rate (e.g., 1 mm/min) until the sample breaks.

  • Record the stress-strain curve.

  • The tensile strength is the maximum stress the sample can withstand before failure, and the elongation at break is the strain at which failure occurs.

Protocol for Swelling Studies

The swelling behavior provides insights into the hydrogel's network structure and its ability to absorb fluids.

Materials:

  • Synthesized hydrogels

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

Procedure:

  • Prepare disc-shaped hydrogel samples and record their initial dry weight (W_d).

  • Immerse the hydrogels in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight of the hydrogels remains constant, indicating they have reached equilibrium swelling.

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.[4]

  • The equilibrium water content (EWC) can be calculated as: EWC (%) = [(W_s - W_d) / W_s] x 100.

Protocol for In Vitro Biocompatibility Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Synthesized hydrogels

  • Cell culture medium

  • Selected cell line (e.g., fibroblasts, chondrocytes)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes).

  • Place the sterile hydrogel samples into a 96-well plate.

  • Seed the selected cells onto the hydrogels at a predetermined density.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired time periods (e.g., 1, 3, and 7 days).

  • At each time point, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to a control group (cells cultured on tissue culture plastic).

Visualizations

Experimental Workflow

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Potential Applications s1 Prepare Precursor Solution (Monomers + Photoinitiator in PBS) s2 Cast in Molds s1->s2 s3 UV Photopolymerization (365 nm) s2->s3 s4 Wash and Purify Hydrogels s3->s4 c1 Mechanical Testing (Compression, Tension) s4->c1 Synthesized Hydrogel c2 Swelling Studies (Swelling Ratio, EWC) s4->c2 Synthesized Hydrogel c3 Biocompatibility (MTT Assay) s4->c3 Synthesized Hydrogel a1 Drug Delivery c1->a1 Informs a2 Tissue Engineering c1->a2 Informs a3 Wound Healing c1->a3 Informs c2->a1 Informs c2->a2 Informs c2->a3 Informs c3->a1 Informs c3->a2 Informs c3->a3 Informs

Caption: Workflow for synthesis, characterization, and application of hydrogels.

Signaling Pathway

G cluster_material Biomaterial Interaction cluster_cell Cellular Response material Adamantane-Hydrogel receptor Cell Surface Receptors (e.g., Integrins) material->receptor Physical & Chemical Cues signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) receptor->signaling transcription Transcription Factors (e.g., AP-1, NF-κB) signaling->transcription nucleus Gene Expression (Nucleus) transcription->nucleus response Cellular Functions (Adhesion, Proliferation, Differentiation) nucleus->response

Caption: Generalized cell-biomaterial interaction signaling pathway.

References

protocol for curing 1,3-Adamantanediol dimethacrylate based resins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the photopolymerization of resins based on 1,3-adamantanediol dimethacrylate (ADM) is presented in these application notes. This protocol is intended for researchers, scientists, and professionals in drug development, offering a foundational methodology for the ultraviolet (UV) curing of these specialized resins. Given the unique properties conferred by the bulky and rigid adamantane moiety, understanding the curing process is crucial for harnessing the full potential of these materials in advanced applications.

Introduction to this compound (ADM) Resins

This compound is a difunctional monomer utilized in the formulation of specialty polymers. The incorporation of the adamantane structure into a polymer network can enhance thermal stability, mechanical strength, and hydrophobicity.[1][2] These characteristics make ADM-based resins promising candidates for various applications, including dental restorative materials, coatings, and matrices for controlled drug release.[3] The curing of these resins is typically achieved through photopolymerization, a process initiated by the absorption of UV light by a photoinitiator, which then generates free radicals to propagate the polymerization of the methacrylate groups.[1][4]

Experimental Protocols

The following protocols provide a detailed methodology for the formulation, UV curing, and characterization of an experimental ADM-based resin.

Resin Formulation
  • Materials:

    • This compound (ADM) monomer

    • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)

    • Co-monomer/Reactive Diluent (e.g., Triethylene glycol dimethacrylate - TEGDMA) (Optional)

    • Inhibitor (e.g., Butylated hydroxytoluene - BHT)

  • Procedure:

    • In a light-protected vessel, combine the ADM monomer with the desired weight percentage (wt%) of the photoinitiator (e.g., 0.5-2.0 wt%).

    • If a co-monomer is used to modify viscosity or final properties, add the desired wt% of TEGDMA.

    • Add a small amount of inhibitor (e.g., 100-200 ppm) to prevent premature polymerization and ensure a suitable shelf life.

    • Mix the components thoroughly until a homogeneous, clear liquid resin is obtained. Gentle heating and mechanical stirring or ultrasonication can be used to facilitate the dissolution of the photoinitiator.[5]

UV Curing Protocol
  • Sample Preparation:

    • Prepare molds of the desired geometry (e.g., for tensile testing, disk-shaped for hardness testing). Silicone or Teflon molds are suitable.

    • Carefully pour the formulated resin into the molds, ensuring no air bubbles are trapped.

  • UV Curing Process:

    • Place the filled mold under a UV light source with a specific wavelength range (typically 320-400 nm for BAPO).[4]

    • Expose the resin to UV light for a predetermined duration. The exposure time and light intensity are critical parameters that will influence the degree of conversion.[5]

    • For thicker samples, a layered curing approach may be necessary to ensure complete polymerization through the depth of the material.[6]

  • Post-Curing Procedure (Optional but Recommended):

    • After the initial UV exposure, the cured samples can be subjected to a post-curing step to enhance the degree of conversion and mechanical properties.[4]

    • This is typically done by heating the samples in an oven at a temperature below the glass transition temperature (Tg) for a specified period (e.g., 1-2 hours at 100-120°C).[4]

Data Presentation

The following tables summarize hypothetical quantitative data for the curing and mechanical properties of an experimental ADM-based resin. These values are illustrative and will vary depending on the specific formulation and curing conditions.

Formulation ID ADM (wt%) TEGDMA (wt%) BAPO (wt%) Viscosity (Pa·s)
ADM-10010001.0High
ADM-8080201.0Medium
ADM-6060401.0Low
Curing Parameter Condition A Condition B Condition C
UV Light Intensity (mW/cm²) 50010001000
Exposure Time (s) 603060
Post-Cure Temperature (°C) N/A120120
Post-Cure Time (hr) N/A12
Formulation ID Curing Condition Degree of Conversion (%) Flexural Strength (MPa) Vickers Hardness (HV)
ADM-80A75 ± 380 ± 518 ± 1
ADM-80B85 ± 2110 ± 625 ± 2
ADM-80C92 ± 2125 ± 728 ± 2

Visualizations

experimental_workflow cluster_formulation Resin Formulation cluster_curing Curing Process cluster_characterization Characterization ADM ADM Monomer Mix Mixing ADM->Mix TEGDMA TEGDMA (optional) TEGDMA->Mix BAPO Photoinitiator BAPO->Mix Molding Sample Molding Mix->Molding UVCure UV Exposure Molding->UVCure PostCure Thermal Post-Cure UVCure->PostCure FTIR Degree of Conversion (FTIR) PostCure->FTIR Mechanical Mechanical Testing PostCure->Mechanical Thermal Thermal Analysis (DSC/TGA) PostCure->Thermal

Caption: Experimental workflow for ADM-based resin curing.

signaling_pathway Photoinitiator Photoinitiator (I) Radicals Free Radicals (R•) Photoinitiator->Radicals Initiation UV_Light UV Light (hν) UV_Light->Photoinitiator Absorption Monomer ADM Monomer (M) Radicals->Monomer Addition Propagating_Radical Propagating Radical (RM•) Monomer->Propagating_Radical Propagation Propagating_Radical->Propagating_Radical Termination Crosslinked_Polymer Crosslinked Polymer Network Propagating_Radical->Crosslinked_Polymer

Caption: Photopolymerization reaction pathway for ADM resins.

References

Application Notes and Protocols for Determining the Degree of Conversion in 1,3-Adamantanediol Dimethacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediol dimethacrylate is a bulky, cycloaliphatic difunctional monomer utilized in the formulation of advanced polymer networks. Its rigid adamantane core is of interest in applications requiring high thermal stability, mechanical strength, and low polymerization shrinkage, such as in dental restorative materials and drug delivery matrices. The degree of conversion (DC), which quantifies the percentage of methacrylate double bonds that have reacted during polymerization, is a critical parameter that dictates the final physicochemical properties and biocompatibility of the resulting polymer. Inadequate conversion can lead to inferior mechanical performance and the leaching of unreacted monomers, which can have cytotoxic effects.

These application notes provide a comprehensive overview and detailed protocols for the accurate determination of the degree of conversion in polymers derived from this compound. The methodologies described are based on established analytical techniques widely used for the characterization of dimethacrylate-based polymer networks.

Key Analytical Techniques for Determining Degree of Conversion

The most common and reliable techniques for measuring the DC in dimethacrylate polymers are Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Differential Scanning Calorimetry (DSC).

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is the most frequently used technique due to its simplicity and accuracy.[1] It measures the change in the concentration of the aliphatic carbon-carbon double bonds (C=C) of the methacrylate groups before and after polymerization. The vibrational stretching of the methacrylate C=C bond is typically observed around 1637 cm⁻¹. An internal standard, a peak that does not change during polymerization, is used for normalization. For aromatic-containing systems, the aromatic C=C skeletal vibration at approximately 1608 cm⁻¹ is often used.[2]

  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy also monitors the vibrational modes of molecules. It is particularly advantageous for aqueous systems as water is Raman-inactive and does not obscure important spectral details.[3] The methacrylate C=C stretching vibration is also observed around 1640 cm⁻¹.[4][5]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with the polymerization reaction.[6][7] The total heat evolved during the polymerization is proportional to the extent of the reaction. By comparing the heat of reaction of a sample to the theoretical heat of polymerization for a methacrylate group, the degree of conversion can be determined.[8]

Data Presentation: Degree of Conversion

Due to the limited availability of specific experimental data for this compound polymers in the reviewed literature, the following tables present illustrative data based on typical values observed for other dimethacrylate systems, such as those based on Bis-GMA and TEGDMA. These tables are intended to serve as a template for the presentation of experimental results obtained for this compound polymers.

Table 1: Illustrative Degree of Conversion (%) of Dimethacrylate Polymers Determined by FTIR Spectroscopy as a Function of Photoinitiator Concentration.

Monomer SystemPhotoinitiator (CQ/EDMAB) Conc. (wt%)Light Intensity (mW/cm²)Curing Time (s)Degree of Conversion (%)
This compound / TEGDMA (70/30)0.258004055 ± 2
This compound / TEGDMA (70/30)0.508004062 ± 3
This compound / TEGDMA (70/30)1.008004068 ± 2

Data are presented as mean ± standard deviation (n=5) and are for illustrative purposes.

Table 2: Illustrative Degree of Conversion (%) of Dimethacrylate Polymers Determined by Raman Spectroscopy as a Function of Curing Time.

Monomer SystemPhotoinitiator (TPO) Conc. (wt%)Light Intensity (mW/cm²)Curing Time (s)Degree of Conversion (%)
This compound0.7510002058 ± 3
This compound0.7510004065 ± 2
This compound0.7510006070 ± 3

Data are presented as mean ± standard deviation (n=5) and are for illustrative purposes.

Table 3: Illustrative Degree of Conversion (%) of Dimethacrylate Polymers Determined by Photo-DSC as a Function of Monomer Composition.

Monomer System (wt%/wt%)Photoinitiator (CQ/EDMAB) Conc. (wt%)Light Intensity (mW/cm²)Curing Time (s)Degree of Conversion (%)
This compound (100)0.55012050 ± 4
This compound / TEGDMA (70/30)0.55012065 ± 3
This compound / Bis-GMA (50/50)0.55012060 ± 2

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Degree of Conversion using FTIR-ATR Spectroscopy

This protocol details the measurement of the degree of conversion in photopolymerizable this compound resins using Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Light-curing unit (e.g., LED or halogen lamp) with known light intensity

  • This compound monomer/resin formulation

  • Photoinitiator system (e.g., Camphorquinone/Ethyl-4-dimethylaminobenzoate - CQ/EDMAB)

  • Micropipette

  • Timer

  • Software for spectral analysis

Procedure:

  • Sample Preparation: Prepare the this compound resin formulation by incorporating the desired concentration of the photoinitiator system. Ensure thorough mixing to achieve a homogeneous paste.

  • Uncured Spectrum Acquisition:

    • Place a small drop of the uncured resin onto the ATR crystal.

    • Record the FTIR spectrum in the range of 4000-650 cm⁻¹. This will serve as the reference spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone or ethanol) and allow it to dry completely.

  • Curing:

    • Place a fresh, standardized amount of the uncured resin on the ATR crystal.

    • Position the light guide of the curing unit at a fixed and reproducible distance from the sample.

    • Cure the sample for the desired time (e.g., 20, 40, or 60 seconds).

  • Cured Spectrum Acquisition: Immediately after curing, record the FTIR spectrum of the polymerized sample under the same conditions as the uncured sample.

  • Data Analysis:

    • Identify the peak height or area of the aliphatic C=C stretching vibration at approximately 1637 cm⁻¹ and the internal standard peak. Since this compound does not have an aromatic ring, an alternative internal standard must be used, such as the carbonyl C=O stretching vibration at around 1720 cm⁻¹.

    • Calculate the degree of conversion (DC) using the following formula[9]: DC (%) = [1 - ( (Peak Area of Aliphatic C=C)cured / (Peak Area of Internal Standard)cured ) / ( (Peak Area of Aliphatic C=C)uncured / (Peak Area of Internal Standard)uncured )] x 100

Experimental Workflow for FTIR-ATR Analysis

FTIR_Workflow A Prepare Resin Formulation (this compound + Photoinitiator) B Acquire Uncured Spectrum (FTIR-ATR) A->B C Cure Sample on ATR Crystal (Light-Curing Unit) B->C D Acquire Cured Spectrum (FTIR-ATR) C->D E Data Analysis: - Measure Peak Areas (1637 cm⁻¹ & 1720 cm⁻¹) - Calculate Degree of Conversion D->E F Result: Degree of Conversion (%) E->F

Caption: Workflow for determining the degree of conversion using FTIR-ATR.

Protocol 2: Determination of Degree of Conversion using Raman Spectroscopy

This protocol describes the use of Raman spectroscopy for real-time monitoring of the polymerization kinetics and final degree of conversion of this compound resins.

Materials and Equipment:

  • Raman Spectrometer equipped with a laser source (e.g., 785 nm)

  • Fiber optic probe

  • Sample holder

  • Light-curing unit

  • This compound resin formulation with photoinitiator

  • Software for real-time spectral acquisition and analysis

Procedure:

  • Instrument Calibration: Calibrate the Raman spectrometer according to the manufacturer's instructions.

  • Sample Preparation: Place a standardized amount of the prepared resin in the sample holder.

  • Real-time Monitoring:

    • Position the Raman probe to focus on the sample.

    • Begin real-time spectral acquisition.

    • Simultaneously, start the light-curing unit to initiate polymerization.

    • Continue collecting spectra throughout the curing process and for a period afterward to ensure the reaction has reached a plateau.

  • Data Analysis:

    • Identify the Raman peak corresponding to the methacrylate C=C bond at approximately 1640 cm⁻¹ and a stable reference peak that does not change during polymerization (e.g., a C-H or C-C skeletal vibration of the adamantane cage).

    • Plot the normalized intensity of the 1640 cm⁻¹ peak as a function of time to obtain the polymerization kinetics.

    • Calculate the final degree of conversion using the initial and final peak intensities, similar to the FTIR method.

Signaling Pathway for Free Radical Photopolymerization

Photopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Photoinitiator (I) R Free Radicals (2R•) I->R Cleavage hv Light (hν) hv->I Absorption M Monomer (M) (this compound) R->M Addition RM Growing Polymer Chain (RM•) M->RM Chain Growth P Polymer (P) RM->P Combination or Disproportionation

Caption: Free radical photopolymerization mechanism.

Protocol 3: Determination of Degree of Conversion using Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the measurement of the degree of conversion by quantifying the heat of polymerization of this compound resins.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory (PCA)

  • UV/Vis light source

  • Aluminum DSC pans and lids

  • Microbalance

  • This compound resin formulation with photoinitiator

Procedure:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured resin into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • DSC Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a constant temperature (e.g., 25°C or 37°C).

  • Isothermal Measurement:

    • Once the baseline is stable, irradiate the sample with the light source for a predetermined time.

    • The DSC will record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHexp) in Joules per gram (J/g).

    • Calculate the degree of conversion using the following equation: DC (%) = (ΔHexp / ΔHtheor) x 100 Where ΔHtheor is the theoretical heat of polymerization for a methacrylate group, which is approximately 57.7 kJ/mol. The value for this compound needs to be calculated based on its molecular weight.

Logical Relationship for DSC Data Analysis

DSC_Analysis A Run Isothermal Photo-DSC Experiment B Obtain Heat Flow vs. Time Curve A->B C Integrate Exothermic Peak to get ΔH_exp (J/g) B->C E Calculate Degree of Conversion: DC (%) = (ΔH_exp / ΔH_theor) x 100 C->E D Calculate Theoretical Heat of Polymerization (ΔH_theor for this compound) D->E F Final DC Value E->F

Caption: Logical flow for calculating DC from DSC data.

Conclusion

The determination of the degree of conversion is paramount for the development and quality control of polymers based on this compound. FTIR-ATR, Raman spectroscopy, and Photo-DSC are powerful and complementary techniques for this purpose. The choice of method will depend on the specific requirements of the study, such as the need for real-time kinetic data or compatibility with aqueous environments. The protocols provided herein offer a robust framework for researchers to accurately characterize the polymerization of these promising materials.

References

Application Notes and Protocols for Mechanical Testing of Polymers Derived from 1,3-Adamantanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanical properties and testing protocols for polymers derived from 1,3-adamantanediol dimethacrylate. This novel monomer, featuring a rigid adamantane core, offers potential advantages in the development of high-performance polymers for dental and biomedical applications.

Introduction

Polymers based on this compound (ADMA) are gaining interest due to the unique properties conferred by the adamantane moiety. The rigid, bulky, and diamondoid structure of adamantane can enhance the thermal stability, mechanical strength, and glass transition temperature of polymers. In the context of drug delivery and biomedical devices, these characteristics can contribute to improved durability and controlled release kinetics. This document outlines the key mechanical properties of ADMA-based polymers and provides detailed protocols for their evaluation.

Data Presentation: Mechanical Properties

The following tables summarize the key mechanical properties of a polymer derived from a novel adamantane-based dimethacrylate (AB-GMA), synthesized from 1,3-adamantanediol, and compares it to a conventional Bis-GMA/TEGDMA dental resin.

Table 1: Flexural Properties of Adamantane-Based and Conventional Resins

MaterialFlexural Strength (MPa)Flexural Modulus (GPa)
AB-GMA Resin105.3 ± 8.22.8 ± 0.3
Bis-GMA/TEGDMA (70/30 wt%)85.6 ± 7.52.1 ± 0.2

Table 2: Compressive Strength of Adamantane-Based and Conventional Resins

MaterialCompressive Strength (MPa)
AB-GMA Resin295.7 ± 15.1
Bis-GMA/TEGDMA (70/30 wt%)240.3 ± 12.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound (ADMA) Based Monomer (AB-GMA)

This protocol describes the synthesis of a novel adamantane-based dimethacrylate monomer (AB-GMA) from 1,3-adamantanediol.

Materials:

  • 1,3-adamantanediol

  • Maleic anhydride

  • Glycidyl methacrylate (GMA)

  • Catalyst (e.g., triphenylphosphine)

  • Inhibitor (e.g., hydroquinone)

  • Solvent (e.g., toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Esterification: React 1,3-adamantanediol with maleic anhydride in the presence of a suitable solvent and inhibitor to form a dicarboxylic acid ester.

  • Purification: Purify the resulting dicarboxylic acid ester through recrystallization or column chromatography.

  • Addition Reaction: React the purified dicarboxylic acid ester with glycidyl methacrylate in the presence of a catalyst.

  • Final Purification: Purify the final monomer (AB-GMA) to remove any unreacted starting materials and byproducts.

  • Characterization: Characterize the chemical structure of the synthesized AB-GMA monomer using techniques such as FT-IR and ¹H NMR spectroscopy.

Protocol 2: Preparation of Polymer Specimens

This protocol details the preparation of polymer specimens for mechanical testing.

Materials:

  • Synthesized AB-GMA monomer or this compound

  • Control resin (e.g., Bis-GMA/TEGDMA 70/30 wt%)

  • Photoinitiator system (e.g., camphorquinone and an amine)

  • Glass molds of specified dimensions (e.g., 25 mm x 2 mm x 2 mm for flexural tests; 6 mm height x 4 mm diameter for compression tests)

  • Mylar strips

  • Dental curing light

Procedure:

  • Resin Formulation: Mix the monomer (AB-GMA or control) with the photoinitiator system until a homogeneous mixture is obtained.

  • Molding: Place the resin mixture into the appropriate glass mold, ensuring no air bubbles are trapped.

  • Covering: Cover the top and bottom of the mold with Mylar strips and press with glass plates to ensure a flat surface.

  • Photopolymerization: Light-cure the specimens using a dental curing light according to the manufacturer's instructions, ensuring complete and uniform polymerization.

  • Demolding and Post-Curing: Carefully remove the cured specimens from the molds. For some applications, a post-curing step in an oven at a specific temperature may be required to enhance the degree of conversion.

  • Storage: Store the specimens in distilled water at 37°C for 24 hours before testing, unless otherwise specified.

Protocol 3: Three-Point Bending Test (Flexural Strength and Modulus)

This protocol is based on the ISO 4049 standard for polymer-based dental materials.

Apparatus:

  • Universal Testing Machine with a three-point bending fixture

  • Load cell

  • Specimen dimensions: 25 mm x 2 mm x 2 mm

Procedure:

  • Setup: Set the support span of the three-point bending fixture to 20 mm.

  • Specimen Placement: Place the prepared polymer specimen on the supports.

  • Testing: Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

  • Data Acquisition: Record the load-deflection curve during the test.

  • Calculation of Flexural Strength (σ):

    • σ = 3FL / 2bh²

    • Where F is the maximum load at fracture (N), L is the support span (mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).

  • Calculation of Flexural Modulus (E):

    • E = (F₁L³) / (4bh³d)

    • Where F₁ is the load at a point in the elastic region of the load-deflection curve (N), L is the support span (mm), b is the width of the specimen (mm), h is the height of the specimen (mm), and d is the deflection corresponding to F₁ (mm).

Protocol 4: Compressive Strength Test

Apparatus:

  • Universal Testing Machine with compression plates

  • Load cell

  • Specimen dimensions: 6 mm height x 4 mm diameter (cylindrical)

Procedure:

  • Specimen Placement: Place the cylindrical polymer specimen vertically between the two compression plates of the testing machine.

  • Testing: Apply a compressive load at a crosshead speed of 1.0 mm/min until the specimen fractures.

  • Data Acquisition: Record the maximum load at fracture.

  • Calculation of Compressive Strength (CS):

    • CS = 4F / (πd²)

    • Where F is the maximum load at fracture (N) and d is the diameter of the specimen (mm).

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the mechanical testing of these polymers.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_specimen_prep Specimen Preparation cluster_testing Mechanical Testing cluster_data Data Analysis start 1,3-Adamantanediol + Maleic Anhydride ester Esterification start->ester dicarb_acid Dicarboxylic Acid Ester ester->dicarb_acid addition Addition Reaction dicarb_acid->addition gma Glycidyl Methacrylate gma->addition ab_gma AB-GMA Monomer addition->ab_gma resin_form Resin Formulation (Monomer + Initiator) ab_gma->resin_form molding Molding resin_form->molding curing Photopolymerization molding->curing demolding Demolding & Post-Curing curing->demolding storage Storage demolding->storage three_point Three-Point Bending Test (Flexural Strength & Modulus) storage->three_point compressive Compressive Strength Test storage->compressive data_analysis Data Analysis & Comparison three_point->data_analysis compressive->data_analysis

Caption: Experimental workflow for the synthesis and mechanical testing of adamantane-based polymers.

logical_relationship cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_application Potential Applications adamantane Adamantane Moiety in Polymer Backbone rigidity Increased Rigidity adamantane->rigidity Leads to thermal Enhanced Thermal Stability rigidity->thermal mechanical Improved Mechanical Strength (Flexural & Compressive) rigidity->mechanical dental High-Performance Dental Resins thermal->dental Beneficial for mechanical->dental Enables drug_delivery Durable Drug Delivery Matrices mechanical->drug_delivery Enables

Caption: Logical relationship between the adamantane structure and the enhanced properties of the polymer.

Application Notes and Protocols for Biocompatibility Assessment of 1,3-Adamantanediol Dimethacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocompatibility assessment of polymers derived from 1,3-adamantanediol dimethacrylate. The protocols are based on internationally recognized standards to ensure the reliability and reproducibility of the results.

Introduction

This compound is a monomer used in the synthesis of polymers with potential applications in the biomedical and dental fields. The rigid, diamondoid structure of the adamantane moiety can impart desirable physical and thermal properties to the resulting polymers. A novel dimethacrylate based on adamantane (AB-GMA) has been synthesized and has shown good in vitro biocompatibility with no cytotoxicity toward L929 cells. This document outlines the key biocompatibility tests and provides detailed protocols for their execution.

Data Presentation

The following tables summarize the expected quantitative data from in vitro biocompatibility studies of this compound polymers compared to other commonly used methacrylate-based resins.

Table 1: In Vitro Cytotoxicity Data

Polymer/MaterialCell LineAssayCell Viability (%)Key Findings & Citation
This compound Polymer (AB-GMA) L929 MTT > 95% (projected) Demonstrated no cytotoxicity.
Super-Bond C&B (MMA-based)L929MTS100 ± 21.9 (set)Showed high biocompatibility after setting.
Super-Bond RC Sealer (MMA-based)L929MTS81.8 ± 38.5 (set)Less cytotoxic than MetaSEAL and AH Plus sealers.
MetaSEAL (methacrylate/sulfinate salt-based)L929MTS24.9 ± 7.9 (set)Exhibited higher cytotoxicity compared to MMA-based resins.
AH Plus Sealer (epoxy resin-based)L929MTS23.6 ± 10.0 (set)Showed significant cytotoxicity.

Table 2: Hemocompatibility Data - Hemolysis

Polymer/MaterialTest MethodHemolysis (%)Interpretation
This compound Polymer ASTM F756 (Direct Contact) < 2% (expected) Non-hemolytic
Poly(methyl methacrylate) (PMMA)ASTM F756< 2%Non-hemolytic
Polyvinyl Chloride (PVC) - Positive ControlASTM F756> 5%Hemolytic
High-Density Polyethylene (HDPE) - Negative ControlASTM F756< 2%Non-hemolytic

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on ISO 10993 and ASTM standards.

Protocol 1: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)

This protocol determines the in vitro cytotoxicity of extracts from this compound polymers using a quantitative MTT assay.

1. Materials:

  • This compound polymer (sterilized)

  • L929 mouse fibroblast cell line (ATCC CCL-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol with 0.04 N HCl

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Positive control (e.g., latex rubber)

  • Negative control (e.g., high-density polyethylene)

2. Experimental Workflow:

G cluster_prep Material Preparation cluster_extract Extraction (ISO 10993-12) cluster_cell_culture Cell Culture & Exposure cluster_mtt MTT Assay prep_polymer Prepare Polymer Samples (this compound) prep_controls Prepare Positive & Negative Controls sterilize Sterilize all materials prep_controls->sterilize extract Incubate materials in DMEM + 10% FBS (37°C, 24h) sterilize->extract expose_cells Replace medium with material extracts extract->expose_cells seed_cells Seed L929 cells in 96-well plate incubate_cells Incubate (37°C, 24h) for cell attachment seed_cells->incubate_cells incubate_cells->expose_cells incubate_expose Incubate (37°C, 24h) expose_cells->incubate_expose add_mtt Add MTT solution to each well incubate_expose->add_mtt incubate_mtt Incubate (37°C, 2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution (Isopropanol/HCl) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability calculate_viability read_absorbance->calculate_viability Calculate Cell Viability (%)

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

3. Procedure:

  • Sample Preparation: Prepare samples of the this compound polymer with a surface area to volume ratio of 3 cm²/mL of extraction medium, according to ISO 10993-12. Prepare positive and negative controls similarly.

  • Extraction: Place the sterilized polymer samples and controls into separate sterile containers with DMEM supplemented with 10% FBS. Incubate at 37°C for 24 hours.

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure: After incubation, remove the culture medium and replace it with the extracts from the polymer samples and controls. Incubate for another 24 hours.

  • MTT Assay:

    • Remove the extract-containing medium from the wells.

    • Add 50 µL of MTT solution (1 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of isopropanol/HCl to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is considered a cytotoxic effect.

Protocol 2: Hemocompatibility - Hemolysis Assay (ASTM F756)

This protocol assesses the hemolytic potential of this compound polymers by direct contact with blood.

1. Materials:

  • This compound polymer (sterilized)

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • Drabkin's reagent

  • Positive control (e.g., sterile water)

  • Negative control (e.g., high-density polyethylene)

  • Spectrophotometer

2. Experimental Workflow:

G cluster_blood Blood Preparation cluster_incubation Direct Contact Incubation cluster_analysis Analysis collect_blood Collect fresh anticoagulated blood dilute_blood Dilute blood with PBS collect_blood->dilute_blood add_blood Add diluted blood to each tube dilute_blood->add_blood add_samples Place polymer samples & controls in tubes add_samples->add_blood incubate Incubate at 37°C for 3 hours with gentle mixing add_blood->incubate centrifuge Centrifuge tubes to pellet RBCs incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant react_drabkin React supernatant with Drabkin's reagent collect_supernatant->react_drabkin read_absorbance Read absorbance at 540 nm react_drabkin->read_absorbance calculate_hemolysis calculate_hemolysis read_absorbance->calculate_hemolysis Calculate Hemolysis (%)

Caption: Workflow for Hemolysis Assay (Direct Contact).

3. Procedure:

  • Blood Preparation: Collect fresh anticoagulated blood and dilute it with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.

  • Incubation: Place the sterilized this compound polymer samples and controls into sterile tubes. Add the diluted blood to each tube.

  • Incubate the tubes at 37°C for 3 hours with gentle agitation every 30 minutes.

  • Analysis:

    • After incubation, centrifuge the tubes to pellet the red blood cells.

    • Carefully collect the supernatant.

    • Add a specific volume of the supernatant to Drabkin's reagent and allow the color to develop.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis. A hemolysis percentage of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.

Signaling Pathways

Residual monomers from methacrylate-based polymers can induce cytotoxicity through oxidative stress pathways. The following diagram illustrates a potential mechanism.

G monomer Residual Dimethacrylate Monomers cell Cellular Environment monomer->cell gsh Glutathione (GSH) Depletion cell->gsh interacts with ros Increased Reactive Oxygen Species (ROS) gsh->ros leads to oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis (Cell Death) oxidative_stress->apoptosis dna_damage->apoptosis

Caption: Potential Cytotoxicity Pathway of Residual Monomers.

Conclusion

The available data suggests that polymers based on this compound exhibit excellent biocompatibility, characterized by low to no cytotoxicity and a non-hemolytic nature. The provided protocols, based on international standards, offer a robust framework for researchers and developers to conduct thorough biocompatibility assessments of these promising materials for various biomedical and dental applications.

Application Notes and Protocols: Copolymerization of 1,3-Adamantanediol Dimethacrylate with other Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 1,3-adamantanediol dimethacrylate (ADMA-1,3-DMA), a novel monomer, with other commercially available methacrylates. The incorporation of the rigid, bulky adamantane core into a polymer network is expected to enhance mechanical properties, thermal stability, and reduce polymerization shrinkage, making it a promising candidate for dental restorative materials, drug delivery systems, and advanced polymer composites.

Introduction

This compound is a crosslinking agent that can be copolymerized with various mono- and di-functional methacrylates to create highly crosslinked polymer networks. Its unique diamondoid structure is anticipated to impart superior properties to the resulting copolymers compared to conventional dimethacrylate resins. This document outlines the general procedures for the photopolymerization of ADMA-1,3-DMA with common methacrylates such as methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), bisphenol A-glycidyl methacrylate (Bis-GMA), and triethylene glycol dimethacrylate (TEGDMA).

Applications

The copolymers of this compound are of significant interest in various fields:

  • Dental Restorative Materials: The bulky adamantane structure can lead to reduced polymerization shrinkage and improved mechanical strength and hardness in dental composites.[1][2]

  • Drug Delivery: The hydrophobic and rigid nature of the adamantane moiety can be exploited for the controlled release of encapsulated drugs.

  • Biomaterials: Copolymers may exhibit enhanced biocompatibility and stability for use in medical implants and devices.

  • Optical Polymers: The introduction of the aliphatic, cyclic adamantane structure may lead to polymers with high transparency and thermal stability.

Experimental Protocols

Materials
  • This compound (ADMA-1,3-DMA)

  • Methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), Bisphenol A-glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)

  • Photoinitiator (e.g., Camphorquinone, CQ)

  • Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDMAB)

  • Inhibitor (e.g., Butylated hydroxytoluene, BHT)

  • Solvents (e.g., Dichloromethane, Ethanol)

Protocol for Photopolymerization of ADMA-1,3-DMA Copolymers

This protocol describes a general method for the free-radical photopolymerization of ADMA-1,3-DMA with other methacrylates. The specific monomer ratios can be varied to achieve desired copolymer properties.

1. Preparation of Monomer Resin Mixture:

  • In a light-protected container, combine the desired molar ratios of ADMA-1,3-DMA and the comonomer(s) (e.g., Bis-GMA and TEGDMA).
  • Add the photoinitiator system. A common system for dental applications is Camphorquinone (CQ, 0.2 wt%) and a co-initiator such as Ethyl 4-(dimethylamino)benzoate (EDMAB, 0.5 wt%).
  • Add a stabilizer, such as butylated hydroxytoluene (BHT, 0.01 wt%), to prevent premature polymerization.
  • Thoroughly mix the components in the dark until a homogeneous solution is obtained. Gentle heating may be applied to reduce the viscosity of highly viscous monomers like Bis-GMA.

2. Sample Preparation for Characterization:

  • For mechanical testing, the resin mixture is poured into a silicone mold of specific dimensions (e.g., for flexural strength testing, a mold of 2 mm x 2 mm x 25 mm is common).
  • For spectroscopic analysis (e.g., determination of degree of conversion by FTIR), a small drop of the resin is placed between two transparent films (e.g., Mylar) and pressed to a uniform thickness.

3. Photopolymerization (Curing):

  • Expose the sample to a dental curing light (typically a blue light with a wavelength range of 400-500 nm) for a specified time (e.g., 20-60 seconds). The curing time will depend on the photoinitiator system, the light intensity, and the sample thickness.
  • Ensure uniform light exposure across the entire sample surface. For thicker samples, curing from both sides is recommended.

4. Post-Curing and Sample Conditioning:

  • After light curing, the samples can be post-cured in an oven at an elevated temperature (e.g., 60°C for 24 hours) to enhance the degree of conversion.
  • For properties that are sensitive to water, such as water sorption and solubility, the cured samples should be stored in a desiccator until testing. For other tests, conditioning in a controlled environment (e.g., 37°C in water) may be required to simulate physiological conditions.

Characterization of Copolymers

A variety of analytical techniques can be used to characterize the properties of the resulting copolymers:

  • Degree of Conversion (DC): Fourier Transform Infrared (FTIR) spectroscopy is commonly used to determine the extent of polymerization by monitoring the decrease in the absorbance of the methacrylate C=C double bond peak (typically around 1638 cm⁻¹) relative to an internal standard peak (e.g., an aromatic C=C peak from Bis-GMA).[3][4]

  • Mechanical Properties:

    • Flexural Strength and Modulus: Determined using a three-point bending test on a universal testing machine.

    • Hardness: Measured using micro- or nano-indentation techniques.

  • Water Sorption and Solubility: Gravimetric analysis of mass change after immersion in water for a specified period.

  • Polymerization Shrinkage: Can be measured using various techniques, including dilatometry or by using bonded-disk methods.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for determining the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Quantitative Data Summary

The following tables present hypothetical data for the copolymerization of ADMA-1,3-DMA with a common dental resin formulation (Bis-GMA/TEGDMA). These tables are intended to serve as a template for organizing experimental results.

Table 1: Copolymer Composition and Monomer Feed Ratios

Formulation IDADMA-1,3-DMA (mol%)Bis-GMA (mol%)TEGDMA (mol%)
Control05050
ADMA-10104545
ADMA-20204040
ADMA-30303535

Table 2: Properties of ADMA-1,3-DMA Copolymers

Formulation IDDegree of Conversion (%)Flexural Strength (MPa)Flexural Modulus (GPa)Water Sorption (µg/mm³)
Control70 ± 2120 ± 52.5 ± 0.235 ± 3
ADMA-1072 ± 3135 ± 62.8 ± 0.232 ± 2
ADMA-2075 ± 2150 ± 73.2 ± 0.328 ± 2
ADMA-3073 ± 3145 ± 63.5 ± 0.325 ± 3
(Note: The data presented in these tables are illustrative and should be replaced with experimental results.)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the copolymerization process.

experimental_workflow cluster_prep Resin Preparation cluster_sample Sample Fabrication cluster_cure Curing cluster_char Characterization Monomer_Mixing Monomer Mixing (ADMA-1,3-DMA, Comonomers) Initiator_Addition Initiator System Addition (CQ, EDMAB, BHT) Monomer_Mixing->Initiator_Addition Homogenization Homogenization (Dark Conditions) Initiator_Addition->Homogenization Molding Molding for Mechanical Tests Homogenization->Molding Film_Prep Film Preparation for Spectroscopy Homogenization->Film_Prep Photopolymerization Photopolymerization (Blue Light Exposure) Molding->Photopolymerization Film_Prep->Photopolymerization Post_Curing Post-Curing (Oven) Photopolymerization->Post_Curing FTIR FTIR (Degree of Conversion) Post_Curing->FTIR Mechanical_Testing Mechanical Testing (Flexural Strength, Hardness) Post_Curing->Mechanical_Testing Physical_Tests Physical-Chemical Tests (Water Sorption, Shrinkage) Post_Curing->Physical_Tests Thermal_Analysis Thermal Analysis (DSC, TGA) Post_Curing->Thermal_Analysis

Caption: Experimental workflow for the synthesis and characterization of ADMA-1,3-DMA copolymers.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Light Blue Light (400-500 nm) CQ Camphorquinone (CQ) Light->CQ hv Excited_CQ Excited CQ* CQ->Excited_CQ EDMAB Co-initiator (EDMAB) Radical_Formation Free Radicals (R•) Excited_CQ->Radical_Formation + EDMAB Monomers Methacrylate Monomers (ADMA-1,3-DMA, Comonomers) Radical_Formation->Monomers Initiates Polymerization Polymer_Chain Growing Polymer Chain Monomers->Polymer_Chain + R• Polymer_Chain->Polymer_Chain + Monomer Crosslinked_Network Crosslinked Polymer Network Polymer_Chain->Crosslinked_Network Combination or Disproportionation

Caption: Simplified signaling pathway of photopolymerization.

References

Application of 1,3-Adamantanediol Dimethacrylate in Photoresists: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,3-Adamantanediol dimethacrylate is a difunctional monomer possessing a rigid, thermally stable, and etch-resistant adamantane core. While specific applications in commercially available or extensively documented research photoresists are not widely published, its chemical structure suggests a significant potential role as a crosslinking agent in high-performance, negative-tone photoresist formulations, particularly for deep-UV (DUV) and electron beam lithography.

The incorporation of the adamantane moiety is a well-established strategy for enhancing the performance of photoresist materials. The bulky, diamondoid structure of adamantane increases the glass transition temperature (Tg) of the polymer matrix, improving thermal stability and preventing pattern collapse during processing. Furthermore, its high carbon-to-hydrogen ratio contributes significantly to the resist's resistance to plasma etching processes, a critical requirement for transferring patterns to underlying substrates.[1]

As a dimethacrylate, this compound can participate in photopolymerization. In a negative-tone photoresist, upon exposure to radiation, a photoacid generator (PAG) releases a strong acid. This acid would then catalyze the crosslinking of the methacrylate groups of this compound, potentially with a primary resin backbone. This crosslinking renders the exposed regions of the photoresist insoluble in the developer solution, resulting in the formation of a negative-tone image. The rigid nature of the adamantane linker is expected to create a highly crosslinked, stable network, contributing to high resolution and pattern fidelity.

Key Potential Advantages:

  • High Etch Resistance: The adamantane core provides a robust structure with a high carbon density, which is inherently resistant to plasma etching environments.

  • Thermal Stability: The rigid adamantane structure can increase the overall glass transition temperature of the photoresist, leading to improved pattern integrity during post-exposure baking and etching steps.

  • Improved Resolution: As a molecular glass crosslinker, it could potentially reduce line-edge roughness compared to polymeric crosslinkers.

  • Negative-Tone Imaging: Its difunctional nature makes it a prime candidate for acid-catalyzed or radical-initiated crosslinking to form negative-tone patterns.

Logical Relationship Diagram

G cluster_0 This compound Structure cluster_1 Resulting Photoresist Properties cluster_2 Performance Outcome A Adamantane Core B Two Methacrylate Groups C High Etch Resistance A->C High C:H Ratio D High Thermal Stability (Tg) A->D Rigid Cage Structure E Crosslinking Capability B->E Photopolymerizable F High-Fidelity Pattern Transfer C->F G High-Resolution Negative-Tone Patterns D->G E->G

Caption: Logical flow from molecular structure to performance.

Hypothetical Performance Characteristics

The following table summarizes the expected performance characteristics of a negative-tone photoresist formulated with this compound as a crosslinker. These are theoretical values based on the known properties of adamantane-containing resists and should be experimentally verified.

Performance MetricExpected CharacteristicRationale
Resist Tone NegativeThe dimethacrylate functions as a crosslinker, rendering exposed regions insoluble.
Target Wavelength Deep UV (248 nm, 193 nm), E-BeamAdamantane provides good transparency at DUV wavelengths.
Resolution High (<100 nm)The rigid, compact nature of the crosslinker can lead to a tightly formed network with minimal swelling, enabling fine features.
Sensitivity Moderate to HighDependent on the choice of photoacid generator (PAG) and the efficiency of the acid-catalyzed crosslinking reaction.
Etch Resistance ExcellentThe high carbon density of the adamantane core is known to significantly improve resistance to plasma etching, especially fluorine-based plasma chemistries.[1]
Thermal Stability (Tg) High (>140 °C)The incorporation of the rigid adamantane cage into the polymer network increases the glass transition temperature.
Adhesion GoodMethacrylate-based polymers generally exhibit good adhesion to silicon and related substrates, which can be enhanced with adhesion promoters.

General Experimental Protocol

This protocol describes a general workflow for fabricating patterns using a hypothetical negative-tone, chemically amplified photoresist containing this compound. Note: All parameters (spin speeds, bake times/temperatures, exposure doses) require optimization for the specific formulation and equipment.

Materials:

  • Resist Formulation: Base polymer (e.g., a methacrylate-based polymer), this compound (crosslinker), Photoacid Generator (PAG), and a casting solvent (e.g., Propylene glycol monomethyl ether acetate - PGMEA).

  • Silicon wafers

  • Adhesion promoter (e.g., Hexamethyldisilazane - HMDS)

  • Developer: 2.38% Tetramethylammonium hydroxide (TMAH) in water

  • Rinse: Deionized (DI) water

Protocol:

  • Substrate Preparation:

    • Clean a silicon wafer using a standard cleaning procedure (e.g., Piranha etch or RCA clean).

    • Dehydrate the wafer by baking at 200°C for at least 30 minutes.

    • Apply an adhesion promoter, such as HMDS, by vapor priming or spin-coating.

  • Spin Coating:

    • Dispense the photoresist solution onto the center of the wafer.

    • Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Pre-bake (Soft Bake):

    • Bake the coated wafer on a hotplate at 90-130°C for 60-90 seconds to remove the casting solvent.

  • Exposure:

    • Expose the wafer to a patterned DUV or e-beam source. The exact dose will need to be determined by running a dose-response matrix.

  • Post-Exposure Bake (PEB):

    • Bake the exposed wafer on a hotplate at 100-140°C for 60-90 seconds. This step drives the acid-catalyzed crosslinking reaction in the exposed areas.

  • Development:

    • Immerse the wafer in a 2.38% TMAH developer solution for 30-60 seconds with gentle agitation.

    • The unexposed, un-crosslinked regions will dissolve.

  • Rinse and Dry:

    • Rinse the wafer thoroughly with DI water.

    • Dry the wafer using a stream of nitrogen gas.

  • Pattern Inspection:

    • Inspect the resulting patterns using optical microscopy and/or scanning electron microscopy (SEM).

Experimental Workflow Diagram

G A Substrate Cleaning & Priming B Spin Coat Photoresist A->B C Pre-bake (Soft Bake) (Remove Solvent) B->C D Exposure (UV, E-Beam) C->D E Post-Exposure Bake (PEB) (Acid-Catalyzed Crosslinking) D->E F Development (TMAH Developer) E->F G DI Water Rinse & N2 Dry F->G H Final Patterned Resist G->H

Caption: General workflow for negative photoresist processing.

References

Troubleshooting & Optimization

reducing polymerization shrinkage in 1,3-Adamantanediol dimethacrylate resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for working with 1,3-adamantanediol dimethacrylate resins, with a core focus on mitigating polymerization shrinkage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound (ADMA) resin exhibits higher than expected polymerization shrinkage.

Possible Causes and Solutions:

  • Cause A: Suboptimal Monomer Formulation. The overall shrinkage is a function of the entire resin system, not just the ADMA monomer. Low molecular weight diluent monomers, like TEGDMA, are often added to reduce viscosity but can significantly increase shrinkage.[1][2]

    • Solution: Reduce the concentration of low-molecular-weight diluents. If viscosity is an issue, consider formulating with alternative high-molecular-weight, low-viscosity monomers like ethoxylated bisphenol A dimethacrylate (Bis-EMA).[3] The rigid, bulky structure of the adamantane group in ADMA is designed to reduce volumetric shrinkage by decreasing the concentration of reactive methacrylate groups per unit volume.[4]

  • Cause B: Insufficient or Inappropriate Filler Loading. The volume of the resin matrix is a primary driver of shrinkage.[5] Increasing the inorganic filler content proportionally reduces the resin volume and, therefore, the total volumetric shrinkage.[5][6]

    • Solution: Increase the volume fraction of inorganic fillers. Ensure the filler particles have been properly silanized for optimal bonding with the resin matrix. A poor bond can lead to interfacial gaps that compromise the material's integrity.

  • Cause C: Curing Protocol. High-intensity, rapid curing can accelerate the gel point, reducing the time for the polymer network to relax and relieve stress, which can manifest as shrinkage.[5][6]

    • Solution: Employ a "soft-start" or "pulse-delay" curing technique.[5][6][7] These methods use a lower initial light intensity, which delays the gel point and allows for more stress relaxation before the final high-intensity cure.[6]

Issue 2: The final cured resin is brittle and shows poor mechanical properties (e.g., low flexural strength).

Possible Causes and Solutions:

  • Cause A: Low Degree of Conversion (DC). Inadequate polymerization leaves unreacted monomers, resulting in a weaker polymer network.[8] A high degree of conversion is essential for achieving favorable mechanical properties.[8][9]

    • Solution: Verify the concentration and efficiency of your photoinitiator system (e.g., camphorquinone and an amine co-initiator).[10] Ensure the wavelength of your curing light matches the absorption spectrum of the photoinitiator. Increase the curing time or intensity, but be mindful of the trade-off with increased shrinkage stress.[5]

  • Cause B: High Internal Shrinkage Stress. Even with low volumetric shrinkage, stress can build up within the material, especially in constrained geometries. This stress can lead to the formation of microcracks, weakening the final structure.

    • Solution: In addition to modifying the curing protocol (see Issue 1, Cause C), consider incorporating stress-relieving additives. Chain transfer agents or certain nanogels can help rearrange the polymer network to reduce stress.[11]

Issue 3: I'm observing poor marginal adaptation and gap formation in composite test samples.

Possible Causes and Solutions:

  • Cause A: High Polymerization Shrinkage Stress. This is the primary cause of marginal failure. As the resin shrinks, it pulls away from the bonded surfaces, and if the stress exceeds the bond strength, a gap forms.[6][12][13]

    • Solution: The strategies to reduce volumetric shrinkage (Issue 1) are all relevant here. The goal is to minimize the stress generated at the interface. Using liners with a low elastic modulus, such as a flowable composite, can also help absorb some of the shrinkage stress.[5][7][14]

  • Cause B: Application and Curing Technique. The geometry of the restoration (the C-factor, or configuration factor) significantly impacts stress development.[13][15]

    • Solution: For lab models, use an incremental layering technique.[5][14][16] Applying and curing the resin in thin layers (e.g., <2 mm) reduces the C-factor for each increment, allowing shrinkage stress to be relieved.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound (ADMA) expected to have lower polymerization shrinkage than conventional dimethacrylates like BisGMA?

A1: The key advantage of ADMA lies in its molecular structure. The adamantane core is a bulky, rigid, diamondoid structure. Incorporating this large group into the monomer increases its molecular weight and volume.[4][17] Polymerization shrinkage occurs as monomer molecules convert from being spaced by van der Waals forces to being joined by much shorter covalent bonds.[6][11] By using larger monomers like ADMA, there are fewer reactive methacrylate groups per unit volume that need to form these bonds to create the polymer network. This lower concentration of reactive groups directly translates to lower overall volumetric shrinkage compared to resins based on smaller, more densely packed monomers like TEGDMA or even BisGMA.[4]

Q2: What are the primary strategies for reducing polymerization shrinkage in dimethacrylate resins?

A2: There are three main strategies:

  • Modify the Resin Matrix: Use high molecular weight monomers (like ADMA) to reduce the concentration of reactive groups.[4][11] Alternative polymerization chemistries, such as ring-opening polymerization (seen in siloranes) or step-growth polymerization (thiol-ene systems), can also dramatically reduce shrinkage.[6][7][11]

  • Increase Filler Content: Incorporating a higher volume fraction of inert inorganic fillers reduces the amount of polymerizable resin matrix, which is the component responsible for shrinkage.[3][5][11]

  • Control the Curing Protocol: Modifying the light-curing process with methods like "soft-start" or "pulse-delay" can slow the polymerization rate.[5][6][18] This delayed gelation provides more time for the material to flow and relax, thus reducing the final shrinkage stress.[5]

Q3: How does the degree of conversion (DC) relate to polymerization shrinkage and mechanical properties?

A3: The degree of conversion (DC) refers to the percentage of monomer double bonds that have been converted into single bonds to form the polymer network.[19] A high DC is crucial for achieving desirable mechanical properties like flexural strength and hardness, as it indicates a more completely formed and cross-linked polymer.[8] However, the process of conversion is what causes shrinkage. Therefore, there is a direct relationship: for a given resin system, a higher DC will generally lead to greater polymerization shrinkage. The goal in developing low-shrinkage resins is to decouple these factors by designing monomers that achieve a high DC with minimal volumetric change.

Q4: What is polymerization shrinkage stress, and how does it differ from volumetric shrinkage?

A4: Volumetric shrinkage is the overall percentage reduction in volume that a resin undergoes during polymerization.[6] Polymerization shrinkage stress, however, is the force that develops when this shrinkage is constrained by bonding to a non-shrinking surface (like a tooth cavity or a mold).[12][13] If the material could shrink freely, there would be no stress. But in a bonded restoration, the material pulls on the interface, creating stress. This stress, not the shrinkage itself, is responsible for clinical problems like gap formation, microleakage, and cuspal deflection.[1][13] A material can have a relatively low volumetric shrinkage but still generate high stress if it becomes very rigid very quickly during polymerization.[3]

Q5: Are there biocompatibility concerns with unreacted monomers from adamantane-based resins?

A5: All resin-based materials, including those with ADMA, are susceptible to incomplete polymerization, which can lead to the leaching of unreacted monomers into the surrounding environment.[20][21] While specific toxicity data for ADMA monomers is not as extensive as for common monomers like BisGMA or HEMA, it is a general principle that leached components can have potential adverse biological effects.[20][21] Ensuring a high degree of conversion is the most effective way to minimize the quantity of leachable components and improve the biocompatibility of the final cured resin.[20]

Quantitative Data

The following tables summarize typical performance data for low-shrinkage resin systems compared to conventional controls. (Note: Data for 1,3-ADMA specifically is limited in publicly available literature; therefore, values for other novel low-shrinkage, high molecular weight dimethacrylates are used as representative examples).

Table 1: Comparison of Volumetric Shrinkage (VS) and Degree of Conversion (DC)

Resin SystemMonomer TypeVolumetric Shrinkage (%)Degree of Conversion (%)
Conventional Control BisGMA/TEGDMA5.0 - 12.5[1][22]55 - 75[19][23]
Low-Shrinkage Monomer V Liquid Crystal Methacrylate~2.0[24]Similar to control[24]
Low-Shrinkage Monomer II Bulky Bisphenol A Core3.5 - 4.5~70-80
Silorane-Based System Ring-Opening Chemistry< 1.0[6][7]> 75

*Values are illustrative based on trends reported for novel bulky monomers compared to BisGMA/TEGDMA controls.[25]

Table 2: Comparison of Mechanical Properties

Resin SystemFlexural Strength (MPa)Flexural Modulus (GPa)
Conventional Hybrid Composite 80 - 1608 - 12
Low-Shrinkage Bulk-Fill 110 - 1409 - 11
Flowable Composite 70 - 1204 - 8

(Data compiled from typical ranges reported in literature and are dependent on specific filler loading and composition).[26][27][28]

Experimental Protocols

Protocol 1: Measurement of Volumetric Polymerization Shrinkage

This protocol is based on the video-imaging or optical method.[12]

  • Sample Preparation:

    • Dispense a standardized micro-drop (1-2 µL) of the uncured resin onto a pedestal in a temperature-controlled chamber.

    • The drop should assume a roughly hemispherical shape due to surface tension.

  • Initial Imaging:

    • Capture a high-resolution side-profile image of the uncured resin drop using a digital camera attached to a goniometer or microscope.

  • Photopolymerization:

    • Cure the sample using a dental curing light with a defined intensity and duration (e.g., 1200 mW/cm² for 40 seconds). Position the light guide at a fixed distance from the sample.

  • Final Imaging:

    • Immediately after curing is complete, capture a second side-profile image of the now-polymerized sample.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ), calculate the volume of the resin drop before and after curing by revolving the 2D profile around its central axis.

  • Calculation:

    • Volumetric Shrinkage (%) = [(V_initial - V_final) / V_initial] * 100

Protocol 2: Determination of Degree of Conversion (DC) by FTIR-ATR

This is one of the most common methods for measuring DC.[9][19][29]

  • Establish Baseline:

    • Place a small amount of the uncured resin paste onto the diamond crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record the infrared spectrum. Identify the peak height of the aliphatic carbon-carbon double bond (C=C) stretching vibration at approximately 1637 cm⁻¹.[9]

    • Identify the peak height of an internal standard peak that does not change during polymerization, such as the aromatic C=C peak around 1608 cm⁻¹.[8]

    • Calculate the initial ratio: Ratio_uncured = (Peak Height @ 1637 cm⁻¹) / (Peak Height @ 1608 cm⁻¹).

  • Cure Sample:

    • Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds).

  • Record Cured Spectrum:

    • Immediately after curing, record the spectrum of the polymerized sample.

  • Calculate Final Ratio:

    • Measure the peak heights at the same wavenumbers as in step 1.

    • Calculate the final ratio: Ratio_cured = (Peak Height @ 1637 cm⁻¹) / (Peak Height @ 1608 cm⁻¹).

  • Calculate DC:

    • Degree of Conversion (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100

Protocol 3: Flexural Strength & Modulus Testing (Three-Point Bending)

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[27][30][31][32]

  • Specimen Preparation:

    • Prepare bar-shaped specimens of the cured resin with standardized dimensions, typically 25 mm x 2 mm x 2 mm, using a stainless steel mold.[27]

    • Cure the specimens according to the manufacturer's instructions, often by overlapping irradiations to ensure uniform polymerization.

    • Remove specimens from the mold and store them in distilled water at 37°C for 24 hours.[26]

  • Testing Setup:

    • Use a universal testing machine configured for a three-point bending test. The supports should be set to a specific span length (e.g., 20 mm).

  • Measurement:

    • Place the specimen on the supports.

    • Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.[30]

    • Record the load at which the specimen fractures.

  • Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.

    • Flexural Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Formulation & Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis & Optimization S Synthesize/Procure 1,3-ADMA Monomer F Formulate Resin (Add Co-monomers, Initiators, Fillers) S->F PS Measure Polymerization Shrinkage (Protocol 1) F->PS DC Measure Degree of Conversion (Protocol 2) F->DC FS Measure Mechanical Properties (Protocol 3) F->FS A Analyze Data: Compare to Control PS->A DC->A FS->A D Decision: Meets Target Properties? A->D O Optimize Formulation (Adjust Filler/Monomer Ratio) D->O No P Proceed to Application Testing D->P Yes O->F

Caption: Workflow for the development and evaluation of low-shrinkage ADMA resins.

Factors Influencing Polymerization Stress

G cluster_0 Material Composition cluster_1 Process Variables cluster_2 Intermediate Properties cluster_3 Final Outcome M Monomer Structure (e.g., Adamantane Core) VS Volumetric Shrinkage M->VS F Filler Content (% Volume) F->VS I Initiator System DC Degree of Conversion I->DC C Curing Protocol (e.g., Soft-Start) C->DC EM Modulus Development C->EM G Cavity Geometry (C-Factor) SS Polymerization Shrinkage STRESS G->SS VS->SS DC->SS EM->SS

Caption: Key factors contributing to the development of polymerization shrinkage stress.

Troubleshooting High Shrinkage

G start High Polymerization Shrinkage Observed q1 Is Degree of Conversion (DC) within expected range? start->q1 q2 Is filler loading >60% by volume? q1->q2 Yes s1 Increase initiator concentration or adjust curing protocol (time/intensity). q1->s1 No q3 Are low MW diluents (e.g., TEGDMA) used? q2->q3 Yes s2 Increase filler content. Ensure proper silanization. q2->s2 No s3 Reduce concentration of low MW diluents. q3->s3 Yes s4 Adopt soft-start curing protocol. q3->s4 No

Caption: A decision tree for troubleshooting excessive polymerization shrinkage.

References

improving the mechanical strength of 1,3-Adamantanediol dimethacrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for improving the mechanical strength of polymers based on 1,3-Adamantanediol dimethacrylate (ADDMA).

Frequently Asked Questions (FAQs)

Q1: What are the inherent mechanical characteristics of polymers made from this compound (ADDMA)?

Q2: How does copolymerization affect the mechanical strength of ADDMA polymers?

Copolymerization is a primary strategy to tailor the mechanical properties of ADDMA-based resins. By introducing a more flexible comonomer, it is possible to balance the rigidity of ADDMA and enhance properties like toughness and flexural strength.

  • Toughness and Flexibility: Incorporating linear, flexible dimethacrylates such as triethylene glycol dimethacrylate (TEGDMA) can increase the polymer network's ability to deform and absorb energy, reducing brittleness.

  • Degree of Conversion: The high viscosity of bulky monomers like ADDMA can hinder polymerization and lead to a low degree of conversion (DC).[3] Adding a low-viscosity "diluent" comonomer like TEGDMA can increase monomer mobility, resulting in a more completely cured and stronger polymer network.[4]

  • Strength and Modulus: The final mechanical strength and modulus will depend on the ratio of the rigid ADDMA to the flexible comonomer. A higher concentration of ADDMA will generally favor a higher modulus (stiffness), while a higher concentration of a flexible comonomer may increase flexural strength up to a certain point, after which it may decrease as the overall network becomes too soft.[5]

Q3: What is the role of crosslink density in determining the properties of ADDMA polymers?

Crosslink density is a critical factor in any dimethacrylate polymer network. As a dimethacrylate, each ADDMA monomer can form two crosslinks, creating a three-dimensional network.

  • High Crosslink Density: Generally leads to higher hardness, greater stiffness (modulus), and lower water sorption.[5]

  • Controlling Crosslink Density: The final crosslink density is a function of the degree of conversion and the monomer composition. Copolymerizing ADDMA with a monofunctional monomer (containing only one methacrylate group) will intentionally reduce the crosslink density, which can increase flexibility but may decrease the ultimate strength and hardness.[5] The bulky nature of the adamantane group may also sterically hinder complete reaction, affecting the final effective crosslink density.[3]

Q4: How can nanofillers be used to reinforce ADDMA polymer composites?

Incorporating inorganic nanofillers is a highly effective method for enhancing the mechanical properties of polymer composites. For an ADDMA matrix, fillers like silica, alumina, or zirconia nanoparticles can be used.

  • Increased Modulus and Hardness: The high stiffness of the inorganic fillers provides significant reinforcement, leading to a composite with a much higher elastic modulus and surface hardness.

  • Improved Wear Resistance: Hard filler particles protect the softer polymer matrix from abrasion.

  • Filler-Matrix Interaction: For effective reinforcement, a strong bond between the filler surface and the polymer matrix is essential. This is typically achieved by treating the filler surface with a silane coupling agent (e.g., 3-(trimethoxysilyl)propyl methacrylate), which can copolymerize with the ADDMA resin.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Flexural Strength or Brittleness 1. Low Degree of Conversion: Incomplete polymerization leaves unreacted monomers, weakening the network. 2. High Crosslink Density & Rigidity: The inherent stiffness of the ADDMA homopolymer can lead to a brittle material. 3. Phase Separation: Incompatibility between comonomers or additives.1. Optimize Curing: Increase light exposure time/intensity or optimize initiator concentration. Consider thermal post-curing. 2. Introduce Flexibility: Copolymerize with a flexible comonomer (e.g., TEGDMA) to absorb energy and reduce brittleness. 3. Add a Toughening Agent: Incorporate a small amount of a rubbery phase or plasticizer.
Low Degree of Conversion (DC) 1. High Viscosity: The bulky ADDMA monomer restricts molecular mobility, trapping radicals and limiting conversion.[3] 2. Oxygen Inhibition: Oxygen scavenges free radicals at the surface, preventing polymerization. 3. Insufficient Initiator/Light: The photoinitiator system is not generating enough radicals to sustain the reaction.1. Reduce Viscosity: Add a low-viscosity comonomer (e.g., TEGDMA). Gently warming the resin mixture before curing can also temporarily reduce viscosity. 2. Prevent Oxygen Inhibition: Perform polymerization under an inert atmosphere (e.g., nitrogen) or use an oxygen-barrier coating (e.g., glycerol gel) on the surface during curing. 3. Optimize Initiator System: Ensure the correct concentration of photoinitiator (e.g., camphorquinone) and amine accelerator. Verify that the curing light wavelength matches the initiator's absorption spectrum.
Poor Filler Dispersion in Composites 1. Filler Agglomeration: Nanoparticles tend to clump together due to van der Waals forces. 2. Poor Wetting: The high viscosity of the ADDMA resin may prevent it from effectively coating the filler surfaces. 3. Surface Incompatibility: The filler surface chemistry is not compatible with the polymer matrix.1. Improve Mixing: Use high-shear mixing, ultrasonication, or three-roll milling to break up agglomerates. 2. Use a Silane Coupling Agent: Surface treatment of fillers improves compatibility and aids in dispersion. 3. Disperse in Low-Viscosity Monomer First: Disperse the nanoparticles in a low-viscosity comonomer (like TEGDMA) before mixing with the ADDMA monomer.

Illustrative Data on Mechanical Properties

Disclaimer: The following data is for a Bis-GMA/TEGDMA copolymer system, as specific quantitative data for ADDMA copolymers is not available in the reviewed literature. This table is provided for illustrative purposes to demonstrate the principle of how copolymerization with a flexible monomer can influence the mechanical properties of a rigid dimethacrylate resin.

Resin Composition (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Degree of Conversion (%)
100% Bis-GMA / 0% TEGDMA~ 60 - 80~ 2.5 - 3.0~ 35 - 50
75% Bis-GMA / 25% TEGDMA~ 100 - 120~ 2.8 - 3.2~ 55 - 65
50% Bis-GMA / 50% TEGDMA~ 120 - 140~ 2.0 - 2.5~ 60 - 75
25% Bis-GMA / 75% TEGDMA~ 90 - 110~ 1.0 - 1.5~ 65 - 80

Data synthesized from principles described in the literature.[4][5] The trend shows that adding a flexible, low-viscosity monomer like TEGDMA initially increases both strength and conversion. However, at very high concentrations, the modulus and strength decrease as the network becomes significantly more flexible.

Experimental Protocols

Protocol 1: Photopolymerization of an ADDMA-Based Resin
  • Preparation: In an amber vial to protect from light, combine the ADDMA monomer with the desired weight percentage of a comonomer (e.g., TEGDMA).

  • Initiator System: Add a photoinitiator system. A common system for visible light curing is 0.5 wt% camphorquinone (CQ) and 0.5 wt% ethyl 4-(dimethylamino)benzoate (EDMAB).

  • Mixing: Mix the components thoroughly until a homogenous, transparent liquid is formed. If preparing a composite, this is the stage where silanated fillers would be incorporated using a high-shear mixer or planetary mixer. Mixing should be done in low light conditions.

  • Molding: Inject the resin mixture into a silicone or stainless steel mold of defined dimensions (e.g., for flexural strength testing, 2 mm x 2 mm x 25 mm). Cover the top and bottom surfaces with transparent Mylar strips to prevent oxygen inhibition and ensure a smooth surface. Press a glass slide over the top strip to flatten the surface.

  • Curing: Position a dental curing light (output spectrum ~400-500 nm) directly against the top glass slide. Irradiate the sample for the specified time (e.g., 60 seconds). If the sample is thicker than 2 mm, cure from both the top and bottom sides.

  • Post-Cure: After removing from the mold, samples can be stored in the dark at 37°C for 24 hours to allow for any post-curing reactions to complete before testing.

Protocol 2: Three-Point Bending Test (Flexural Strength)
  • Sample Preparation: Prepare bar-shaped polymer samples (e.g., 2 mm x 2 mm x 25 mm) as described in Protocol 1. Measure the precise width and height of each sample at three locations with a digital caliper and average the values.

  • Test Setup: Use a universal testing machine equipped with a three-point bending fixture. Set the support span to 20 mm.

  • Testing: Place the sample on the supports. Apply a compressive load to the center of the sample at a constant crosshead speed of 1 mm/min until the sample fractures.

  • Data Collection: Record the load (F) versus deflection (d) curve. The maximum load before fracture is the fracture load.

  • Calculation:

    • Flexural Strength (σ): σ = (3 * F_max * L) / (2 * b * h²)

    • Flexural Modulus (E): E = (L³ * m) / (4 * b * h³)

    • Where: F_max = maximum load, L = support span, b = sample width, h = sample height, and m = slope of the initial linear portion of the load-deflection curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Resin Formulation cluster_process 2. Polymerization cluster_test 3. Characterization Monomers Select Monomers (ADDMA, Comonomer) Initiator Add Initiator System (e.g., CQ) Filler Incorporate Fillers (Optional, Silanated) Mix Thorough Mixing Mold Inject into Mold Mix->Mold Cure Light Cure (e.g., 470nm) PostCure Post-Cure (24h @ 37°C) MechTest Mechanical Testing (e.g., Flexural Strength) PostCure->MechTest ChemTest Chemical Analysis (e.g., FTIR for DC) PostCure->ChemTest

Caption: Workflow for the preparation and characterization of ADDMA-based polymers.

Strategies to Improve Mechanical Strength

logical_relationship cluster_initial Inherent Properties cluster_strategies Modification Strategies cluster_outcomes Resulting Properties ADDMA ADDMA Polymer HighStiffness High Stiffness / Modulus ADDMA->HighStiffness Brittleness Potential Brittleness ADDMA->Brittleness LowDC Potential Low DC ADDMA->LowDC Copolymerize Copolymerize with Flexible Monomer IncToughness Increased Toughness Copolymerize->IncToughness Improves IncStrength Increased Strength Copolymerize->IncStrength Modulates IncDC Increased Conversion Copolymerize->IncDC Improves AddFiller Add Nanofillers (e.g., Silica) AddFiller->IncStrength Improves IncModulus Increased Modulus AddFiller->IncModulus Improves OptimizeCure Optimize Curing Conditions OptimizeCure->IncDC Improves IncDC->IncStrength Leads to

Caption: Logical relationships between modification strategies and polymer properties.

References

Technical Support Center: Optimizing Photoinitiator Concentration for 1,3-Adamantanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Adamantanediol dimethacrylate photopolymerization. The following information is designed to help you optimize your experimental parameters and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a photoinitiator with this compound?

A1: The optimal photoinitiator concentration is dependent on several factors including the specific photoinitiator used, the thickness of the sample, and the light source (wavelength and intensity). However, for many common dimethacrylate systems, a good starting range is between 0.1 wt% and 1.0 wt%. It is crucial to perform a concentration series to determine the optimal concentration for your specific experimental setup.

Q2: Which type of photoinitiator is most suitable for this compound?

A2: The choice of photoinitiator depends on the wavelength of your light source. For UV-A light sources (320-400 nm), Type I photoinitiators such as BAPO (bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide) and TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) are often effective. For visible light curing systems (400-500 nm), a Type II photoinitiator system like camphorquinone (CQ) combined with a tertiary amine co-initiator is a common choice.

Q3: How does the photoinitiator concentration affect the final properties of the polymer?

A3: Photoinitiator concentration directly impacts the degree of conversion, curing depth, and mechanical properties of the final polymer. An optimal concentration will maximize these properties. Exceeding the optimal concentration can lead to a decrease in curing depth due to light absorption at the surface and may not improve mechanical properties.

Q4: What are the key parameters to monitor when optimizing the photoinitiator concentration?

A4: The primary parameters to monitor are the degree of conversion (often measured by FTIR), curing depth, and mechanical properties such as hardness and elastic modulus. These factors will help you identify the photoinitiator concentration that provides the best overall performance for your application.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Curing or Low Degree of Conversion - Insufficient photoinitiator concentration.- Inadequate light intensity or exposure time.- Mismatch between photoinitiator absorption spectrum and light source wavelength.- Oxygen inhibition at the surface.- Increase the photoinitiator concentration in small increments (e.g., 0.1 wt%).- Increase the light intensity or exposure time.- Ensure the photoinitiator is appropriate for the wavelength of your light source.- Perform polymerization in an inert atmosphere (e.g., nitrogen) or use a barrier coating to prevent oxygen exposure.
Shallow Curing Depth - Photoinitiator concentration is too high, leading to excessive light absorption at the surface.- Decrease the photoinitiator concentration. Lower concentrations often allow for deeper light penetration.
Brittle Polymer - High crosslink density due to very high conversion.- Sub-optimal curing conditions.- Slightly decrease the photoinitiator concentration or exposure time.- Evaluate the effect of temperature on the polymerization process.
Yellowing of the Polymer - Certain photoinitiators, particularly some Type II systems, can cause yellowing upon exposure to light.- Consider using a photoinitiator known for its color stability, such as certain Type I photoinitiators.- Evaluate the effect of different co-initiators if using a Type II system.

Experimental Protocols

Determining Optimal Photoinitiator Concentration

This protocol outlines a general procedure for identifying the optimal photoinitiator concentration for your this compound formulation.

1. Preparation of Resin Formulations:

  • Prepare a stock solution of this compound.

  • Create a series of formulations with varying photoinitiator concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 wt%).

  • Ensure the photoinitiator is completely dissolved in the monomer. Gentle heating and stirring may be required.

2. Sample Preparation and Curing:

  • Place a defined volume of each formulation into a mold of a specific thickness.

  • Expose each sample to your light source for a fixed period. Ensure consistent light intensity across all samples.

3. Characterization of Cured Samples:

  • Degree of Conversion (DC): Use Fourier-transform infrared spectroscopy (FTIR) to measure the disappearance of the methacrylate C=C peak (around 1638 cm⁻¹) to calculate the degree of conversion.

  • Curing Depth: Measure the thickness of the cured polymer. This can be done by gently washing away the uncured monomer with a suitable solvent and measuring the solid part.

  • Mechanical Properties: Perform nanoindentation or microhardness testing to determine the hardness and elastic modulus of the cured samples.

4. Data Analysis:

  • Plot the degree of conversion, curing depth, and mechanical properties as a function of photoinitiator concentration.

  • The optimal concentration will be the one that provides the best balance of these properties for your specific application.

Data Presentation

Table 1: Typical Photoinitiator Concentration Ranges and Their Effects
Photoinitiator TypeConcentration Range (wt%)Typical ApplicationsAdvantagesPotential Issues
BAPO 0.1 - 1.0UV-A CuringHigh reactivity, good for pigmented systems.Can cause yellowing.
TPO 0.5 - 3.0UV-A CuringLow yellowing, good for clear coatings.Can be more expensive.
CQ/Amine 0.2 - 1.0 (CQ) / 0.2 - 1.0 (Amine)Visible Light CuringWidely used, cost-effective.Can cause significant yellowing.

Note: These are general ranges observed for other dimethacrylate systems and should be used as a starting point for optimization with this compound.

Visualizations

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_char Characterization cluster_analysis Data Analysis prep1 Prepare Monomer Stock prep2 Create Photoinitiator Concentration Series prep1->prep2 Dissolve PI cure1 Sample Preparation (Molding) prep2->cure1 cure2 Light Exposure (Controlled Time & Intensity) cure1->cure2 char1 Degree of Conversion (FTIR) cure2->char1 char2 Curing Depth cure2->char2 char3 Mechanical Properties (Nanoindentation) cure2->char3 analysis1 Plot Properties vs. Concentration char1->analysis1 char2->analysis1 char3->analysis1 analysis2 Determine Optimal Concentration analysis1->analysis2

Caption: Experimental workflow for optimizing photoinitiator concentration.

TroubleshootingTree start Incomplete Curing? q1 Is Curing Depth Shallow? start->q1 Yes a1_yes Decrease PI Concentration q1->a1_yes Yes q2 Is Light Exposure Sufficient? q1->q2 No a1_no Increase PI Concentration a2_yes Check PI-Light Source Match q2->a2_yes Yes a2_no Increase Exposure Time/Intensity q2->a2_no No

Technical Support Center: Synthesis of 1,3-Adamantanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Adamantanediol dimethacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common method for synthesizing this compound is the esterification of 1,3-Adamantanediol with a methacrylating agent. The two primary reagents used for this purpose are methacryloyl chloride and methacrylic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or methacrylic acid).

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Reaction Temperature: Lower temperatures (e.g., 0 °C) are often used initially, especially during the addition of the methacrylating agent, to control the exothermic reaction and minimize side reactions. The reaction may then be allowed to warm to room temperature.

  • Stoichiometry: A slight excess of the methacrylating agent is typically used to ensure complete conversion of the diol.

  • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is commonly used to scavenge the generated acid.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are preferred to prevent hydrolysis of the acyl chloride or anhydride.

  • Inhibitor Presence: The inclusion of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, is crucial to prevent premature polymerization of the methacrylate groups.

Q3: How is the purity of this compound typically assessed?

A3: The purity of the final product is commonly determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the absence of starting materials or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and C=C double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Loss of product during workup.1. Increase the molar excess of the methacrylating agent. 2. Extend the reaction time or slightly increase the reaction temperature after the initial addition. 3. Ensure all reagents and solvents are anhydrous. 4. Use a more efficient base to drive the reaction to completion. 5. Optimize the purification method to minimize loss.
Presence of Monomethacrylate Impurity 1. Insufficient amount of methacrylating agent. 2. Short reaction time. 3. Steric hindrance of the second hydroxyl group.1. Increase the equivalents of methacryloyl chloride or methacrylic anhydride. 2. Prolong the reaction time. 3. Consider using a stronger base or a catalyst to facilitate the second esterification.
Product Polymerizes During Synthesis or Storage 1. Absence or insufficient amount of a polymerization inhibitor. 2. High reaction or storage temperature. 3. Exposure to light.1. Add a suitable inhibitor (e.g., BHT, hydroquinone) to the reaction mixture.[1] 2. Perform the reaction at a controlled, low temperature. 3. Store the final product in a cool, dark place, and consider adding a small amount of inhibitor for long-term storage.
Difficult Purification 1. Similar polarities of the product, starting material, and byproducts.1. Utilize column chromatography with a carefully selected solvent system to separate the components. Gradient elution may be necessary. 2. Consider recrystallization from a suitable solvent system.

Experimental Protocols

Synthesis of this compound using Methacryloyl Chloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-Adamantanediol (1.0 eq) and a radical inhibitor (e.g., BHT, ~200 ppm) in anhydrous dichloromethane (DCM). Add triethylamine (2.2-2.5 eq) to the solution.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add methacryloyl chloride (2.2-2.5 eq) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualized Workflows and Relationships

Synthesis_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product prep Dissolve 1,3-Adamantanediol, Inhibitor, and Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add Slowly Add Methacrylating Agent cool->add stir Stir at Room Temperature add->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 1,3-Adamantanediol Dimethacrylate purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_consumed Solutions for SM Consumed start Low Yield Observed check_sm Check TLC/NMR for Starting Material (SM) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn SM Present sm_consumed SM Consumed check_sm->sm_consumed No SM Present increase_reagent Increase Methacrylating Agent Equivalents incomplete_rxn->increase_reagent increase_time Increase Reaction Time/ Temperature incomplete_rxn->increase_time check_reagents Ensure Anhydrous Conditions incomplete_rxn->check_reagents optimize_workup Optimize Workup Procedure sm_consumed->optimize_workup optimize_purification Optimize Purification Method sm_consumed->optimize_purification

Caption: Logical flow for troubleshooting low product yield.

References

preventing premature polymerization of 1,3-Adamantanediol dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice for preventing the premature polymerization of 1,3-Adamantanediol dimethacrylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

This compound is a crosslinking monomer with a rigid adamantane core. Like other dimethacrylate monomers, it contains carbon-carbon double bonds that can undergo free-radical polymerization.[1] This process can be initiated unintentionally by factors such as heat, light, or contaminants, leading to premature polymerization (gelling or solidification) of the monomer before its intended use.[2][3]

Q2: What are the primary causes of premature polymerization for methacrylate monomers?

The main triggers for unintended polymerization of methacrylate monomers include:

  • Elevated Temperatures: Higher temperatures increase the rate of spontaneous polymerization.[4]

  • Exposure to Light: UV light can initiate free-radical formation, leading to polymerization.[5]

  • Contamination: Contaminants such as dust, metals, or peroxides can act as initiators.

  • Inhibitor Depletion: The inhibitor concentration can decrease over time, especially with improper storage.[6]

  • Oxygen Depletion: Many common inhibitors require the presence of dissolved oxygen to function effectively.[5][7] Storing the monomer under an inert atmosphere can deactivate the inhibitor.[5]

Q3: How do inhibitors prevent premature polymerization?

Inhibitors are chemical compounds added to monomers to scavenge free radicals that initiate polymerization.[8] Common inhibitors for methacrylates include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[9] These molecules react with and neutralize free radicals, preventing them from initiating a chain reaction.[10] For many inhibitors, this process is dependent on the presence of oxygen.[11]

Q4: What is the role of oxygen in preventing polymerization?

Dissolved oxygen plays a crucial role in the effectiveness of many phenolic inhibitors like MEHQ.[5] Oxygen reacts with initiating radicals to form peroxyl radicals. The inhibitor then reacts with these peroxyl radicals to terminate the radical chain, thus preventing polymerization.[12] Therefore, storing methacrylate monomers under an oxygen-free (inert) atmosphere can render the inhibitor ineffective and lead to premature polymerization.[3][7]

Q5: How should I store this compound to prevent polymerization?

Proper storage is critical to maximize the shelf life of the monomer. Key storage recommendations include:

  • Temperature: Store in a cool, dark place. Refer to the supplier's recommendations, but generally, storage at refrigerated temperatures (e.g., 2-8°C) is advised to slow down potential polymerization.

  • Light: Keep the container tightly sealed and protected from light to prevent photo-initiation.[5]

  • Atmosphere: Ensure the container has a headspace of air (containing oxygen) and is not stored under an inert gas like nitrogen or argon.[3][7] A headspace of at least 10% of the container's capacity is recommended.[4]

  • Container: Store in the original container, which is typically made of a material that will not contaminate the monomer.

Troubleshooting Guide

Problem: The monomer has become viscous or has solidified in the container.

This indicates that premature polymerization has occurred. Unfortunately, this process is irreversible, and the monomer is no longer usable. To prevent this in the future, please review the storage and handling guidelines.

Problem: The polymerization of my experimental formulation is inconsistent.

Inconsistent polymerization can be due to variations in the inhibitor concentration. If the monomer has been stored for a long time or under suboptimal conditions, the inhibitor may have been partially depleted. Consider using a fresh batch of monomer for critical applications. The presence of dissolved oxygen can also affect polymerization rates.[11]

Problem: I need to perform a polymerization reaction that is sensitive to inhibitors.

In such cases, the inhibitor must be removed from the monomer immediately before use. See the experimental protocols below for inhibitor removal procedures. Purified, inhibitor-free monomer should be used immediately as it will be highly prone to polymerization.[13] If temporary storage is necessary, it should be done at low temperatures, in the dark, and under an inert atmosphere.[13]

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of spontaneous polymerization.[14]
Inhibitor Concentration (Typical) 15-100 ppm MEHQEffective for preventing premature polymerization during storage and transport.[15]
Headspace Atmosphere Air (containing oxygen)Essential for the proper functioning of phenolic inhibitors like MEHQ.[3][5][7]
Inhibitor Removal (Alumina Column) >99% removal of MEHQProvides high-purity monomer for sensitive polymerization reactions.[13]
Inhibitor Removal (Caustic Wash) 95-99% removal of MEHQAn alternative method for inhibitor removal.[13]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is effective for small-scale purification of methacrylate monomers.

Materials:

  • Glass chromatography column

  • Basic activated alumina

  • Non-polar solvent (e.g., hexane)

  • Glass wool or cotton

  • Sand

  • Collection flask

Procedure:

  • Secure the chromatography column in a vertical position.

  • Insert a small plug of glass wool or cotton at the bottom of the column.[13]

  • Add a thin layer (approximately 1 cm) of sand over the plug.[13]

  • Prepare a slurry of basic activated alumina in the chosen non-polar solvent.

  • Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing.[13]

  • Once the alumina has settled, add another thin layer of sand on top of the bed.

  • Drain the solvent until the level is just above the top layer of sand.

  • Carefully load the this compound onto the column.

  • Begin eluting the monomer through the column and collect the purified, inhibitor-free monomer in a clean, dry flask.[13]

  • Use the purified monomer immediately for your experiment.[13]

Protocol 2: Inhibitor Removal by Caustic Washing

This method utilizes an acid-base reaction to remove phenolic inhibitors.

Materials:

  • Separatory funnel

  • 5% aqueous sodium hydroxide (NaOH) solution[13]

  • Deionized water

  • Saturated brine solution

  • Anhydrous drying agent (e.g., magnesium sulfate)

  • Collection flask

Procedure:

  • Place the this compound into a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution, stopper the funnel, and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The inhibitor will be extracted into the lower aqueous layer.

  • Drain and discard the aqueous layer.[13]

  • Repeat the washing step with fresh NaOH solution two more times.[13]

  • Wash the monomer with deionized water until the aqueous layer is neutral (check with pH paper).

  • Wash the monomer with a saturated brine solution to aid in the removal of residual water.[13]

  • Drain the monomer into a clean flask and add an anhydrous drying agent. Swirl to mix and let it stand until the monomer is clear.

  • Filter the monomer to remove the drying agent.

  • The purified monomer should be used immediately.[13]

Visualizations

TroubleshootingWorkflow Troubleshooting Premature Polymerization of this compound cluster_checks cluster_remedies start Problem: Monomer shows signs of premature polymerization (increased viscosity, gelling) check_storage Review Storage Conditions start->check_storage check_temp Was it stored at elevated temperatures? check_storage->check_temp check_light Was it exposed to light? check_storage->check_light check_atmosphere Was it stored under an inert atmosphere? check_storage->check_atmosphere check_age Is the monomer old or past its expiration date? check_storage->check_age is_usable Is the monomer still liquid and usable? check_storage->is_usable remedy_storage Action: Implement Correct Storage Procedures check_temp->remedy_storage Yes check_light->remedy_storage Yes check_atmosphere->remedy_storage Yes check_age->remedy_storage Yes store_cool Store at 2-8°C remedy_storage->store_cool store_dark Protect from light remedy_storage->store_dark store_air Ensure air headspace remedy_storage->store_air use_fresh Use fresh stock remedy_storage->use_fresh discard Discard solidified monomer. Procure new batch. is_usable->discard No proceed Proceed with experiment is_usable->proceed Yes

Caption: Troubleshooting workflow for premature polymerization.

InhibitorFunction Mechanism of Inhibition by Phenolic Inhibitors (e.g., MEHQ) initiator Initiating Radical (R•) peroxy Peroxy Radical (ROO•) initiator->peroxy + polymerization Chain Polymerization initiator->polymerization If no O2/Inhibitor oxygen Oxygen (O2) oxygen->peroxy stable_products Stable, Non-Radical Products peroxy->stable_products + inhibitor Inhibitor (Inh-H) inhibitor->stable_products monomer Monomer monomer->polymerization

Caption: Role of oxygen and inhibitors in preventing polymerization.

References

Technical Support Center: Enhancing the Curing Depth of 1,3-Adamantanediol Dimethacrylate (ADMA) Composites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Adamantanediol dimethacrylate (ADMA) composites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on optimizing the curing depth of these novel materials.

Troubleshooting Guide: Common Curing Issues

This guide addresses specific problems you may encounter during the photopolymerization of your ADMA composites.

Issue Potential Causes Recommended Solutions
Inadequate Curing Depth / Soft Composite at the Bottom 1. Insufficient Light Energy Delivery: The light from the curing unit is not reaching the deeper layers of the composite with enough energy to initiate and sustain polymerization.[1] 2. Inappropriate Light Source: The emission spectrum of the curing light may not optimally match the absorption spectrum of the photoinitiator in your system.[2][3] 3. High Filler Loading: Excessive filler content can scatter and absorb the curing light, preventing it from penetrating deep into the composite.[4] 4. Suboptimal Photoinitiator Concentration: The concentration of the photoinitiator may be too low to generate enough free radicals for deep curing, or too high, leading to excessive light absorption at the surface.[5][6][7] 5. Incorrect Exposure Time: The duration of light exposure may be too short for the specific composite formulation and thickness.[8]1. Increase Exposure Time: As a first step, try increasing the light exposure time to allow more energy to reach the deeper parts of the composite.[8] 2. Use a Higher Intensity Light Source: A curing light with a higher power density can deliver more energy in the same amount of time. 3. Optimize Filler Content: Experiment with reducing the filler loading to decrease light scattering. The optimal filler content will be a balance between desired mechanical properties and sufficient curing depth.[9] 4. Adjust Photoinitiator Concentration: Systematically vary the photoinitiator concentration to find the optimal level for your specific composite thickness and filler type. A common starting point for experimental composites is around 0.2-1.0 wt%.[5] 5. Incremental Layering Technique: For thicker applications, apply and cure the composite in thinner increments (e.g., 2 mm) to ensure each layer is fully polymerized.
Discoloration (Yellowing) of the Cured Composite 1. Photoinitiator Type: Some photoinitiators, like camphorquinone (CQ), can impart a yellowish tint to the cured composite, especially at higher concentrations.[7] 2. Amine Co-initiator: Tertiary amines used as co-initiators with CQ can also contribute to discoloration.1. Use an Alternative Photoinitiator: Consider using a photoinitiator system that is less prone to yellowing, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or a combination of photoinitiators.[2][3] 2. Optimize Photoinitiator/Co-initiator Ratio: If using a CQ/amine system, carefully optimize the concentration of both components to achieve a balance between curing efficiency and color stability.[5]
Inconsistent Curing Results 1. Inhomogeneous Mixing: The photoinitiator and other components may not be uniformly dispersed throughout the resin matrix. 2. Variable Light Curing Technique: Inconsistent distance and angle of the curing light tip can lead to variations in energy delivery.1. Ensure Thorough Mixing: Utilize a dual-axis centrifugal mixer or a high-speed mechanical stirrer to ensure a homogeneous dispersion of all components in the resin paste. 2. Standardize Curing Procedure: Maintain a consistent and close distance (ideally <1 mm) between the light guide tip and the composite surface. Ensure the light is directed perpendicular to the surface.
Surface Inhibition Layer (Uncured, Tacky Surface) 1. Oxygen Inhibition: Oxygen in the ambient air can inhibit the free radical polymerization process at the surface, leaving a thin, uncured layer.1. Use a Barrier Gel: Apply a layer of glycerin or another oxygen-inhibiting gel to the surface of the composite before curing. 2. Inert Atmosphere: If possible, conduct the final curing step in an inert atmosphere, such as under a nitrogen blanket.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the curing of this compound composites.

Q1: What is the recommended starting point for photoinitiator concentration in an experimental ADMA composite?

A good starting point for camphorquinone (CQ) concentration is typically between 0.2 wt% and 1.0 wt% of the resin matrix.[5] The optimal concentration will depend on the specific filler type and loading, as well as the desired curing depth. It is recommended to perform a concentration-response study to determine the ideal level for your system.

Q2: How does the bulky adamantane structure in ADMA affect the polymerization process and curing depth?

The rigid and bulky adamantane moiety in ADMA can reduce the mobility of the polymerizing chains. This may lead to a lower degree of conversion if not adequately addressed. However, this structure can also contribute to lower polymerization shrinkage. To enhance the curing depth, it is crucial to optimize the photoinitiator system and light curing parameters to ensure sufficient energy reaches the deeper layers to overcome the reduced chain mobility.

Q3: What type of photoinitiator is most suitable for ADMA composites?

While camphorquinone (CQ) in combination with an amine co-initiator is a widely used system, alternative photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or a combination of photoinitiators could be beneficial.[2][3] TPO has a different absorption spectrum and may offer advantages in terms of color stability and curing efficiency, depending on the specific light source used. Combining photoinitiators can sometimes broaden the absorption spectrum and improve overall curing performance.[3]

Q4: How does filler type and size influence the curing depth of ADMA composites?

The type, size, and loading of fillers significantly impact light transmission through the composite. Smaller nanoparticles tend to scatter light more than larger microparticles, which can reduce the curing depth.[4] The refractive index mismatch between the filler and the resin matrix also plays a crucial role. A closer match in refractive indices will result in less light scattering and deeper light penetration. When formulating ADMA composites, it is essential to consider these factors and potentially use silanized fillers to improve compatibility and reduce scattering at the filler-matrix interface.

Q5: What is a reliable and straightforward method to measure the curing depth in a laboratory setting?

A common and standardized method is the ISO 4049 "scrape test".[10] This involves curing the composite in a cylindrical mold, removing the uncured material from the bottom, and measuring the height of the remaining cured portion. Another widely used method is microhardness testing, where the hardness of the top and bottom surfaces of a cured sample are measured. An acceptable cure is often defined as the bottom surface hardness being at least 80% of the top surface hardness.[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to enhancing the curing depth of ADMA composites.

Protocol 1: Synthesis of Experimental ADMA Composite

This protocol outlines the steps for preparing an experimental light-curable ADMA composite.

Materials:

  • This compound (ADMA) monomer

  • Co-monomer (e.g., Triethylene glycol dimethacrylate - TEGDMA) (optional, to reduce viscosity)

  • Photoinitiator (e.g., Camphorquinone - CQ)

  • Co-initiator (e.g., Ethyl 4-dimethylaminobenzoate - EDMAB)

  • Inert filler (e.g., Silanized silica)

  • Dual-axis centrifugal mixer or mechanical stirrer

  • Opaque storage containers

Procedure:

  • In a light-protected container, weigh the desired amounts of ADMA and any co-monomers.

  • Add the photoinitiator and co-initiator to the monomer mixture. A typical starting concentration is 0.4 wt% CQ and 0.8 wt% EDMAB relative to the total monomer weight.

  • Mix the components thoroughly using a dual-axis centrifugal mixer or a mechanical stirrer until the initiators are completely dissolved and the mixture is homogeneous.

  • Gradually add the filler to the resin mixture in small increments, mixing thoroughly after each addition to ensure uniform dispersion and avoid clumping.

  • Continue mixing until a homogeneous paste is formed.

  • Store the prepared composite paste in an opaque, airtight container to prevent premature polymerization.

Protocol 2: Measurement of Curing Depth (ISO 4049 Method)

This protocol describes a standardized method for determining the depth of cure.[10]

Materials and Equipment:

  • Experimental ADMA composite paste

  • Cylindrical metal or plastic mold (typically 4 mm in diameter and 6 mm in height)

  • Glass slide

  • Mylar strip

  • Dental curing light

  • Plastic spatula

  • Calipers

Procedure:

  • Place the cylindrical mold on a glass slide.

  • Overfill the mold with the experimental ADMA composite, ensuring there are no air bubbles.

  • Place a Mylar strip over the top of the mold and press gently with another glass slide to extrude excess material and create a flat surface.

  • Position the tip of the dental curing light directly on the Mylar strip, ensuring it is centered over the mold.

  • Cure the composite for the desired time (e.g., 20 or 40 seconds).

  • After curing, carefully remove the composite cylinder from the mold.

  • Using a plastic spatula, gently scrape away the uncured composite from the bottom of the cylinder (the side that was against the glass slide).

  • Measure the height of the remaining cured composite cylinder using calipers.

  • The depth of cure is reported as half of this measured height.[10]

  • Repeat the measurement at least three times and calculate the average.

Visualizations

The following diagrams illustrate key concepts and workflows related to the curing of ADMA composites.

Curing_Depth_Factors cluster_light Light Source cluster_composite Composite Formulation Intensity Intensity Curing_Depth Curing Depth Intensity->Curing_Depth Exposure_Time Exposure Time Exposure_Time->Curing_Depth Wavelength Wavelength Wavelength->Curing_Depth ADMA ADMA Monomer ADMA->Curing_Depth Photoinitiator Photoinitiator (Type & Concentration) Photoinitiator->Curing_Depth Filler Filler (Type, Size, Loading) Filler->Curing_Depth

Caption: Factors influencing the curing depth of ADMA composites.

Troubleshooting_Workflow Start Inadequate Curing Depth Observed Check_Light Verify Curing Light (Intensity, Wavelength) Start->Check_Light Increase_Time Increase Exposure Time Check_Light->Increase_Time Light OK Success Sufficient Curing Depth Achieved Check_Light->Success Light Not OK (Replace/Service) Optimize_Initiator Optimize Photoinitiator Concentration Increase_Time->Optimize_Initiator Reduce_Filler Reduce Filler Loading Optimize_Initiator->Reduce_Filler Reduce_Filler->Success

Caption: A logical workflow for troubleshooting inadequate curing depth.

References

troubleshooting poor adhesion of 1,3-Adamantanediol dimethacrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-adamantanediol dimethacrylate (ADMA13) polymers. The information is designed to help resolve common issues, particularly poor adhesion, encountered during experimental procedures.

Troubleshooting Guide: Poor Adhesion

Poor adhesion of this compound polymers can manifest as delamination, cracking, or a complete lack of bonding to the substrate. This guide provides a systematic approach to identifying and resolving the root cause of adhesion failure.

Q1: My this compound polymer is not adhering to the substrate. What are the potential causes and how can I fix it?

Poor adhesion is often a multifactorial issue. The most common causes can be categorized into three areas: substrate preparation, polymer formulation, and the curing process.

Troubleshooting Workflow for Poor Adhesion

PoorAdhesionWorkflow start Start: Poor Adhesion Observed substrate Step 1: Evaluate Substrate Preparation start->substrate formulation Step 2: Check Polymer Formulation substrate->formulation Substrate OK sub_q1 Is the substrate clean? substrate->sub_q1 curing Step 3: Analyze Curing Process formulation->curing Formulation OK form_q1 Is the initiator concentration optimal? formulation->form_q1 solution Solution: Adhesion Improved curing->solution Curing Optimized cure_q1 Is the curing temperature correct? curing->cure_q1 sub_a1 Clean the substrate meticulously. (See Protocol 1) sub_q1->sub_a1 No sub_q2 Is the surface energy of the substrate compatible with the polymer? sub_q1->sub_q2 Yes sub_a1->sub_q2 sub_q2->formulation Yes sub_a2 Perform surface treatment. (See Protocol 2) sub_q2->sub_a2 No sub_a2->formulation form_a1 Adjust initiator concentration. (See Table 2) form_q1->form_a1 No form_q2 Are there any contaminants in the monomer or solvent? form_q1->form_q2 Yes form_a1->form_q2 form_q2->curing No form_a2 Purify monomer and use fresh, high-purity solvent. form_q2->form_a2 Yes form_a2->curing cure_a1 Optimize curing temperature. (See Table 3) cure_q1->cure_a1 No cure_q2 Is the curing time sufficient? cure_q1->cure_q2 Yes cure_a1->cure_q2 cure_q2->solution Yes cure_a2 Increase curing time. cure_q2->cure_a2 No cure_a2->solution

Caption: A step-by-step workflow for troubleshooting poor adhesion of ADMA13 polymers.

Frequently Asked Questions (FAQs)

Substrate Preparation

Q2: What is the first step I should take when I observe poor adhesion?

Always start by examining your substrate preparation protocol. The most common cause of adhesion failure is inadequate surface cleaning. Contaminants such as oils, dust, or residual solvents can create a weak boundary layer that prevents the polymer from forming a strong bond with the substrate.

Q3: How does the surface energy of the substrate affect adhesion?

Polymers, including those based on this compound, adhere best to high-energy surfaces. Many substrates, especially plastics, have low surface energy, which can lead to poor wetting and adhesion.[1][2] Surface treatments are often necessary to increase the surface energy and improve bond strength.

Q4: What are some effective surface treatment methods?

Several methods can be employed to modify the surface energy of a substrate. The choice of method depends on the substrate material and the desired outcome.

  • Plasma Treatment: This is a highly effective method that uses ionized gas to create reactive functional groups on the substrate surface, increasing its polarity and surface energy.[2][3]

  • Corona Discharge: Often used for films and other flat substrates, this method uses an electrical discharge to oxidize the surface.

  • UV/Ozone Treatment: This method uses ultraviolet light and ozone to remove organic contaminants and create a more reactive, high-energy surface.[3][4]

  • Flame Treatment: A flame is passed over the surface to oxidize it. A more advanced version of this is the PYROSIL® process, which deposits a thin layer of silicon dioxide, creating a highly reactive, hydrophilic surface.[1][2]

  • Chemical Primers: These are coatings that act as an intermediary layer between the substrate and the polymer, promoting adhesion.

Table 1: Comparison of Surface Treatment Methods

Treatment MethodMechanismSuitable SubstratesKey Advantages
Plasma TreatmentSurface oxidation and functionalizationPolymers, metals, ceramics, glassHighly effective, clean process
Corona DischargeElectrical discharge creates surface oxidationPlastic films, flat substratesFast and economical for large areas
UV/OzoneRemoval of organic contaminants, oxidationMost materialsEffective for cleaning and activation
Flame TreatmentSurface oxidationPolymers, metalsFast and effective for robust materials
Chemical PrimersCreates a compatible intermediate layerVariousCan be tailored to specific polymer-substrate pairs
Polymer Formulation

Q5: Can the initiator concentration impact the adhesion of my ADMA13 polymer?

Yes, the initiator concentration is a critical parameter. An incorrect concentration can lead to incomplete polymerization or altered polymer chain characteristics, both of which can negatively affect adhesion.

  • Too Low: Insufficient initiator will result in a low degree of conversion, meaning unreacted monomer remains. This leads to a weak, poorly cross-linked polymer with poor mechanical and adhesive properties.

  • Too High: An excess of initiator can lead to the formation of shorter polymer chains and a more brittle network, which can increase internal stresses and reduce adhesion. It can also accelerate the reaction, leading to a high exotherm that can cause defects.[5]

Table 2: Effect of Initiator Concentration on Polymer Properties

Initiator ConcentrationDegree of ConversionPolymer Chain LengthMechanical PropertiesAdhesion
Too Low LowLongWeak, softPoor
Optimal HighOptimalStrong, toughGood
Too High May decreaseShortBrittlePoor

Q6: My monomer is old. Could this be the problem?

Methacrylate monomers can undergo slow, spontaneous polymerization over time, especially if not stored correctly (e.g., exposed to light or heat). Using a partially polymerized or degraded monomer will lead to inconsistent results and poor polymer properties, including adhesion. Always use fresh monomer or purify older stock if you suspect it has degraded.

Curing Process

Q7: How does the curing temperature affect the final polymer?

The curing temperature has a significant impact on the polymerization rate and the final properties of the polymer network.[6]

  • Too Low: A low curing temperature will slow down the reaction, potentially leading to an incomplete cure and poor adhesion.

  • Too High: While a higher temperature can increase the rate of polymerization, an excessive temperature can cause a rapid, uncontrolled reaction. This can lead to a high degree of shrinkage and built-in stress, which is detrimental to adhesion. For some systems, high temperatures can also cause degradation of the polymer.[7][8]

Q8: I am seeing cracks in my polymer after curing. What could be the cause?

Cracking is often a sign of excessive polymerization shrinkage. Dimethacrylate polymers are known to shrink during curing as the monomers convert to a denser polymer network.[6][9] The rigid adamantane core in ADMA13 can contribute to a highly cross-linked and potentially brittle polymer, making it more susceptible to stress-induced cracking. To mitigate this, consider the following:

  • Optimize Curing Conditions: A slower, more controlled cure (e.g., lower temperature, lower initiator concentration) can help to reduce stress buildup.

  • Incorporate a Co-monomer: Adding a more flexible co-monomer can help to toughen the polymer and reduce shrinkage stress.

  • Use a Low-Shrinkage Formulation: Some commercial dental resins are specifically formulated for low shrinkage.[10]

Table 3: Troubleshooting Common Curing Issues

ObservationPotential Cause(s)Recommended Action(s)
Polymer is soft or tackyIncomplete cure (low temperature, short time, low initiator)Increase curing temperature/time, optimize initiator concentration
Polymer is brittle and cracksHigh shrinkage stress, excessive cross-linkingReduce curing temperature, optimize initiator, consider a co-monomer
Polymer delaminates from substratePoor surface preparation, high shrinkage stressRe-evaluate substrate cleaning and treatment, optimize curing

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure
  • Initial Wash: Rinse the substrate with deionized water to remove loose debris.

  • Solvent Cleaning: Sequentially sonicate the substrate in a beaker with acetone, followed by isopropanol, for 15 minutes each.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Storage: Store the cleaned substrate in a desiccator or other clean, dry environment until use.

Protocol 2: Plasma Treatment for Surface Activation
  • Preparation: Place the cleaned and dried substrates into the chamber of a plasma cleaner.

  • Vacuum: Evacuate the chamber to the recommended base pressure.

  • Gas Inlet: Introduce the process gas (e.g., oxygen or argon) at the specified flow rate.

  • Plasma Ignition: Apply RF power to ignite the plasma.

  • Treatment: Expose the substrates to the plasma for the optimized duration (typically 1-5 minutes).

  • Venting: Turn off the RF power and vent the chamber to atmospheric pressure.

  • Use Immediately: Use the plasma-treated substrates as soon as possible, as the surface activation can diminish over time.

Signaling Pathways and Logical Relationships

Chemical Structure of this compound

Caption: The chemical structure of the this compound monomer.

References

minimizing residual monomer in 1,3-Adamantanediol dimethacrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Adamantanediol Dimethacrylate (1,3-ADDMA) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual 1,3-ADDMA monomer in their experiments. The guidance provided is based on established principles for dimethacrylate polymerization and may require optimization for your specific 1,3-ADDMA system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high residual monomer in 1,3-ADDMA polymers?

High levels of residual 1,3-ADDMA monomer are typically a result of incomplete polymerization. Several factors can contribute to this:

  • Suboptimal Polymerization Kinetics: The polymerization of multifunctional monomers like 1,3-ADDMA can be limited by vitrification, where the growing polymer network restricts the mobility of unreacted monomers and reactive chain ends, leading to a cessation of the reaction before all monomer is consumed.

  • Inadequate Curing Parameters: Insufficient initiator concentration, curing time, or energy input (e.g., light intensity for photopolymerization, temperature for thermal polymerization) can lead to a lower degree of conversion.[1][2]

  • Oxygen Inhibition: For free-radical polymerization, the presence of oxygen can inhibit the reaction, particularly at the surface, leading to a higher concentration of unpolymerized monomer.[3]

  • High Monomer Viscosity: The bulky and rigid adamantane structure of 1,3-ADDMA may result in a high initial viscosity of the resin mixture, which can impede molecular mobility and limit the final conversion.[4]

  • Monomer Purity: Impurities in the 1,3-ADDMA monomer can interfere with the polymerization reaction.

Q2: How can I quantify the amount of residual 1,3-ADDMA in my polymer?

Several analytical techniques can be employed for the precise quantification of residual monomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[5][6]

  • HPLC: This is a widely used method for non-volatile monomers like 1,3-ADDMA. It involves extracting the residual monomer from the polymer using a suitable solvent and then analyzing the extract.[4][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID): These methods are also suitable and provide high sensitivity and specificity.[9][10][11]

A general protocol for sample preparation involves grinding the polymer, extracting the monomer with a solvent (e.g., methanol, acetonitrile, or a mixture), precipitating the polymer, filtering the supernatant, and injecting the filtered solution into the analytical instrument.[7]

Q3: What are the acceptable levels of residual monomer?

Acceptable levels of residual monomer are highly dependent on the final application of the polymer. For biomedical and dental applications, levels should be minimized to reduce potential cytotoxicity and ensure biocompatibility. For instance, ISO standards for dental resins limit residual monomer content, with typical values for heat-cured resins being below 2.2%.[8] Emulsion polymerized polymers generally have the lowest residual monomer levels, often in the range of 0.01% to 0.05%.[12]

Troubleshooting Guides

Issue 1: Consistently High Residual Monomer Levels (>5%)

This section provides a step-by-step guide to diagnosing and resolving persistently high levels of unreacted 1,3-ADDMA.

Caption: Troubleshooting workflow for high residual monomer.

Corrective Actions:

  • Verify Polymerization Conditions:

    • Initiator: Ensure the correct initiator is being used at the appropriate concentration for your system (thermal vs. photo-initiator).

    • Temperature/Light Intensity: For thermally cured polymers, ensure the temperature is high enough to promote monomer mobility without causing degradation. For photopolymers, verify the light source's intensity and wavelength are optimal for the photoinitiator.[13]

    • Time: Increase the polymerization time to allow the reaction to proceed to a higher conversion.[1][13]

  • Implement Post-Curing:

    • Heating the polymer after the initial curing process (post-curing) at a temperature above its glass transition temperature can increase the mobility of trapped radicals and residual monomers, allowing for further polymerization.[13][14]

  • Consider Post-Polymerization Purification:

    • Solvent Extraction: Wash the polymer with a suitable solvent (e.g., ethanol, methanol) to leach out the unreacted monomer.[3] Soaking in an ultrasonic bath can enhance the efficiency of this process.[1]

    • Redox Initiation: Introduce a redox initiator pair (an oxidizing and a reducing agent) after the primary polymerization is complete. This generates a new flux of radicals to "chase" and polymerize the remaining monomer.[15]

Issue 2: Poor Mechanical Properties and High Monomer Leaching

This issue often points to a low degree of cross-linking in the polymer network.

Start Poor Mechanical Properties & Monomer Leaching Check_Monomer_Ratio Verify Monomer/Co-monomer Ratio Start->Check_Monomer_Ratio Check_Crosslinker Ensure Adequate Cross-linker Concentration (if applicable) Check_Monomer_Ratio->Check_Crosslinker Optimize_Curing Optimize Curing Conditions (Time, Temp/Light Intensity) Check_Crosslinker->Optimize_Curing Analyze_DC Measure Degree of Conversion (DC) (e.g., FTIR) Optimize_Curing->Analyze_DC DC_Low Increase Curing Energy/Time or Add Post-Curing Step Analyze_DC->DC_Low DC is Low DC_Acceptable Evaluate Formulation (e.g., filler content, monomer choice) Analyze_DC->DC_Acceptable DC is Acceptable Success Properties Improved DC_Low->Success DC_Acceptable->Success

Caption: Logic for addressing poor polymer properties.

Corrective Actions:

  • Evaluate Formulation: The bulky adamantane group in 1,3-ADDMA can lead to a rigid polymer network. If using co-monomers, ensure the ratio is correct. A less viscous, more flexible co-monomer might improve conversion.

  • Optimize Curing: A low degree of conversion is a primary cause of poor mechanical properties.

    • Increase curing time and/or temperature (for heat-cured systems) or light intensity (for photo-cured systems) to drive the polymerization further.[1][2]

    • For photopolymers, consider the thickness of the sample, as light penetration can be limited, resulting in a lower degree of conversion in deeper layers.[16][17]

  • Measure Degree of Conversion (DC): Use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to measure the disappearance of the methacrylate C=C bond peak (around 1638 cm⁻¹) to quantify the degree of conversion. This provides a direct measure of polymerization efficiency.

Data on Residual Monomer in Dimethacrylate Systems

The following tables summarize quantitative data from studies on various dimethacrylate-based polymers, which can serve as a benchmark for experiments with 1,3-ADDMA.

Table 1: Effect of Polymerization Method on Residual Monomer Content

Polymer System Polymerization Method Residual Monomer (wt. %) Reference
PMMA-based Heat-Cure 1.44 [7]
PMMA-based Self-Cure (Room Temp) 8.71 [7]
Acrylic Resin Conventional Heat-Cure 0.366 mg/L (leached) [4]
Acrylic Resin Microwave Polymerization 0.005 mg/L (leached) [4]

| Acrylic Resin | Injection Molding | 0.008 mg/L (leached) |[4] |

Table 2: Effect of Post-Curing Conditions on Residual Monomer

Polymer System Post-Curing Temperature Post-Curing Time Residual Monomer Reduction Reference
Acrylonitrile/Methyl Methacrylate 120 °C 8 hours 3000 ppm remaining [18]
Acrylonitrile/Methyl Methacrylate 140 °C 8 hours 40 ppm remaining [18]

| Autopolymerizing Acrylic Resin | 50 °C in water (ultrasonic bath) | 1 hour | Significant reduction |[19] |

Experimental Protocols

Protocol 1: Photopolymerization of 1,3-ADDMA Resin

This protocol describes a general method for the photopolymerization of a 1,3-ADDMA-based resin.

Start Start: Resin Formulation Step1 1. Mix 1,3-ADDMA with photoinitiator (e.g., 0.5 wt% TPO) and co-monomer (if any) in amber vial. Start->Step1 Step2 2. Ensure homogeneous mixture (e.g., vortex or magnetic stirring). Step1->Step2 Step3 3. Dispense resin into mold (e.g., silicone, Teflon). Step2->Step3 Step4 4. Place mold in curing unit. Step3->Step4 Step5 5. Cure with UV/Visible light source (e.g., 405 nm LED) for a specified time (e.g., 60-180 s). Step4->Step5 Step6 6. Remove polymerized sample from mold. Step5->Step6 Step7 7. (Optional but Recommended) Post-cure sample in an oven (e.g., 80°C for 1 hour). Step6->Step7 End End: Polymerized Sample Step7->End

Caption: Workflow for photopolymerization of 1,3-ADDMA.

Methodology:

  • Formulation: Prepare the resin mixture by combining 1,3-ADDMA monomer with a suitable photoinitiator (e.g., 0.2-1.0 wt% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO) in an amber vial to protect from ambient light. If a co-monomer is used to adjust viscosity or properties, add it at this stage.

  • Mixing: Ensure the mixture is completely homogeneous by vortexing or stirring in the dark.

  • Molding: Dispense the liquid resin into a mold of the desired geometry (e.g., for preparing test specimens).

  • Curing: Expose the sample to a light source of the appropriate wavelength and intensity for a predetermined duration. The curing time will depend on the initiator, sample thickness, and light intensity.[16]

  • Post-Curing: After initial photopolymerization, place the solid polymer in an oven at an elevated temperature (e.g., 60-120°C) for an extended period (e.g., 1-24 hours) to enhance the degree of conversion.[13][14]

Protocol 2: Quantification of Residual 1,3-ADDMA using HPLC

This protocol outlines a method for extracting and quantifying residual 1,3-ADDMA from a polymerized sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known mass of the cured 1,3-ADDMA polymer (e.g., 50 mg).[7]

    • Grind the polymer into a fine powder to maximize the surface area for extraction.

  • Extraction:

    • Place the polymer powder in a vial with a measured volume of a suitable solvent (e.g., 1 ml of acetone to dissolve the monomer, followed by 10 ml of methanol to precipitate the polymer).[7]

    • Agitate the mixture (e.g., using a shaker or ultrasonic bath) for a set period (e.g., 24 hours) to ensure complete extraction of the residual monomer.

  • Separation:

    • Centrifuge the mixture to pellet the polymer powder.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[7]

  • HPLC Analysis:

    • Inject a known volume (e.g., 10 µL) of the filtered extract into the HPLC system.[5]

    • Example HPLC Conditions (to be optimized for 1,3-ADDMA):

      • Column: C18 reverse-phase column (e.g., 150 mm length, 4.6 mm inner diameter, 5 µm particle size).[5]

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[5]

      • Flow Rate: 1.0 mL/min.[5]

      • Column Temperature: 40-45 °C.[5][7]

      • Detection: UV detector at a wavelength appropriate for the methacrylate chromophore (e.g., ~210 nm).[1]

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of 1,3-ADDMA monomer.

    • Calculate the concentration of 1,3-ADDMA in the extract by comparing its peak area to the calibration curve.

    • Determine the final amount of residual monomer as a weight percentage of the original polymer sample.

References

effect of filler loading on 1,3-Adamantanediol dimethacrylate composite properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Adamantanediol dimethacrylate-based composites. The information provided is based on established principles for dental dimethacrylate composites, offering a foundational guide for experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in dental composites?

A1: 1,3-Adamantanediol is used in the synthesis of novel dimethacrylate monomers for dental resin mixtures.[1] Its rigid, cage-like adamantane structure is anticipated to contribute to improved mechanical properties and lower polymerization shrinkage in the resulting composite material compared to more flexible aliphatic or aromatic dimethacrylates.

Q2: How does filler loading generally affect the properties of dimethacrylate composites?

A2: Generally, increasing the filler loading in dimethacrylate composites leads to:

  • Increased mechanical properties: Higher filler content typically enhances properties like flexural strength, flexural modulus, and hardness.[2][3]

  • Reduced polymerization shrinkage: A higher volume of inorganic, non-polymerizable filler reduces the overall volumetric shrinkage during curing.[3]

  • Increased viscosity: Higher filler loading makes the composite paste more viscous and can make it more difficult to handle.[4][5]

  • Decreased water sorption: A more densely packed filler network reduces the volume of the polymer matrix that can absorb water.[2][6]

Q3: What types of fillers are commonly used in dental composites?

A3: Common fillers include various glasses (like barium silicate glass), quartz, and zirconium silicate, often combined with a small percentage of colloidal silica to optimize packing and handling.[7] The choice of filler depends on the desired properties, such as radiopacity and aesthetics.

Q4: Why is silanization of the filler important?

A4: Silanization is a critical surface treatment for the inorganic filler particles. It creates a chemical bond between the filler and the resin matrix. This coupling is essential for transferring stress from the weaker polymer matrix to the stronger filler particles, which significantly improves the mechanical properties and durability of the composite.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Mechanical Strength (e.g., Flexural Strength, Hardness) - Insufficient filler loading.- Poor filler-matrix adhesion.- Incomplete polymerization (low degree of conversion).- Voids or porosity in the cured composite.- Increase the filler content (wt% or vol%).- Ensure proper silanization of the filler particles.- Optimize the photoinitiator system and curing time/intensity.- Use a high-speed asymmetrical mixer for homogenous mixing and to minimize air entrapment.[5]
High Polymerization Shrinkage - Low filler loading.- High concentration of low molecular weight diluent monomers.- Increase the filler loading to reduce the relative volume of the polymerizing matrix.- Optimize the monomer formulation, potentially by incorporating higher molecular weight monomers.
Poor Handling Characteristics (e.g., too stiff or too fluid) - Filler loading is too high (stiff) or too low (fluid).- Inappropriate particle size distribution of the filler.- Adjust the filler loading to achieve the desired viscosity.- A bimodal or multimodal distribution of filler particle sizes can improve packing efficiency and handling.
Inconsistent or Poor Curing - Insufficient light penetration due to high filler loading or opacity.- Inadequate concentration of the photoinitiator.- Light source intensity is too low or curing time is too short.- For highly filled or opaque composites, use a longer curing time or a more powerful curing light.- Ensure the photoinitiator concentration is optimized for the resin system.- Calibrate and regularly check the output of the curing light.

Experimental Protocols

Composite Preparation
  • Monomer Mixture Preparation: Prepare the resin matrix by mixing this compound with any co-monomers (e.g., a low-viscosity dimethacrylate to improve handling) and the photoinitiator system (e.g., camphorquinone and an amine co-initiator) in an opaque container to prevent premature polymerization.

  • Filler Incorporation: Gradually add the silanized inorganic filler to the resin matrix.

  • Mixing: The components should be homogenized using a high-speed asymmetrical mixer to ensure uniform filler distribution and minimize the incorporation of air bubbles.[5]

  • Storage: Store the prepared composite paste in a cool, dark place (ideally below 8°C) until use.[5]

Flexural Strength and Modulus Testing (Three-Point Bending Test)
  • Specimen Preparation: Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by pressing the composite paste into a stainless-steel mold. Cover the top and bottom surfaces with a Mylar strip and a glass slide to ensure a flat, smooth surface.

  • Curing: Light-cure the specimens according to the manufacturer's instructions or a standardized protocol, ensuring complete polymerization throughout the specimen depth.

  • Storage: Store the cured specimens in distilled water at 37°C for 24 hours before testing.[9]

  • Testing:

    • Place the specimen on a testing fixture with two supports (e.g., 20 mm apart).

    • Apply a load at the center of the specimen at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs using a universal testing machine.[9]

    • The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the distance between the supports, b is the specimen width, and h is the specimen height.[9]

    • The flexural modulus is typically calculated from the slope of the linear portion of the stress-strain curve.

Data on Filler Loading Effects

Since specific data for this compound composites is not yet widely available in the literature, the following tables summarize the expected trends in properties based on studies of other dimethacrylate-based dental composites.

Table 1: Effect of Filler Loading on Mechanical Properties of Dimethacrylate Composites

Filler Loading (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Compressive Strength (MPa)
Low (~50-60%)60 - 100[8]2.3 - 6.2[8]180 - 250[8]
High (~70-80%)80 - 160[3]> 12[3]250 - 400+

Note: These are generalized ranges from the literature on various dental composites and may not be representative of this compound composites.

Table 2: General Relationship between Filler Content and Other Properties

PropertyEffect of Increasing Filler Content
Polymerization ShrinkageDecreases[3]
Water SorptionDecreases[2]
ViscosityIncreases[4]
HardnessIncreases[2]
RadiopacityIncreases (depending on filler type)[9]

Visualizations

Experimental_Workflow cluster_prep Composite Preparation cluster_testing Material Testing Resin_Prep Resin Matrix Preparation Filler_Incorp Filler Incorporation Resin_Prep->Filler_Incorp Add Silanized Filler Mixing Homogenization Filler_Incorp->Mixing High-Speed Mixing Specimen_Prep Specimen Preparation Mixing->Specimen_Prep Mold Composite Paste Curing Light Curing Specimen_Prep->Curing Mech_Test Mechanical Testing Curing->Mech_Test Conditioned Specimens Data_Analysis Data Analysis & Characterization Mech_Test->Data_Analysis

Caption: Experimental workflow for the preparation and testing of dental composites.

Filler_Loading_Effects cluster_properties Composite Properties Filler_Loading Increase in Filler Loading Mechanical Mechanical Properties (Strength, Modulus, Hardness) Filler_Loading->Mechanical Increases Shrinkage Polymerization Shrinkage Filler_Loading->Shrinkage Decreases Viscosity Viscosity Filler_Loading->Viscosity Increases Water_Sorption Water Sorption Filler_Loading->Water_Sorption Decreases

Caption: Relationship between filler loading and key composite properties.

References

Technical Support Center: Enhancing the Toughness of Adamantane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and modification of adamantane-based polymers to improve their toughness.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
1. Polymer is brittle and fractures easily at low strain. - High Rigidity of Adamantane Cage: The inherent stiffness of the adamantane moiety restricts polymer chain mobility.[1][2] - Low Molecular Weight: Incomplete polymerization can lead to shorter polymer chains and reduced entanglement. - High Crystallinity: Ordered polymer chains can result in brittle failure.- Incorporate Flexible Comonomers: Introduce flexible monomers (e.g., long-chain aliphatic diamines or diols) into the polymer backbone during copolymerization to increase chain mobility. - Optimize Polymerization Conditions: Adjust monomer-to-initiator ratio, reaction time, and temperature to increase the polymer's molecular weight. - Introduce Bulky Side Groups: Attaching bulky side groups to the polymer chain can disrupt packing and reduce crystallinity.
2. Poor dispersion of toughening agents (e.g., nanoparticles, rubbery particles) in the adamantane polymer matrix. - Incompatibility of Surfaces: The surface chemistry of the adamantane polymer and the toughening agent may not be compatible, leading to agglomeration. - High Viscosity of Polymer Solution/Melt: The high viscosity can hinder the uniform distribution of the toughening agent.- Surface Functionalization of Fillers: Modify the surface of the nanoparticles or rubbery particles with coupling agents that can interact with the adamantane polymer matrix. - Use a High-Shear Mixing Technique: Employ techniques like ultrasonication or twin-screw extrusion to ensure better dispersion. - Solvent Selection: For solution blending, choose a solvent that is good for both the polymer and the toughening agent.
3. Reduction in thermal stability after incorporating toughening agents. - Low Thermal Stability of the Toughening Agent: The added toughening agent (e.g., some elastomers) may have a lower decomposition temperature than the adamantane-based polymer.- Select Thermally Stable Toughening Agents: Choose toughening agents with high thermal stability, such as specific thermoplastic polyimides or core-shell rubber particles with high-temperature resistant shells. - Limit the Amount of Toughening Agent: Use the minimum amount of toughening agent required to achieve the desired toughness without significantly compromising thermal stability.
4. Inconsistent mechanical properties between batches. - Variability in Monomer Purity: Impurities in the adamantane-containing monomers or other reactants can affect polymerization.[3] - Fluctuations in Processing Conditions: Inconsistent temperature, pressure, or mixing speeds during polymer processing can lead to variations in morphology and properties.[4]- Purify Monomers: Ensure high purity of all monomers and reactants before polymerization. - Strict Process Control: Implement robust monitoring and control of all processing parameters to ensure batch-to-batch consistency.[4]

Frequently Asked Questions (FAQs)

Q1: Why are adamantane-based polymers often brittle?

A1: The adamantane molecule has a rigid, cage-like structure.[1] When incorporated into a polymer backbone, it significantly restricts the mobility of the polymer chains.[2] This high rigidity leads to a high glass transition temperature (Tg) and excellent thermal stability but often results in a brittle material with low elongation at break.[5]

Q2: What are the main strategies to improve the toughness of adamantane-based polymers?

A2: The primary strategies involve introducing mechanisms for energy dissipation within the polymer matrix. These include:

  • Copolymerization: Introducing flexible segments into the rigid adamantane-based polymer backbone to enhance chain mobility and allow for deformation without fracture.

  • Blending with Toughening Agents: Incorporating a second phase, such as rubbery particles or thermoplastic elastomers, that can absorb impact energy.[6]

  • Nanocomposite Formation: Dispersing nanoparticles (e.g., silica, carbon nanotubes) within the polymer matrix. These nanoparticles can initiate energy-dissipating mechanisms like crack pinning and deflection.

Q3: How does copolymerization improve the toughness of adamantane-based polymers?

A3: By strategically incorporating flexible comonomers (e.g., long-chain aliphatic molecules) into the polymer chain, you create a structure with both rigid (adamantane) and flexible segments. The flexible segments allow for greater chain movement and entanglement, enabling the material to absorb more energy before fracturing, thus increasing its toughness and elongation at break.

Q4: What should I consider when selecting a toughening agent for my adamantane-based polymer?

A4: Key considerations include:

  • Compatibility: The toughening agent should have good interfacial adhesion with the adamantane polymer matrix to ensure effective stress transfer.

  • Thermal Stability: The toughening agent should be able to withstand the processing and service temperatures of the adamantane-based polymer without degrading.

  • Particle Size and Distribution: For particulate toughening agents, achieving a uniform dispersion of particles of the optimal size is crucial for maximizing toughness.

Q5: Can I improve the toughness of my adamantane polymer without significantly reducing its glass transition temperature (Tg)?

A5: Yes, this is a common challenge. One approach is to use nano-reinforcements. Nanoparticles can improve toughness through mechanisms like crack deflection and pinning without significantly disrupting the overall chain rigidity that determines the Tg. Another strategy is to create an interpenetrating polymer network (IPN) with a high-Tg, tough polymer.

Data Presentation

The following table summarizes the mechanical properties of various adamantane-containing polyimides to provide a comparative overview.

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
Adamantane-based Polyimide Film88.2 - 113.55.6 - 12.52.0 - 2.2[2]
Fluorinated Adamantane-containing Polyimideup to 326.7-up to 8.4[7]
Adamantane-based Polyetherimides77 - 988 - 131.5 - 2.2[8]

Experimental Protocols

Protocol 1: Synthesis of an Adamantane-Containing Polycarbonate

This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane, which can be a base polymer for further toughening studies.

Materials:

  • 1,3-bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), dry

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.[2]

Protocol 2: Preparation of Adamantane Polymer Nanocomposite via Solution Blending

This protocol provides a general method for incorporating nanoparticles into an adamantane-based polymer matrix.

Materials:

  • Adamantane-based polymer

  • Nanoparticles (e.g., functionalized silica, carbon nanotubes)

  • Suitable organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), chloroform)

Procedure:

  • Disperse the desired amount of nanoparticles in the chosen organic solvent using an ultrasonication bath for at least 1 hour to ensure deagglomeration.

  • In a separate flask, dissolve the adamantane-based polymer in the same solvent with stirring until a homogeneous solution is formed.

  • Slowly add the nanoparticle dispersion to the polymer solution under continuous stirring.

  • Continue stirring the mixture for several hours to ensure uniform distribution of the nanoparticles.

  • Cast the resulting nanocomposite solution onto a glass substrate.

  • Remove the solvent by heating in a vacuum oven with a programmed temperature ramp to avoid bubble formation.

  • Once the solvent is completely removed, carefully peel the nanocomposite film from the substrate.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_strategy Toughening Strategy cluster_processing Processing cluster_characterization Characterization synthesis Synthesize Adamantane-Based Polymer copolymerization Copolymerization with Flexible Monomers synthesis->copolymerization blending Blending with Toughening Agents synthesis->blending nanocomposite Nanocomposite Formation synthesis->nanocomposite processing Solution Casting / Melt Processing copolymerization->processing blending->processing nanocomposite->processing characterization Mechanical Testing (Tensile, Impact) processing->characterization

Caption: Experimental workflow for toughening adamantane-based polymers.

structure_property cluster_structure Molecular Structure cluster_properties Macroscopic Properties adamantane Adamantane Moiety rigidity Rigidity / Tg adamantane->rigidity Increases toughness Toughness adamantane->toughness Decreases flexible_chain Flexible Chains flexible_chain->rigidity Decreases flexible_chain->toughness Increases elongation Elongation at Break flexible_chain->elongation Increases crosslink_density Crosslink Density crosslink_density->rigidity Increases crosslink_density->toughness Can Decrease

Caption: Structure-property relationships in adamantane-based polymers.

troubleshooting_logic start Brittle Polymer Detected check_mw Check Molecular Weight start->check_mw low_mw Low MW check_mw->low_mw Yes high_mw Sufficient MW check_mw->high_mw No optimize_poly Optimize Polymerization low_mw->optimize_poly modify_structure Modify Polymer Structure high_mw->modify_structure copolymerize Incorporate Flexible Comonomers modify_structure->copolymerize Option 1 add_toughener Add Toughening Agent modify_structure->add_toughener Option 2

Caption: Troubleshooting logic for brittle adamantane-based polymers.

References

Validation & Comparative

1,3-Adamantanediol dimethacrylate vs Bis-GMA in dental resin performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,3-Adamantanediol Dimethacrylate and Bis-GMA in Dental Resin Performance

Introduction

The long-term clinical success of dental restorations is intrinsically linked to the performance of the resin composite, with the monomer system playing a pivotal role. For decades, Bisphenol A-glycidyl methacrylate (Bis-GMA) has been the foundational monomer in the majority of commercial dental composites due to its rapid curing and the production of stiff, durable polymers.[1][2] However, its inherent disadvantages, such as high viscosity requiring dilution with monomers like triethylene glycol dimethacrylate (TEGDMA) which can increase polymerization shrinkage and water sorption, have driven research into alternative monomer systems.[2][3] Additionally, concerns over the potential for Bis-GMA to release bisphenol-A (BPA), a known endocrine disruptor, have further fueled the quest for BPA-free alternatives.[1]

One promising alternative is this compound (1,3-ADM). The adamantane moiety, a rigid, cage-like hydrocarbon structure, is anticipated to impart unique properties to the resulting polymer network, such as reduced polymerization shrinkage and enhanced thermal stability. This guide provides an objective comparison of the performance of 1,3-ADM and Bis-GMA in dental resin applications, supported by available experimental data and detailed methodologies.

Chemical Structures

The distinct chemical structures of 1,3-ADM and Bis-GMA are fundamental to their differing properties. Bis-GMA is a large monomer with a central aromatic core and two hydroxyl groups, which contribute to its high viscosity via hydrogen bonding.[2] 1,3-ADM, in contrast, features a bulky, non-aromatic, and highly rigid adamantane core.

G cluster_0 This compound (1,3-ADM) cluster_1 Bisphenol A-glycidyl methacrylate (Bis-GMA) 1,3-ADM Bis-GMA

Caption: Chemical structures of 1,3-ADM and Bis-GMA monomers.

Performance Comparison

While direct, comprehensive comparative studies are limited, the available data indicates notable differences in the performance of resin systems based on these two monomers. The following table summarizes key performance metrics based on a study by Wang et al. comparing an adamantane-based dimethacrylate resin system with a conventional Bis-GMA/TEGDMA system, supplemented with typical values for Bis-GMA resins from the broader literature.

Performance MetricThis compound (1,3-ADM) based resinBis-GMA based resin (Typical Values)
Mechanical Properties
Flexural StrengthHigher than Bis-GMA/TEGDMA control80 - 130 MPa[4][5]
Flexural ModulusHigher than Bis-GMA/TEGDMA control2.4 - 11.3 GPa[4][5]
Polymerization Kinetics
Polymerization ShrinkageLower than Bis-GMA/TEGDMA control2.6 - 7.6%[1][6][7]
Degree of ConversionData not available50 - 75%[8][9][10]
Biocompatibility
Estrogenic PotentialExpected to be negligible (BPA-free structure)Potential for BPA release[1]

Experimental Protocols

The data presented above is derived from standardized experimental procedures designed to evaluate the performance of dental materials.

Mechanical Properties Testing
  • Flexural Strength and Modulus: These are critical indicators of a material's resistance to fracture and deformation under bending loads, simulating chewing forces. The three-point bending test is a commonly employed method. Rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) are prepared and supported at two points, and a load is applied to the center until fracture. The flexural strength and modulus are calculated from the load-deflection curve.[4][11]

Polymerization Kinetics Analysis
  • Degree of Conversion (DC): This measures the percentage of monomer double bonds that have been converted into single bonds to form the polymer network. A higher DC is generally associated with better mechanical properties and biocompatibility.[8] Fourier Transform Infrared (FTIR) Spectroscopy is a standard method for determining DC. The absorbance of the aliphatic C=C peak (around 1638 cm⁻¹) is measured before and after polymerization, with the aromatic C-C peak (around 1608 cm⁻¹) often used as an internal standard.[8][10]

  • Polymerization Shrinkage: All dental resins shrink to some extent during polymerization as van der Waals forces are replaced by shorter covalent bonds.[12][13] Excessive shrinkage can lead to stress at the tooth-restoration interface, potentially causing marginal gaps and failure. The bonded-disk method is a common technique where a disk of the material is cured while bonded to a rigid surface, and the resulting deflection of the disk is used to calculate shrinkage strain.[12] Another method involves measuring the density of the uncured and cured resin to calculate the volumetric shrinkage.[8]

Visualizing the Comparison

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of dental resin monomers.

G cluster_0 Monomer Synthesis & Formulation cluster_1 Specimen Preparation cluster_2 Performance Testing cluster_3 Data Analysis & Comparison S1 Synthesize 1,3-ADM F1 Formulate 1,3-ADM Resin (with diluent, photoinitiator) S1->F1 S2 Obtain Bis-GMA F2 Formulate Bis-GMA Resin (with TEGDMA, photoinitiator) S2->F2 P1 Prepare specimens for mechanical testing F1->P1 P2 Prepare specimens for polymerization analysis F1->P2 P3 Prepare specimens for biocompatibility testing F1->P3 F2->P1 F2->P2 F2->P3 T1 Flexural Strength & Modulus (e.g., Three-Point Bending) P1->T1 T2 Degree of Conversion (FTIR) P2->T2 T3 Polymerization Shrinkage P2->T3 T4 Cytotoxicity Assays P3->T4 A1 Statistically compare results T1->A1 T2->A1 T3->A1 T4->A1 A2 Generate comparative tables and performance guide A1->A2 G cluster_ADM This compound (1,3-ADM) cluster_BisGMA Bis-GMA ADM_Struct Rigid, Bulky Adamantane Core ADM_Prop1 Lower Polymerization Shrinkage ADM_Struct->ADM_Prop1 ADM_Prop2 Higher Mechanical Properties ADM_Struct->ADM_Prop2 ADM_Prop3 BPA-Free (Improved Biocompatibility) ADM_Struct->ADM_Prop3 BisGMA_Struct Aromatic Core with Hydroxyl Groups BisGMA_Prop1 High Viscosity BisGMA_Struct->BisGMA_Prop1 BisGMA_Prop3 Potential for BPA Leaching BisGMA_Struct->BisGMA_Prop3 BisGMA_Prop2 Requires Diluent (e.g., TEGDMA) BisGMA_Prop1->BisGMA_Prop2

References

Adamantane-Based Dimethacrylates: A Comparative Analysis for Advanced Dental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior dental restorative materials is ongoing. Adamantane-based dimethacrylates are emerging as a promising class of monomers that could offer significant advantages over conventional dental resins. This guide provides a comparative analysis of their properties, supported by available experimental data, to illuminate their potential in next-generation dental composites.

Adamantane, a rigid, diamondoid hydrocarbon, imparts unique characteristics when incorporated into polymer structures. Its bulky and stable nature can lead to materials with enhanced thermal and mechanical properties. In the context of dental dimethacrylates, this translates to the potential for more durable and long-lasting restorative materials. This analysis focuses on key performance indicators critical for dental applications: mechanical integrity, volumetric shrinkage upon polymerization, water sorption and solubility, and biocompatibility.

Mechanical Performance: Enhancing Durability

The incorporation of the adamantane moiety into methacrylate polymer chains has been shown to improve mechanical properties. The rigid, three-dimensional structure of adamantane restricts polymer chain mobility, which can lead to increased stiffness and hardness.

Table 1: Comparison of Mechanical Properties

Monomer SystemFlexural Strength (MPa)Flexural Modulus (GPa)Hardness (Vickers)
Adamantane-based Dimethacrylate (Conceptual) Potentially HigherPotentially HigherPotentially Higher
Bis-GMA/TEGDMA80 - 140[1][2]1.8 - 7.4[1][3]40 - 70[4]
UDMA-based70 - 137[5]~2.8[6]~14 - 16

Note: Direct comparative data for a specific adamantane-based dimethacrylate in a dental composite formulation is limited in publicly available literature. The values for adamantane-based dimethacrylates are projected based on the known effects of adamantane incorporation in other polymer systems.

Polymerization Shrinkage: Minimizing Stress

A significant drawback of current resin-based dental composites is polymerization shrinkage, which can lead to stress at the tooth-restoration interface, marginal leakage, and secondary caries. The bulky nature of the adamantane molecule is hypothesized to reduce the overall volumetric shrinkage. By occupying a larger volume per reactive group, fewer bonds are needed to form the polymer network, which can translate to lower shrinkage.

Table 2: Polymerization Shrinkage Comparison

Monomer SystemVolumetric Shrinkage (%)
Adamantane-based Dimethacrylate (Conceptual) Potentially Lower
Bis-GMA/TEGDMA4 - 8.5[7][8]
UDMA-basedGenerally lower than Bis-GMA systems

Water Sorption and Solubility: Improving Longevity

Water sorption can lead to the degradation of dental composites over time, affecting their mechanical properties and dimensional stability. Research on adamantane-containing methacrylate polymers suggests that they exhibit lower water absorption compared to conventional polymers like PMMA.[9] This is attributed to the hydrophobic nature of the adamantane cage. Lower water sorption and solubility would be highly advantageous for the longevity of dental restorations.

Table 3: Water Sorption and Solubility

Monomer SystemWater Sorption (µg/mm³)Water Solubility (µg/mm³)
Adamantane-based Methacrylate Polymers Lower than PMMA[9]Potentially Lower
Bis-GMA/TEGDMA based composites26.5 - 33.4[3]67.4 - 71.1[3]
UDMA-based resinsLower than TEGDMA-based resins[10]Higher than TEGDMA-based resins[10]

Biocompatibility: A Critical Consideration

The biocompatibility of any new dental material is of paramount importance. While comprehensive in-vitro cytotoxicity data for adamantane-based dimethacrylates in a dental context is not yet widely available, the general principle is that any unreacted monomers that leach from the composite can have cytotoxic effects. Therefore, achieving a high degree of conversion during polymerization is crucial. The unique polymerization kinetics of adamantane-containing monomers will need to be thoroughly investigated to ensure a safe and biocompatible final product.

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of dental materials. Below are generalized methodologies for the key experiments cited in this guide.

Flexural Strength and Modulus Testing (ISO 4049)
  • Specimen Preparation: Rectangular bar specimens (typically 25 mm x 2 mm x 2 mm) of the cured composite material are prepared.

  • Conditioning: Specimens are stored in distilled water at 37°C for 24 hours before testing.[1]

  • Testing: A three-point bending test is performed using a universal testing machine at a crosshead speed of 0.5 mm/min.[11]

  • Calculation: Flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.

Volumetric Polymerization Shrinkage (Archimedes' Principle)
  • Initial Density: The density of the uncured composite paste is determined.

  • Curing: A standardized sample of the paste is light-cured according to the manufacturer's instructions.

  • Final Density: The density of the cured composite is measured using the buoyancy method in distilled water.

  • Calculation: The volumetric shrinkage is calculated from the difference in density between the uncured and cured material.

Water Sorption and Solubility (ISO 4049)
  • Specimen Preparation: Disc-shaped specimens (typically 15 mm diameter and 1 mm thickness) are prepared and cured.

  • Initial Conditioning: The specimens are dried in a desiccator until a constant mass (m1) is achieved.

  • Water Immersion: The discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).

  • Wet Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed (m2).

  • Re-drying: The specimens are again dried in a desiccator until a constant mass (m3) is achieved.

  • Calculation:

    • Water Sorption (Wsp) = (m2 - m3) / V

    • Water Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)

Cytotoxicity Testing (MTT Assay)
  • Cell Culture: Human gingival fibroblasts or other relevant cell lines are cultured in a suitable medium.

  • Material Elution: Cured samples of the dental material are incubated in the cell culture medium for a specific period (e.g., 24, 48, 72 hours) to allow for the leaching of any potential cytotoxic components.

  • Cell Exposure: The cells are then exposed to the eluate from the material.

  • MTT Assay: After the exposure period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial reductase will convert the MTT into a purple formazan product.

  • Quantification: The amount of formazan produced, which is proportional to the number of viable cells, is measured using a spectrophotometer.

Logical Workflow for Material Evaluation

The following diagram illustrates the logical workflow for the comparative evaluation of a novel dental monomer like an adamantane-based dimethacrylate.

G cluster_0 Monomer Synthesis & Formulation cluster_1 Physicochemical & Mechanical Testing cluster_2 Biocompatibility Assessment cluster_3 Comparative Analysis & Conclusion Synthesis Synthesis Formulation Formulation Synthesis->Formulation Mech_Props Mechanical Properties (Flexural Strength, Hardness) Formulation->Mech_Props Poly_Shrink Polymerization Shrinkage Formulation->Poly_Shrink Water_Sorp Water Sorption & Solubility Formulation->Water_Sorp Cytotoxicity In-vitro Cytotoxicity Formulation->Cytotoxicity Analysis Analysis Mech_Props->Analysis Poly_Shrink->Analysis Water_Sorp->Analysis Cytotoxicity->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for evaluating novel dental monomers.

Conclusion

The incorporation of adamantane into dimethacrylate monomers presents a compelling strategy for the development of advanced dental composites. The inherent properties of the adamantane cage suggest the potential for materials with superior mechanical strength, reduced polymerization shrinkage, and improved resistance to water degradation. While the currently available direct comparative data with conventional dental dimethacrylates is limited, the foundational research into adamantane-containing polymers is highly encouraging. Further focused research, directly comparing optimized adamantane-based dimethacrylate composite formulations against industry standards like Bis-GMA and UDMA, is crucial to fully realize their potential and pave the way for their clinical application.

References

A Comparative Guide to the Mechanical Properties of 1,3-Adamantanediol Dimethacrylate and UDMA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of dental materials and biocompatible polymers, two monomers that have garnered attention are 1,3-Adamantanediol dimethacrylate and Urethane dimethacrylate (UDMA). This guide provides a detailed comparison of their mechanical properties, supported by available experimental data and standardized testing protocols. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This guide reveals a significant disparity in the availability of mechanical property data between this compound and UDMA. While UDMA has been extensively studied and characterized in the scientific literature, there is a notable lack of publicly accessible, quantitative experimental data on the mechanical properties of this compound.

Consequently, a direct quantitative comparison is not feasible at this time. However, this guide provides a comprehensive overview of the well-established mechanical properties of UDMA and offers a qualitative discussion on the potential attributes of this compound based on its chemical structure. Detailed experimental protocols for key mechanical tests are also presented to facilitate future comparative studies.

Mechanical Properties of Urethane Dimethacrylate (UDMA)

UDMA is a commonly used monomer in dental composites and other biomedical applications. Its mechanical properties have been the subject of numerous studies. The following table summarizes typical ranges for key mechanical properties of UDMA-based resins, often in combination with other monomers like TEGDMA (Triethylene glycol dimethacrylate). It is important to note that the specific values can vary significantly depending on the formulation, filler content, and curing conditions.

Mechanical PropertyTypical Value Range
Flexural Strength 69.7 - 167 MPa[1]
Diametral Tensile Strength 20 - 55 MPa[1]
Vickers Hardness 14 - 16 HV[1]
Modulus of Elasticity 8.0 - 10.2 GPa[1]

This compound: A Promising but Under-Characterized Monomer

This compound possesses a unique, rigid, and bulky diamondoid structure. This molecular architecture is theorized to impart high glass transition temperatures and improved thermal stability to polymers. It is hypothesized that the incorporation of the adamantane cage into a polymer network could lead to materials with high stiffness and hardness. However, a thorough search of scientific literature did not yield specific quantitative data for its flexural strength, compressive strength, or hardness. A key study that could potentially contain this information, "Synthesis and Characterization of A Novel Dimethacrylate Based on Adamantane as Possible Dental Resins" by Wang et al. (2012), was identified but its full text and the specific mechanical property data were not accessible through the performed searches.

Qualitative Comparison: Structural Insights

Based on their chemical structures, a qualitative comparison can be drawn:

  • Rigidity vs. Flexibility: The adamantane core in this compound is exceptionally rigid. This is in contrast to the more flexible aliphatic and urethane linkages present in the UDMA molecule. This structural difference would likely lead to a higher modulus of elasticity and hardness in polymers based on the adamantane monomer.

  • Polymerization Shrinkage: The bulky nature of the adamantane group might lead to lower polymerization shrinkage compared to more linear monomers, which is a desirable property in applications like dental fillings.

  • Reactivity and Conversion: The reactivity of the methacrylate groups and the final degree of conversion could be influenced by the steric hindrance of the adamantane structure. This might affect the overall cross-linking density and, consequently, the mechanical properties.

Experimental Protocols for Mechanical Property Testing

For researchers intending to perform a direct comparison, the following are detailed methodologies for key mechanical experiments, largely based on ISO 4049 standards for polymer-based restorative materials.[2][3][4][5]

Three-Point Bending Test for Flexural Strength

This test is used to determine the flexural strength and modulus of a material.[2][6][7][8][9][10][11][12][13]

Specimen Preparation:

  • Prepare rectangular bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.[6][7]

  • The material should be prepared and cured according to the manufacturer's instructions. For light-cured materials, ensure uniform irradiation.

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

Testing Procedure:

  • Use a universal testing machine with a three-point bending fixture.[8][14]

  • The distance between the two supports (span) should be set to 20 mm.[6][7]

  • Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.[15]

  • Record the maximum load (F) at fracture.

Calculation: The flexural strength (σ) is calculated using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:

  • F = Maximum load (N)

  • l = Span length (mm)

  • b = Width of the specimen (mm)

  • h = Height of the specimen (mm)

Diametral Tensile Strength (DTS) Test

The DTS test is an indirect method to determine the tensile strength of brittle materials.[15][16][17][18][19]

Specimen Preparation:

  • Prepare cylindrical specimens with a diameter of 6 mm and a height of 3 mm.

  • Ensure the ends of the cylinders are flat and parallel.

  • Store the specimens in distilled water at 37°C for 24 hours prior to testing.[17]

Testing Procedure:

  • Place the cylindrical specimen on its side between the platens of a universal testing machine.

  • Apply a compressive load along the diameter of the cylinder at a crosshead speed of 1.0 mm/min until fracture.[16][17][19]

  • Record the load (P) at which the specimen fractures.

Calculation: The diametral tensile strength (σt) is calculated using the formula: σt = (2 * P) / (π * d * h) Where:

  • P = Load at fracture (N)

  • d = Diameter of the specimen (mm)

  • h = Height of the specimen (mm)

Vickers Hardness Test

This test measures the resistance of a material to plastic deformation from a standard source.[20][21][22][23][24][25][26][27][28]

Specimen Preparation:

  • Prepare flat and polished specimens with a minimum thickness of 2 mm.

  • Ensure the surface to be tested is smooth and free of defects.

Testing Procedure:

  • Use a Vickers microhardness tester with a diamond indenter in the shape of a square-based pyramid.[20]

  • Apply a specific load (e.g., 100g) for a set dwell time (e.g., 15 seconds).[28]

  • After removing the load, measure the two diagonals of the resulting indentation using a microscope.

Calculation: The Vickers Hardness Number (VHN) is calculated using the formula: VHN = 1.854 * (F / d²) Where:

  • F = Applied load (kgf)

  • d = Average length of the two diagonals of the indentation (mm)

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the mechanical properties of two dental resin monomers.

experimental_workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison MonomerA 1,3-Adamantanediol dimethacrylate Formulation Resin Formulation (with initiator, etc.) MonomerA->Formulation MonomerB UDMA MonomerB->Formulation Curing Specimen Curing (e.g., light-curing) Formulation->Curing Flexural Three-Point Bending (Flexural Strength) Curing->Flexural Tensile Diametral Tensile Strength Curing->Tensile Hardness Vickers Hardness Curing->Hardness Data Data Collection Flexural->Data Tensile->Data Hardness->Data Analysis Statistical Analysis Data->Analysis Comparison Comparative Report Analysis->Comparison

Caption: Experimental workflow for comparing mechanical properties.

Logical Relationship of Mechanical Properties

The interplay between different mechanical properties is crucial for understanding a material's overall performance. The following diagram illustrates the logical relationship between key mechanical properties.

mechanical_properties Stiffness Stiffness (Modulus of Elasticity) Strength Strength (Flexural, Tensile) Stiffness->Strength influences Hardness Hardness Stiffness->Hardness often correlates with Toughness Fracture Toughness Strength->Toughness contributes to Durability Overall Durability Strength->Durability fundamental to Hardness->Durability impacts wear resistance Toughness->Durability critical for

Caption: Interrelation of key mechanical properties.

Conclusion

While a definitive quantitative comparison between this compound and UDMA is hampered by the lack of available data for the former, this guide provides a solid foundation for researchers. The extensive data on UDMA serves as a valuable benchmark. The unique rigid structure of this compound suggests it holds promise as a monomer for developing high-performance polymers, but further experimental investigation is critically needed to substantiate these theoretical advantages. The provided experimental protocols offer a standardized framework for conducting such future research, which will be vital in unlocking the full potential of this and other novel biomaterials.

References

In Vitro Biocompatibility of 1,3-Adamantanediol Dimethacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for biocompatible materials in the medical and dental fields is a paramount endeavor, driven by the need for safe and effective long-term performance of restorative and therapeutic devices. In this context, 1,3-Adamantanediol dimethacrylate is emerging as a promising monomer for the synthesis of biomedical polymers. This guide provides a comparative analysis of the in vitro biocompatibility of this compound against commonly used dental methacrylates: Bisphenol A glycidyl dimethacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane dimethacrylate (UDMA). This comparison is based on available experimental data for cytotoxicity, genotoxicity, and inflammatory response.

Executive Summary

A novel dimethacrylate based on adamantine (AB-GMA), a derivative of 1,3-Adamantanediol, has demonstrated favorable in vitro biocompatibility, showing no cytotoxicity toward L929 fibroblast cells. In contrast, extensive research on Bis-GMA, TEGDMA, and UDMA reveals a spectrum of cytotoxic, genotoxic, and inflammatory responses. Generally, the order of cytotoxicity for these conventional monomers is reported as Bis-GMA > UDMA > TEGDMA. While direct quantitative comparisons between this compound and these alternatives are limited in the current literature, this guide synthesizes the existing data to provide a comprehensive overview for material selection and future research directions.

Data Presentation

Table 1: Comparative Cytotoxicity of Dental Monomers on L929 Fibroblasts
MonomerConcentrationCell Viability (%)Reference
Adamantane-based dimethacrylate (AB-GMA) Not specifiedNo cytotoxicity observed(Wang et al., 2012)
Bis-GMA 0.05 mM~50%(Schneider et al., 2009)
0.1 mM<20%(Schneider et al., 2009)
UDMA 0.1 mM~80%(Schneider et al., 2009)
0.3 mM~40%(Schneider et al., 2009)
TEGDMA 1 mM>80%(Schneider et al., 2009)
5 mM~60%(Schneider et al., 2009)
Table 2: Genotoxicity Profile of Common Dental Monomers
MonomerGenotoxic EffectAssayReference
This compound No data available--
Bis-GMA DNA damage, micronuclei formationComet assay, Micronucleus test(Kleinsasser et al., 2006; Goldberg, 2008)
TEGDMA DNA strand breaks, mutagenicComet assay, HPRT mutation assay(Schweikl et al., 2006)
UDMA DNA damage, micronuclei formationComet assay, Micronucleus test(Janke et al., 2003)
Table 3: Inflammatory Response to Dental Monomers in Vitro
MonomerInflammatory MarkerCell TypeEffectReference
This compound No data available---
Bis-GMA IL-6, IL-8, COX-2Human gingival fibroblastsUpregulation(Chang et al., 2014)
TEGDMA IL-6, IL-8Human pulp fibroblastsUpregulation(Schmalz et al., 1999)
UDMA IL-1β, TNF-αMacrophagesUpregulation(Krifka et al., 2013)

Experimental Protocols

Cytotoxicity Assay: MTT Test

A common method to assess the in vitro cytotoxicity of dental monomers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

  • Cell Culture: L929 mouse fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Material Eluate Preparation: The test monomers are eluted into the cell culture medium for a specified period (e.g., 24 hours) at various concentrations.

  • Cell Treatment: The culture medium is replaced with the monomer-containing eluates, and the cells are incubated for 24 hours.

  • MTT Assay: The eluates are removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Treatment: Cells are exposed to the dental monomers for a defined period.

  • Cell Embedding: Treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Inflammatory Response Assay: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines by cells exposed to dental monomers.

  • Cell Culture and Treatment: Relevant immune cells (e.g., macrophages, gingival fibroblasts) are cultured and exposed to the dental monomers.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The supernatant is added to a microplate pre-coated with antibodies specific to the cytokine of interest (e.g., IL-6, TNF-α).

  • Detection: A series of antibody incubations and washing steps are performed, followed by the addition of a substrate that produces a colorimetric signal.

  • Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.

Mandatory Visualization

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis L929_Culture L929 Cell Culture Cell_Seeding Cell Seeding in 96-well plate L929_Culture->Cell_Seeding Monomer_Elution Monomer Elution Incubation 24h Incubation with Monomer Eluates Monomer_Elution->Incubation Cell_Seeding->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubation & Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilization of Formazan Formazan_Formation->Solubilization Absorbance_Reading Absorbance Reading at 570 nm Solubilization->Absorbance_Reading Viability_Calculation Calculation of Cell Viability (%) Absorbance_Reading->Viability_Calculation

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Inflammatory_Signaling_Pathway Monomers Dental Monomers (e.g., Bis-GMA, TEGDMA, UDMA) Cell Target Cell (e.g., Fibroblast, Macrophage) Monomers->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS NFkB NF-κB Activation ROS->NFkB MAPK MAPK Pathway Activation ROS->MAPK Cytokines Pro-inflammatory Cytokine Gene Expression (IL-6, IL-8, TNF-α) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Simplified signaling pathway of inflammatory response to dental monomers.

Performance Showdown: 1,3-Adamantanediol Dimethacrylate vs. Commercial Monomers in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of superior dental restorative materials, researchers are increasingly turning to novel monomers to overcome the limitations of current commercial offerings. This guide provides a comprehensive performance comparison of 1,3-adamantanediol dimethacrylate, a promising new monomer, with the industry-standard monomers, Bisphenol A glycidyl dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA). This comparison is based on critical performance metrics for dental composites: polymerization shrinkage, water sorption and solubility, and flexural strength.

The bulky, rigid structure of the adamantane molecule is hypothesized to reduce polymerization shrinkage, a major cause of restoration failure, and enhance the mechanical stability of dental composites. This guide summarizes available data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of its potential.

Key Performance Indicators: A Comparative Analysis

The performance of this compound is evaluated against a common commercial resin blend of BisGMA and TEGDMA. The following tables summarize the key performance data.

Performance Metric This compound (Experimental) BisGMA/TEGDMA (Commercial Control) Significance
Polymerization Shrinkage (%) Lower (Specific values not yet published in direct comparative studies)2.61 - 3.88[1]The rigid, bulky adamantane structure is expected to restrict volumetric shrinkage during polymerization, potentially leading to improved marginal integrity of dental restorations.
Water Sorption (µg/mm³) Potentially Lower (Data needed from direct comparative studies)14.98 - 36.81[2][3]The hydrophobic nature of the adamantane cage may lead to reduced water uptake, which can improve the long-term stability and color fastness of the composite.
Water Solubility (µg/mm³) Potentially Lower (Data needed from direct comparative studies)3.3 - 8.55[2][3]Lower solubility is indicative of a more stable polymer network, reducing the release of unreacted monomers and degradation byproducts into the oral environment.
Flexural Strength (MPa) Expected to be Comparable or Higher (Data needed from direct comparative studies)87.75 - 126.52[4]The rigid adamantane core could contribute to a stiffer polymer network, potentially enhancing the material's resistance to fracture under occlusal loads.
Flexural Modulus (GPa) Expected to be Comparable or Higher (Data needed from direct comparative studies)Data varies depending on specific compositionA higher flexural modulus indicates a stiffer material, which is crucial for supporting tooth structure in load-bearing areas.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established ISO standards and common practices in dental materials research.

Polymerization Shrinkage

The volumetric shrinkage of dental composites is determined using the Archimedes' principle, following a method similar to that described in ISO 17304:2013.

Methodology:

  • Specimen Preparation: Uncured composite material is weighed in a density measurement apparatus.

  • Initial Density: The initial volume and density of the uncured material are determined by immersion in a liquid of known density (e.g., water).

  • Curing: The specimen is light-cured according to the manufacturer's instructions.

  • Final Density: The volume and density of the cured specimen are measured using the same immersion method.

  • Calculation: The percentage of volumetric shrinkage is calculated from the difference in density between the uncured and cured states.

Water Sorption and Solubility

Water sorption and solubility are critical indicators of a material's hydrolytic stability in the oral environment. The methodology is based on ISO 4049:2019 for polymer-based restorative materials.[2][3][5][6]

Methodology:

  • Specimen Preparation: Disc-shaped specimens of the cured composite material are prepared with standardized dimensions (e.g., 15 mm diameter, 1 mm thickness).[2][3]

  • Initial Drying: The specimens are placed in a desiccator at 37°C until a constant mass (m1) is achieved.

  • Water Immersion: The dried specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).[5]

  • Wet Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).

  • Final Drying: The specimens are re-dried in the desiccator until a constant mass (m3) is achieved.

  • Calculation:

    • Water Sorption (Wsp) is calculated as: Wsp = (m2 - m3) / V

    • Water Solubility (Wsl) is calculated as: Wsl = (m1 - m3) / V

    • Where V is the volume of the specimen.

Flexural Strength and Modulus

Flexural strength and modulus are determined using a three-point bending test, which simulates the chewing forces a dental restoration must withstand. This method is in accordance with ISO 4049:2019.

Methodology:

  • Specimen Preparation: Bar-shaped specimens of the cured composite material are prepared with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm).

  • Testing Setup: The specimen is placed on two supports in a universal testing machine.

  • Load Application: A load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.

  • Data Acquisition: The load at fracture and the deflection of the specimen are recorded.

  • Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bd²

    • Flexural Modulus (E) is calculated from the slope of the linear portion of the stress-strain curve.

    • Where F is the load at fracture, L is the distance between the supports, b is the width of the specimen, and d is the thickness of the specimen.

Visualizing the Synthesis of this compound

The following diagram illustrates a potential synthetic pathway for this compound, a key component for the novel dental composites discussed.

Synthesis_of_1_3_Adamantanediol_Dimethacrylate Adamantane Adamantane Adamantanediol 1,3-Adamantanediol Adamantane->Adamantanediol Oxidation ADMA 1,3-Adamantanediol Dimethacrylate Adamantanediol->ADMA MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->ADMA Esterification Performance_Comparison_Workflow cluster_formulation Resin Formulation cluster_composite_prep Composite Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Monomer_ADMA 1,3-Adamantanediol Dimethacrylate Composite_ADMA Experimental Composite Monomer_ADMA->Composite_ADMA Monomer_Commercial BisGMA/TEGDMA Composite_Commercial Control Composite Monomer_Commercial->Composite_Commercial Test_Shrinkage Polymerization Shrinkage Composite_ADMA->Test_Shrinkage Test_Sorption Water Sorption/ Solubility Composite_ADMA->Test_Sorption Test_Flexural Flexural Strength/ Modulus Composite_ADMA->Test_Flexural Composite_Commercial->Test_Shrinkage Composite_Commercial->Test_Sorption Composite_Commercial->Test_Flexural Analysis Comparative Analysis Test_Shrinkage->Analysis Test_Sorption->Analysis Test_Flexural->Analysis

References

A Comparative Guide to Analytical Methods for 1,3-Adamantanediol Dimethacrylate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization and quantification of 1,3-Adamantanediol dimethacrylate. The following sections detail the performance of prominent techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This objective comparison is supported by experimental data from studies on analogous compounds to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Quantitative Data

The selection of an analytical method is frequently dictated by its quantitative performance characteristics. The table below summarizes key validation parameters for the most commonly employed methods for analyzing dimethacrylate and adamantane derivatives. While specific data for this compound is not available in a single cross-validation study, this table compiles representative data from validated methods for structurally similar compounds, such as other dimethacrylates used in dental materials.[1]

Analytical MethodLinearity (R²)Precision (%RSD)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-MS > 0.992.2 - 7.5%[1]91 - 112%[1]1.1 - 9.8 ppb[1]2.3 - 13.8 ppb[1]
GC-MS > 0.991.1 - 4.9%[1]80 - 117%[1]1.0 - 4.9 ppm[1]3.0 - 6.6 ppm[1]
NMR Spectroscopy Not typically used for quantification in this context----
FTIR Spectroscopy Not typically used for quantification in this context----

Note: Data is based on validated methods for similar methacrylate compounds and should be considered representative. Method validation for this compound is required for specific applications.

Signaling Pathways and Logical Relationships

To better understand the workflow of method validation and the relationships between different analytical techniques, the following diagrams are provided.

cluster_0 Analytical Method Cross-Validation Workflow Define Define Analytical Requirements (e.g., Purity, Quantification) Select Select Potential Methods (HPLC, GC-MS, etc.) Define->Select Input Develop Method Development & Optimization Select->Develop For each method Validate Individual Method Validation (ICH Guidelines) Develop->Validate Validate performance Compare Comparative Analysis (Cross-Validation) Validate->Compare Input data Implement Implement Optimal Method Compare->Implement Select best fit

Diagram 1: General workflow for analytical method cross-validation.

cluster_1 Logical Relationships in Compound Characterization cluster_qualitative Qualitative Analysis (Structure Confirmation) cluster_quantitative Quantitative Analysis (Purity & Assay) Compound 1,3-Adamantanediol Dimethacrylate NMR NMR (Connectivity) Compound->NMR Identifies FTIR FTIR (Functional Groups) Compound->FTIR Identifies MS MS (Molecular Weight, Fragmentation) Compound->MS Identifies HPLC HPLC (High Sensitivity) Compound->HPLC Quantifies GC GC (For Volatile Analytes) Compound->GC Quantifies MS->HPLC Coupled as LC-MS MS->GC Coupled as GC-MS

Diagram 2: Relationship between analytical techniques for characterization.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the key methods discussed, adapted from literature for compounds of similar nature.[1][2]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method is highly suitable for the quantification of non-volatile or thermally labile compounds like dimethacrylates.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile and water with 0.1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 45 °C.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Drying Gas: Nitrogen at a flow of 10 L/min and a temperature of 300 °C.[1]

  • Sample Preparation:

    • Prepare stock solutions of this compound in acetonitrile.

    • Generate a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 5-500 ppb).[1]

    • Dissolve unknown samples in acetonitrile to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile or semi-volatile compounds. While this compound has a higher boiling point, GC-MS can be used, particularly for identifying and quantifying any volatile impurities or related substances.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a temperature-programmable oven.

    • Single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL with a split ratio of 10:1.[1]

    • Oven Program: Initial temperature of 35 °C for 2 minutes, then ramp at 8 °C/min to 300 °C and hold for 5 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.[1]

    • Transfer Line Temperature: 300 °C.[1]

  • Sample Preparation:

    • Prepare stock solutions of this compound in a volatile solvent such as dichloromethane.

    • Create calibration standards by diluting the stock solution (e.g., 1-100 ppm).[1]

    • Dissolve unknown samples in the same solvent to a concentration within the calibration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for unambiguous structure elucidation and confirmation.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Analysis: Integrate the peaks to determine the relative number of protons. Analyze chemical shifts and coupling constants to confirm the structure, including the adamantane cage, the methacrylate groups, and the ester linkages.

  • ¹³C NMR Acquisition:

    • Procedure: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Analysis: Identify the chemical shifts of the different carbon atoms (carbonyl, olefinic, and aliphatic carbons of the adamantane core) to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Instrumentation:

    • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis:

    • Identify characteristic absorption bands to confirm the presence of key functional groups:

      • C=O stretch (ester): ~1720 cm⁻¹

      • C=C stretch (alkene of methacrylate): ~1638 cm⁻¹[3]

      • C-H stretch (aliphatic, adamantane): ~2850-2950 cm⁻¹

      • C-O stretch (ester): ~1160-1250 cm⁻¹

References

Long-Term Stability of 1,3-Adamantanediol Dimethacrylate Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polymeric materials is a critical factor in the development of durable and reliable dental and biomedical devices. This guide provides a comparative assessment of the long-term stability of polymers based on 1,3-adamantanediol dimethacrylate (ADMD), a monomer known for its rigid, diamond-like structure, against commonly used dental resin monomers such as Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). The inclusion of the adamantane moiety is suggested to enhance thermal stability and mechanical properties of the resulting polymers.[1]

This guide summarizes key performance data from experimental studies and outlines the methodologies used to assess the long-term stability of these materials.

Comparative Performance Data

The following tables summarize the key physical and mechanical properties of ADMD-based polymers in comparison to conventional dental resin monomers. Data for ADMD is inferred from studies on adamantane-containing polymers, while data for Bis-GMA, UDMA, and TEGDMA is derived from direct experimental evaluations.

Table 1: Mechanical Properties Before and After Accelerated Aging

MonomerFlexural Strength (MPa) - InitialFlexural Strength (MPa) - After AgingHardness (Vickers) - InitialHardness (Vickers) - After Aging
This compound (ADMD) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Bis-GMA/TEGDMA Blends 51 - 66[2]Significant Decrease Observed14 - 16Significant Decrease Observed
UDMA/TEGDMA Blends 44 - 78[2]Significant Decrease Observed14 - 16Significant Decrease Observed
UDMA/Bis-GMA/TEGDMA Blends 69.7 - 89.5Significant Decrease Observed14 - 16Significant Decrease Observed

Table 2: Physical Properties - Water Sorption and Solubility

MonomerWater Sorption (µg/mm³)Water Solubility (µg/mm³)
This compound (ADMD) Data Not AvailableData Not Available
Bis-GMA 51.2[3]Data Not Available
UDMA 42.3[3]Data Not Available
TEGDMA 28.8[3]Data Not Available
Bis-GMA/TEGDMA Blends ~30-40[4]~3-8[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer stability. The following are outlines of standard experimental protocols used in the evaluation of dental resin composites.

Accelerated Aging Protocol

This protocol is designed to simulate the effects of long-term aging in a shorter timeframe.

  • Objective: To evaluate the hydrolytic stability of the polymer.

  • Method:

    • Prepare standardized samples of the cured polymer according to ISO 4049.[3]

    • Immerse the samples in a solution of 0.1 M NaOH at 60°C for 7 days. This aggressive environment is intended to accelerate the degradation process.[3]

    • Alternatively, or in combination, subject the samples to thermocycling. A common protocol involves 7500 cycles between 5°C and 55°C with a dwell time of 20 seconds in water.[3]

    • After the aging period, thoroughly rinse the samples with distilled water and dry them to a constant weight.

    • Measure the mechanical and physical properties as described below.

Mechanical Properties Testing
  • Objective: To determine the flexural strength and hardness of the polymer before and after aging.

  • Flexural Strength (Three-Point Bending Test):

    • Use a universal testing machine to apply a load to the center of the rectangular polymer sample (25 mm x 2 mm x 2 mm) supported at two points.[3]

    • Record the load at which the sample fractures.

    • Calculate the flexural strength using the appropriate formula based on the load, span, and sample dimensions.

  • Vickers Hardness Test:

    • Use a microhardness tester to create an indentation on the surface of the polymer sample with a diamond indenter.

    • Measure the diagonals of the indentation.

    • Calculate the Vickers hardness number based on the applied load and the surface area of the indentation.

Physical Properties Testing
  • Objective: To measure the water sorption and solubility of the polymer, which are indicative of its hydrolytic stability.

  • Method (ISO 4049):

    • Prepare disc-shaped samples of the cured polymer.

    • Dry the samples in a desiccator until a constant mass (m1) is achieved.

    • Immerse the samples in distilled water at 37°C for 7 days.

    • After 7 days, remove the samples, blot them dry, and weigh them (m2).

    • Re-dry the samples in the desiccator until a constant mass (m3) is achieved.

    • Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:

      • Wsp = (m2 - m3) / V

      • Wsl = (m1 - m3) / V where V is the volume of the sample.

Biocompatibility Testing (Cytotoxicity)
  • Objective: To assess the potential toxicity of leached substances from the polymer.

  • Method:

    • Prepare extracts of the cured polymer by immersing it in a cell culture medium for a specified period.

    • Expose cultured human cells (e.g., gingival fibroblasts) to the polymer extracts.[5]

    • Evaluate cell viability using assays such as the MTT assay, which measures mitochondrial activity.[6]

    • A significant reduction in cell viability indicates a cytotoxic potential of the leached components. Unreacted monomers are often the primary cause of cytotoxicity in dental resins.[5]

Visualizations

Experimental Workflow for Assessing Long-Term Stability

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_testing Property Testing cluster_analysis Data Analysis Start Start Prep Prepare Polymer Samples (ISO 4049) Start->Prep Aging Immerse in 0.1M NaOH at 60°C or Thermocycle (5-55°C) Prep->Aging MechTest Mechanical Testing (Flexural Strength, Hardness) Aging->MechTest PhyTest Physical Testing (Water Sorption, Solubility) Aging->PhyTest BioTest Biocompatibility Testing (Cytotoxicity) Aging->BioTest Compare Compare Pre- and Post-Aging Data MechTest->Compare PhyTest->Compare BioTest->Compare End End Compare->End Assess Long-Term Stability

Caption: Workflow for assessing the long-term stability of dental polymers.

Signaling Pathway of Polymer Degradation and Cytotoxicity

G cluster_degradation Polymer Degradation cluster_cellular Cellular Response Polymer Polymer Matrix Hydrolysis Hydrolysis (Water, Enzymes) Polymer->Hydrolysis Monomers Leached Monomers (e.g., Bis-GMA, TEGDMA) Hydrolysis->Monomers Cell Oral Cells (e.g., Gingival Fibroblasts) Monomers->Cell interact with ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Pathway of polymer degradation leading to potential cytotoxicity.

References

Comparative Study of Polymerization Stress in Adamantane-Based Composites: A Look at a Promising Future

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for dental restorative materials with minimal polymerization stress is a paramount objective. Polymerization stress, an inherent consequence of the volumetric shrinkage that occurs as a resin composite hardens, can lead to a cascade of clinical problems, including marginal leakage, post-operative sensitivity, and secondary caries.[1][2][3] In the ongoing effort to mitigate this issue, the incorporation of bulky, rigid molecular structures into the resin matrix has emerged as a promising strategy.[4] This guide provides a comparative analysis of the theoretical advantages of adamantane-based composites against the established performance of conventional dental composites, supported by a review of current experimental data and methodologies.

Adamantane, a cage-like hydrocarbon, possesses a unique combination of properties that make it an attractive candidate for dental monomer synthesis. Its rigid and voluminous structure is theorized to reduce the overall volumetric shrinkage during polymerization, thereby lowering the induced stress. While extensive clinical and in-vitro data on adamantane-based dental composites are still emerging, the foundational science points towards a significant potential for advancement in restorative dentistry.

Understanding Polymerization Stress in Dental Composites

During the polymerization of dental composites, monomer molecules convert into a densely packed polymer network. This transition from van der Waals distances to covalent bond lengths results in a significant reduction in volume, a phenomenon known as polymerization shrinkage.[3] When the composite is bonded to the tooth structure, this shrinkage is constrained, leading to the development of internal stresses at the tooth-restoration interface.[5] These stresses can compromise the marginal seal, leading to clinical failure.[1][2] Contemporary methacrylate-based composites typically exhibit volumetric shrinkage in the range of 1.78% to 5.7%.[6]

Adamantane-Based Composites: A Novel Approach to Stress Reduction

The core principle behind the development of low-shrinkage composites is the modification of the organic resin matrix.[4] The incorporation of the adamantane moiety into the methacrylate monomer structure offers a compelling strategy to combat polymerization shrinkage. The bulky and pre-polymerized cage structure of adamantane is expected to limit the degree of volumetric contraction as the polymer network forms. This is in contrast to conventional linear monomers which can pack more densely. While direct comparative studies with quantitative polymerization stress data for adamantane-based composites are not yet widely available in peer-reviewed literature, the synthesis and polymerization of monomers like 1-adamantyl methacrylate have been documented, paving the way for their inclusion in dental resin systems.

Performance of Conventional Dental Composites

To establish a benchmark for the potential of adamantane-based materials, it is crucial to understand the performance of currently available dental composites. The following table summarizes the polymerization stress values for a selection of commercially available conventional composites, as determined by various experimental methods.

Composite MaterialTypeMeasurement MethodPolymerization Stress (MPa)Volumetric Shrinkage (%)
Filtek Supreme UltraNanofillStrain Gauge3.1 - 4.52.2
Tetric EvoCeramNanohybridStrain Gauge2.8 - 4.22.0
Venus DiamondNanohybridPhotoelastic3.5 - 5.01.8
SDR flow+Flowable Bulk-FillContraction Force1.2[5]3.5
EverX PosteriorFiber-ReinforcedContraction Force~4.5[5]Not Reported
G-ænial PosteriorMicrohybridPhotoelastic6.4[5]Not Reported
Filtek One Bulk FillBulk-FillPhotoelasticNot ReportedNot Reported

Note: The values presented are compiled from various studies and may not be directly comparable due to differences in experimental protocols. They serve to provide a general performance range for conventional composites.

Experimental Protocols for Measuring Polymerization Stress

A standardized approach to evaluating polymerization stress is essential for the objective comparison of different composite materials. The following are detailed methodologies for key experiments cited in the literature.

Strain Gauge Method

This technique directly measures the strain induced by the shrinking composite on a surface.

  • Sample Preparation: A standardized cavity is prepared in a block of a tooth-like material (e.g., epoxy resin or bovine enamel).

  • Gauge Placement: A strain gauge is bonded to the external surface of the block, adjacent to the cavity.

  • Composite Placement: The dental composite is placed in the cavity and light-cured according to the manufacturer's instructions.

  • Data Acquisition: As the composite polymerizes and shrinks, it deforms the surrounding material, and this strain is recorded by the strain gauge. The stress is then calculated using the material's elastic modulus.

Photoelastic Analysis

This method visualizes stress distribution within a transparent model.

  • Model Preparation: A photoelastic model, typically made of a birefringent polymer, is prepared with a standardized cavity.

  • Composite Restoration: The cavity in the model is restored with the dental composite and light-cured.

  • Analysis: When viewed under polarized light, the stress induced by the polymerization shrinkage of the composite creates fringe patterns in the photoelastic model. The density and order of these fringes are proportional to the magnitude of the stress.[5]

Contraction Force Measurement

This method measures the force generated by the shrinking composite.

  • Apparatus: A tensometer or a universal testing machine is used. The composite sample is placed between two opposing rods, one of which is connected to a load cell.

  • Curing and Measurement: The composite is light-cured, and as it shrinks, it pulls on the rods, generating a force that is measured by the load cell. The stress is calculated by dividing the force by the cross-sectional area of the sample.[5]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of the polymerization stress of different dental composites.

G cluster_0 Material Selection cluster_1 Sample Preparation cluster_2 Polymerization Stress Measurement cluster_3 Data Analysis cluster_4 Conclusion A Adamantane-Based Composite (Experimental) D Standardized Cavity Preparation (n=10 per group) A->D B Conventional Composite 1 (e.g., Nanofill) B->D C Conventional Composite 2 (e.g., Nanohybrid) C->D E Strain Gauge Method D->E F Photoelastic Analysis D->F G Contraction Force Measurement D->G H Quantitative Data Collection (Stress in MPa) E->H F->H G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Comparative Performance Evaluation I->J

Caption: Experimental workflow for comparing polymerization stress.

Conclusion

While the direct comparative data on the polymerization stress of adamantane-based dental composites is still forthcoming, the theoretical advantages of incorporating the rigid and bulky adamantane structure into the resin matrix are significant. By providing a benchmark of the performance of conventional composites and outlining the established methodologies for stress measurement, this guide serves as a valuable resource for researchers and developers in the field. The continued exploration of novel monomer chemistries, such as those involving adamantane, holds the key to engineering the next generation of dental restoratives with superior clinical longevity and performance.

References

Evaluating the Water Sorption of 1,3-Adamantanediol Dimethacrylate Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral environment presents a significant challenge to the longevity of dental restorative materials. Water sorption is a critical property that can influence the dimensional stability, mechanical integrity, and biocompatibility of dental polymers. This guide provides a comparative evaluation of the water sorption characteristics of dental polymers, with a special focus on the potential of 1,3-adamantanediol dimethacrylate-based systems. While specific experimental data for this compound polymers is not yet widely published, this guide will draw comparisons with established dental monomers and provide the foundational knowledge for future evaluations.

Introduction to Dental Polymer Matrices

The resin matrix is a fundamental component of dental composites, typically composed of dimethacrylate monomers that undergo polymerization to form a cross-linked network. The chemical structure of these monomers dictates many of the physical and chemical properties of the final restorative material. Historically, monomers such as Bisphenol A glycidyl dimethacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), and urethane dimethacrylate (UDMA) have been the workhorses of dental composites.[1] However, concerns over volumetric shrinkage, water sorption, and the potential for leaching of byproducts have driven the exploration of novel monomer systems.[2]

The Promise of this compound

This compound is a molecule of interest due to the unique properties of the adamantane cage structure incorporated into its backbone. Adamantane is a bulky, highly symmetric, and hydrophobic hydrocarbon. The incorporation of such a rigid and non-polar group into a polymer network is anticipated to reduce water sorption for several reasons:

  • Hydrophobicity: The non-polar nature of the adamantyl group repels polar water molecules, leading to a lower affinity for water compared to polymers with more hydrophilic functionalities.[3][4]

  • Reduced Free Volume: The bulky adamantane structure can potentially lead to a polymer network with less free volume for water molecules to occupy.

  • Steric Hindrance: The rigid structure may sterically hinder the diffusion of water molecules into the polymer matrix.

Comparative Analysis of Water Sorption in Dental Polymers

To provide a context for the potential performance of this compound polymers, the following table summarizes the water sorption and solubility data for several commonly used dental resin monomers. It is important to note that these values can be influenced by factors such as the degree of conversion, filler content, and the specific experimental conditions.[5]

Monomer/Polymer SystemWater Sorption (µg/mm³)Water Solubility (µg/mm³)Key Characteristics
BisGMA ~30-40~1-3High viscosity, good mechanical properties, but relatively high water sorption due to hydroxyl groups.
TEGDMA ~40-60~1-5Low viscosity, used as a diluent, but its ether linkages contribute to higher water sorption.
UDMA ~20-30~1-2Lower viscosity than BisGMA, urethane linkages can form hydrogen bonds, but generally shows lower water sorption.[6]
Bis-EMA ~15-25~0.5-1.5More hydrophobic alternative to BisGMA, leading to lower water sorption.
Experimental Composites 14.98 - 36.813.3 - 8.55Values can vary significantly based on the complete formulation of the composite.[1]

The values presented are approximate ranges gathered from various studies and are intended for comparative purposes. Actual values will vary based on the specific formulation and testing methodology.

Experimental Protocol for Water Sorption and Solubility Testing (Based on ISO 4049)

The following is a detailed methodology for determining the water sorption and solubility of dental polymers, adapted from the ISO 4049 standard.

1. Specimen Preparation:

  • Fabricate disc-shaped specimens of the polymer material with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm.
  • Ensure a smooth, flat surface with no visible defects.
  • Prepare a statistically relevant number of specimens for each material being tested (typically n=5).

2. Initial Conditioning and Weighing:

  • Place the specimens in a desiccator containing freshly dried silica gel at 37 ± 1 °C.
  • After 24 hours, move the specimens to a second desiccator at room temperature for 1 hour.
  • Weigh each specimen to an accuracy of 0.1 mg using a calibrated analytical balance.
  • Repeat this cycle of drying and weighing until a constant mass (m₁) is achieved (i.e., the mass change between successive weighings is less than 0.1 mg).

3. Water Immersion:

  • Immerse each specimen in a separate container with a sufficient volume of distilled or deionized water (e.g., 10 mL) to ensure complete submersion.
  • Place the containers in an incubator maintained at 37 ± 1 °C for a specified period, typically 7 days, or until equilibrium is reached.

4. Measurement of Water Sorption:

  • After the immersion period, remove each specimen from the water.
  • Blot the surface dry with a soft, absorbent paper to remove excess water.
  • Wave the specimen in the air for 15 seconds.
  • Weigh the specimen within one minute of removal from the water to obtain the mass (m₂).

5. Re-conditioning and Final Weighing:

  • Return the specimens to the desiccator at 37 ± 1 °C.
  • Dry the specimens until a constant mass (m₃) is achieved, following the same procedure as in step 2.

6. Calculation of Water Sorption and Solubility:

  • Calculate the volume (V) of each specimen in mm³ using the mean diameter and thickness.
  • Calculate the water sorption (Wsp) in µg/mm³ using the following formula: Wsp = (m₂ - m₃) / V
  • Calculate the water solubility (Wsl) in µg/mm³ using the following formula: Wsl = (m₁ - m₃) / V

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining water sorption and solubility.

G A Specimen Preparation (15mm x 1mm discs) B Initial Conditioning (Desiccator at 37°C) A->B C Weighing to Constant Mass (m1) B->C D Water Immersion (37°C for 7 days) C->D E Weighing after Immersion (m2) D->E F Re-conditioning (Desiccator at 37°C) E->F G Weighing to Constant Mass (m3) F->G H Calculate Water Sorption (m2 - m3) / V G->H I Calculate Water Solubility (m1 - m3) / V G->I

Caption: Experimental workflow for water sorption and solubility testing.

Conclusion

The evaluation of water sorption is paramount in the development of durable and reliable dental restorative materials. While this compound polymers hold theoretical promise for low water sorption due to the inherent hydrophobicity of the adamantane moiety, a clear need exists for empirical data to substantiate this. The comparative data on existing dental polymers and the standardized protocol provided in this guide offer a framework for researchers and scientists to conduct these vital evaluations. Future studies should focus on synthesizing and characterizing this compound-based composites and rigorously testing their water sorption properties against established materials. This will enable a conclusive assessment of their potential to advance the field of dental materials.

References

A Comparative Analysis of Novel Dimethacrylates for Dental Restorative Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Dimethacrylate Performance Against Industry Standards

The field of dental restorative materials is continuously evolving, with a primary focus on developing monomers that can overcome the limitations of current industry-standard dimethacrylates like Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). This guide provides a comprehensive performance benchmark of novel dimethacrylates, offering a direct comparison with these established materials. The data presented is synthesized from recent studies, providing a clear overview of the advancements in polymerization kinetics, mechanical properties, and biocompatibility.

Data Presentation: A Quantitative Comparison

The performance of novel dimethacrylates is critically evaluated against industry standards across several key parameters. The following tables summarize the quantitative data from various experimental studies, offering a clear and concise comparison.

Table 1: Polymerization Kinetics and Volumetric Stability

Monomer/FormulationDegree of Conversion (%)Polymerization Shrinkage (%)
Novel Dimethacrylates
MEBDI-based Urethane-Dimethacrylates with TEGDMAHighLow
PG6EMA/TEGDMAHigher than control18.4% reduction in stress vs. BTEG
TTM-based compositeSimilar to controlSimilar to control
Industry Standards
Bis-GMA/TEGDMA (BTEG, 50/50 wt.%)--
UDMALower than some novel formulationsSlightly higher than Bis-GMA
TEGDMA--

Table 2: Mechanical Properties

Monomer/FormulationFlexural Strength (MPa)Flexural Modulus (GPa)Hardness
Novel Dimethacrylates
MEBDI-based copolymersGenerally higher than dental dimethacrylate copolymersGenerally higher than dental dimethacrylate copolymers-
PG6EMA/TEGDMALower than controlComparable to control (dry)-
TTM-based compositeSimilar to controlSimilar to control-
Industry Standards
Bis-GMA/TEGDMA (BTEG)---
UDMA/TEGDMA--Higher than U/G matrices

Table 3: Water Sorption and Solubility

Monomer/FormulationWater SorptionWater Solubility
Novel Dimethacrylates
MEBDI-based Urethane-Dimethacrylates with TEGDMALowLow
TTM-based compositeHigher than control (but within ISO 4049 limits)Higher than control (but within ISO 4049 limits)
Industry Standards
Bis-GMA/TEGDMA--
UDMA/TEGDMA--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards and scientific literature.

Degree of Conversion (DC) Measurement

The degree of conversion is a critical parameter that indicates the extent of polymerization. It is commonly determined using Fourier Transform Infrared Spectroscopy (FTIR).[1][2][3][4][5][6]

Methodology:

  • Sample Preparation: Uncured resin paste is placed between two polyethylene films and pressed into a thin, uniform layer.

  • Initial Spectrum: The FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal reference peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.

  • Photopolymerization: The sample is light-cured for the manufacturer's recommended time using a dental curing unit.

  • Final Spectrum: The FTIR spectrum of the cured sample is recorded.

  • Calculation: The degree of conversion is calculated based on the decrease in the C=C peak absorbance relative to the internal reference peak before and after curing.

Flexural Strength and Modulus Testing

Flexural strength and modulus are determined using a three-point bending test, typically following the ISO 4049 standard for polymer-based restorative materials.[7][8][9][10][11]

Methodology:

  • Specimen Preparation: Rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) are prepared by filling a mold with the uncured material and light-curing according to the manufacturer's instructions.

  • Storage: The cured specimens are stored in distilled water at 37°C for 24 hours.

  • Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.

  • Calculation: Flexural strength and modulus are calculated from the load-deflection curve.

Water Sorption and Solubility

Water sorption and solubility are determined according to the ISO 4049 standard.[2][12][13][14][15]

Methodology:

  • Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and cured.

  • Initial Conditioning: The specimens are placed in a desiccator and weighed repeatedly until a constant mass (m1) is achieved.

  • Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.

  • Wet Mass Measurement: After 7 days, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).

  • Final Conditioning: The specimens are reconditioned in the desiccator until a constant mass (m3) is reached.

  • Calculation: Water sorption and solubility are calculated based on the changes in mass.

Polymerization Shrinkage Measurement

Various methods can be used to measure polymerization shrinkage, including dilatometry, pycnometry, and micro-CT analysis.[16][17][18][19][20]

Methodology (Example using a pycnometer):

  • Initial Volume: The volume of an uncured sample of known mass is determined using a gas pycnometer.

  • Curing: The sample is light-cured.

  • Final Volume: The volume of the cured sample is measured again using the pycnometer.

  • Calculation: The volumetric shrinkage is calculated as the percentage change in volume.

In Vitro Cytotoxicity Assay

Cytotoxicity is assessed to evaluate the biocompatibility of the materials. The MTT assay is a common colorimetric method used to determine cell viability.[21][22][23][24][25][26][27][28]

Methodology:

  • Cell Culture: Human dental pulp stem cells or other relevant cell lines are cultured in a multi-well plate.

  • Material Eluate Preparation: Cured material samples are immersed in a cell culture medium for a specific period (e.g., 24 hours) to create an eluate containing any leached components.

  • Cell Exposure: The culture medium is replaced with the material eluate, and the cells are incubated.

  • MTT Assay: After the incubation period, an MTT solution is added to the wells. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.

  • Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a control group.

Mandatory Visualization

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing Monomer Novel/Standard Dimethacrylate Monomer Mixing Mixing to form uncured paste Monomer->Mixing Photoinitiator Photoinitiator System Photoinitiator->Mixing Filler Inert Filler Particles Filler->Mixing Curing Cured Specimen Mixing->Curing Light Curing DC Degree of Conversion (FTIR) FS Flexural Strength (3-point bend) WS Water Sorption & Solubility PS Polymerization Shrinkage Cyto Cytotoxicity (MTT Assay) Curing->DC Curing->FS Curing->WS Curing->PS Curing->Cyto

A simplified workflow for the experimental evaluation of dimethacrylate performance.

Signaling_Pathway cluster_cell Cellular Response to Leached Monomers cluster_outcome Biological Outcome Monomer Leached Monomers (e.g., TEGDMA, HEMA) ROS Increased Reactive Oxygen Species (ROS) Monomer->ROS GSH Glutathione (GSH) Depletion Monomer->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis Inflammation Pulpal Inflammation Apoptosis->Inflammation ReducedViability Reduced Cell Viability Apoptosis->ReducedViability

A proposed signaling pathway for methacrylate monomer-induced cytotoxicity.

Conclusion

The development of novel dimethacrylates shows significant promise in advancing dental restorative materials. Many new formulations exhibit improved properties such as a higher degree of conversion, lower polymerization shrinkage, and enhanced mechanical strength when compared to traditional monomers like Bis-GMA and UDMA.[16][17][18] However, a comprehensive evaluation of their long-term performance and biocompatibility is crucial. The cytotoxic effects of leached monomers remain a concern, with studies indicating that they can induce oxidative stress and apoptosis in dental pulp cells.[29][30][31][32][33][34][35][36] Continued research focusing on the synthesis of highly biocompatible and durable monomers is essential for the future of restorative dentistry. This guide serves as a foundational resource for researchers and professionals in the field to make informed decisions and to steer future innovation.

References

Safety Operating Guide

Navigating the Disposal of 1,3-Adamantanediol Dimethacrylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemicals like 1,3-Adamantanediol dimethacrylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a procedural overview for the safe disposal of this compound, drawing upon safety data for similar compounds.

Pre-Disposal and Handling Considerations:

Before initiating the disposal process, it is imperative to handle the material with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and clothing. Work should be conducted in a well-ventilated area, and inhalation of any dust, fumes, or vapors should be avoided. In case of skin contact, wash the affected area with plenty of water. If inhaled, the individual should be moved to fresh air.

Step-by-Step Disposal Procedure:

The primary recommendation for the disposal of this compound and related chemical waste is to utilize an approved waste disposal plant. This ensures that the material is managed in an environmentally safe and compliant manner.

  • Consult the Safety Data Sheet (SDS): The most crucial first step is to obtain and thoroughly review the specific Safety Data Sheet for this compound. This document will contain detailed information regarding the material's hazards and specific disposal instructions.

  • Segregate Chemical Waste: Do not mix this compound with other waste streams unless explicitly permitted by the SDS or your institution's waste management guidelines. It should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols as indicated in the SDS.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, heat, sparks, and open flames, pending collection by a licensed waste disposal service.[1]

  • Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company. These professionals are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This documentation is essential for regulatory compliance and laboratory safety audits.

Quantitative Data Summary:

ParameterInformationSource
Hazard Statements Harmful if swallowed, in contact with skin or if inhaled. May cause an allergic skin reaction. May cause respiratory irritation. Harmful to aquatic life.
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing. Dispose of contents/container to an approved waste disposal plant.
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)
Flash Point > 93.3 °C (> 199.94 °F) (for a related dimethacrylate ester)[1]

Disposal Decision Workflow:

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound sds Consult Specific Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Protective Clothing) sds->ppe segregate Segregate Waste into Labeled, Sealed Container ppe->segregate storage Store in Cool, Well-Ventilated Area segregate->storage disposal_service Arrange for Collection by Licensed Waste Disposal Service storage->disposal_service documentation Document Disposal Details disposal_service->documentation end End: Compliant Disposal documentation->end

References

Personal protective equipment for handling 1,3-Adamantanediol dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1,3-Adamantanediol dimethacrylate (CAS No. 122066-43-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from data on structurally similar dimethacrylate esters. Methacrylates, as a class, are known to be potential skin sensitizers and respiratory irritants, and they can undergo hazardous polymerization.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety.

Core Hazards and Recommended Precautions

Methacrylate esters pose several health and safety risks that necessitate careful handling. The primary hazards include skin sensitization, respiratory tract irritation, and the potential for uncontrolled and rapid polymerization, which can generate significant heat and pressure.[1][4][5]

Health Hazard Summary:

HazardDescriptionSources
Skin Sensitization May cause an allergic skin reaction upon contact.[3][6][3][6]
Respiratory Irritation Vapors or mists may cause irritation to the respiratory system.[1][6][7][1][6][7]
Eye Irritation Direct contact can cause eye irritation.[6][7][6][7]
Uncontrolled Polymerization Can polymerize unexpectedly, especially when exposed to heat, light, or contaminants, leading to a rapid release of energy.[4][5][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Recommended Personal Protective Equipment:

Body PartPPE RecommendationRationale
Hands Butyl rubber or polyvinyl alcohol gloves.To prevent skin contact and potential sensitization.
Eyes Chemical safety goggles or a face shield.[7][8]To protect against splashes and vapors.[7][8]
Body A lab coat or a chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.[1][7]To minimize inhalation of potentially irritating vapors.[1][4][7]

Operational and Handling Plan

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible.

  • Dispensing: Conduct all weighing and dispensing of this compound inside a certified chemical fume hood to control vapor exposure.[4]

  • Storage: Store the compound in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[4] Ensure the container is tightly sealed.

  • Inhibitor Check: Methacrylate monomers are typically stabilized with an inhibitor to prevent spontaneous polymerization.[5] Follow the manufacturer's recommendations for storage duration and inhibitor levels.

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] For large spills, contact your institution's environmental health and safety department.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

Disposal Protocol:

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2][9]
Contaminated Materials Any materials (e.g., gloves, absorbent pads, pipette tips) contaminated with the chemical should be collected in a designated, sealed hazardous waste container.
Empty Containers Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[4]

Experimental Workflow for Safe Handling

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_dispense Dispense in Fume Hood prep_materials->handling_dispense handling_reaction Perform Experiment handling_dispense->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.